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  • Product: Lopinavir D-Valine Diastereomer
  • CAS: 1623021-24-8

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of the Lopinavir D-Valine Diastereomer: A Technical Guide for Impurity Profiling and Pharmacopeial Compliance

Executive Summary Lopinavir is a highly potent, peptidomimetic human immunodeficiency virus (HIV-1) protease inhibitor. Because its target affinity relies strictly on the spatial orientation of its functional groups, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Lopinavir is a highly potent, peptidomimetic human immunodeficiency virus (HIV-1) protease inhibitor. Because its target affinity relies strictly on the spatial orientation of its functional groups, the stereochemical integrity of the Active Pharmaceutical Ingredient (API) is paramount. The standard Lopinavir molecule possesses an (S)-configuration at the valine-derived moiety. However, stereochemical leakage during synthesis or the presence of D-valine in the starting materials can lead to the formation of the Lopinavir D-Valine Diastereomer (pharmacopeially recognized as Lopinavir EP Impurity K).

As a Senior Application Scientist, I have structured this whitepaper to guide researchers through the targeted synthesis, mechanistic rationale, and analytical characterization of this specific diastereomer. This protocol is designed as a self-validating system to ensure the generation of high-purity reference standards required for [1].

Stereochemical Rationale & Pharmacological Impact

The wild-type HIV-1 protease functions as a C2-symmetric homodimer. Lopinavir was rationally designed to fit into this active site, with its (2S)-isopropyl group tightly accommodating the hydrophobic pockets formed by residues Val82 and Ile84.

When the (2S) stereocenter is inverted to (2R)—creating the D-Valine diastereomer—the spatial vector of the tetrahydropyrimidin-2-one ring is drastically altered. This inversion causes severe steric clashes within the protease active site, rendering the D-Valine diastereomer pharmacologically inactive. Consequently, regulatory agencies mandate strict control of this stereoisomer (<0.15% threshold), necessitating its independent synthesis for use as a quantitative analytical standard.

ImpurityLogic API Lopinavir API Manufacturing Detect Impurity Detection (RP-HPLC) API->Detect Identifies unknown peak Synth Targeted Synthesis (D-Valine Route) Detect->Synth Triggers standard prep Char Structural Characterization (NMR, MS) Synth->Char Confirms structure Valid Method Validation (LOD/LOQ) Char->Valid Enables quantification Reg ICH Q3A(R2) Regulatory Submission Valid->Reg Supports compliance

Caption: Logical framework for impurity qualification and ICH Q3A compliance.

Retrosynthetic Strategy & Mechanistic Causality

The convergent synthesis of Lopinavir relies on the assembly of three primary fragments. To selectively synthesize the D-Valine diastereomer, we must alter the "right-wing" acid fragment while maintaining the stereochemical integrity of the core.

  • The Peptidomimetic Core: (2S,3S,5S)-2-amino-3-hydroxy-5-(tert-butyloxycarbonylamino)-1,6-diphenylhexane.

  • The Left-Wing Acid: 2,6-dimethylphenoxyacetic acid.

  • The Right-Wing Acid (Modified): (R)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid.

By utilizing D-Valine as the chiral pool starting material, we dictate the (R)-configuration of the final right-wing fragment. This approach is superior to attempting to epimerize the final API, which would yield an inseparable and unpredictable mixture of degradation products[2].

Step-by-Step Experimental Methodologies

The following protocols are engineered to be self-validating, ensuring that each intermediate meets strict purity criteria before progressing to the next stage.

Protocol A: Synthesis of the D-Valine Derivative

Target: (R)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid

  • Carbamate Formation:

    • Procedure: Dissolve D-Valine (1.0 eq) in 1M aqueous NaOH. Cool to 0–5 °C. Add phenyl chloroformate (1.1 eq) dropwise over 30 minutes.

    • Causality: Temperature control is critical to prevent the competitive hydrolysis of phenyl chloroformate. The phenoxycarbonyl group is deliberately chosen over standard Boc/Cbz protecting groups because the resultant phenoxide acts as an excellent, highly reactive leaving group during the subsequent urea formation[3].

  • Urea Formation:

    • Procedure: Extract the intermediate into ethyl acetate, dry, and immediately react with 3-aminopropanol (1.2 eq) in THF at room temperature.

    • Causality: The primary amine of 3-aminopropanol nucleophilically attacks the carbamate carbonyl. The phenoxide is expelled, forming a stable urea linkage without risking racemization at the alpha-carbon.

  • Cyclization:

    • Procedure: Cool the solution to 4 °C and add thionyl chloride (SOCl₂) dropwise. Warm to 50 °C for 2 hours.

    • Causality: SOCl₂ converts the primary alcohol of the propanol moiety into a primary chloride. This intermediate undergoes rapid intramolecular nucleophilic substitution by the urea nitrogen, closing the 6-membered tetrahydropyrimidin-2-one ring as detailed in the [3].

    • Self-Validation (IPC): Monitor via LC-MS. The disappearance of the linear urea mass and the appearance of the cyclic product mass ( [M+H]+

      • 18 Da relative to the alcohol) confirms ring closure. Chiral HPLC must confirm >99% enantiomeric excess (ee) before proceeding.
Protocol B: Assembly of the Diastereomer

Target: Lopinavir D-Valine Diastereomer

  • Amide Coupling:

    • Procedure: Combine the (R)-acid from Protocol A (1.0 eq) with the mono-Boc protected core diamine (1.0 eq) in DMF. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir at room temperature for 12 hours.

    • Causality: HOBt is mandatory here. It suppresses the formation of the inactive N-acylurea byproduct and, crucially, prevents epimerization at the highly sensitive alpha-chiral center of the (R)-acid during activation.

  • Boc Deprotection:

    • Procedure: Treat the coupled product with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 2 hours.

    • Causality: TFA selectively cleaves the Boc group via an acid-catalyzed elimination mechanism, leaving the newly formed amide and the pyrimidinone ring completely intact.

    • Self-Validation (IPC): TLC (Ninhydrin stain) must show a bright purple spot, confirming the presence of the free primary amine.

  • Final Acylation:

    • Procedure: React the free amine with 2,6-dimethylphenoxyacetyl chloride (1.1 eq) in ethyl acetate, using N,N-Diisopropylethylamine (DIPEA) (2.5 eq) as a base.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It efficiently scavenges the HCl generated during acylation, driving the reaction to completion without degrading the newly formed API framework[2].

SynthesisWorkflow DVal D-Valine (Starting Material) Carbamate N-Phenoxycarbonyl- D-Valine DVal->Carbamate Phenyl chloroformate Urea Urea Intermediate (via 3-aminopropanol) Carbamate->Urea 3-Aminopropanol RAcid (R)-Tetrahydropyrimidinone Acid Urea->RAcid Cyclization / Base Coupling Amide Coupling (EDC/HOBt) RAcid->Coupling Core Core Diamine Intermediate Core->Coupling Final Lopinavir D-Valine Diastereomer Coupling->Final 1. Deprotection 2. Acylation

Caption: Workflow for the targeted synthesis of Lopinavir D-Valine Diastereomer.

Analytical Characterization & Chromatographic Data

Because Lopinavir and its D-Valine diastereomer are isobaric, mass spectrometry alone is insufficient for differentiation. The structural validation relies heavily on chromatographic separation and nuclear magnetic resonance (NMR) spectroscopy[4].

Table 1: Comparative Analytical Profile of Lopinavir and its D-Valine Diastereomer

Analytical ParameterLopinavir (Standard API)D-Valine Diastereomer (Impurity K)Diagnostic Rationale
Stereochemical Configuration (2S) at Valine moiety(2R) at Valine moietyControlled inversion at the alpha-carbon of the valine-derived side chain.
Mass Spectrometry (ESI+) m/z 629.3 [M+H]+ m/z 629.3 [M+H]+ Isobaric compounds; MS fragmentation patterns are practically identical.
RP-HPLC Relative Retention Time (RRT) 1.00~0.95 - 1.05 (Method dependent)Diastereomers exhibit distinct dipole moments and hydrophobic surface areas, allowing baseline separation on standard C18 columns.
¹H-NMR (Valine α-proton shift) ~4.15 ppm (d)~4.30 ppm (d)The altered spatial environment of the (2R) configuration shifts the alpha-proton resonance due to differential shielding by the pyrimidinone ring.

References

  • Synthesis of HIV Protease Inhibitor ABT-378 (Lopinavir) Source: American Chemical Society (ACS) - Organic Process Research & Development URL:[Link]

  • Kaletra, INN-Lopinavir (+ ritonavir) - Scientific Discussion Source: European Medicines Agency (EMA) URL:[Link]

  • Synthesis and Characterization of Impurities in the Production Process of Lopinavir Source: National Institutes of Health (PMC) URL:[Link]

  • Lopinavir EP Impurity I (and K / D-Valine Diastereomer) Reference Standards Source: Allmpus URL:[Link]

Sources

Exploratory

Structural and Analytical Dynamics of the Lopinavir D-Valine Diastereomer: A Technical Whitepaper

Executive Summary In the development and manufacturing of peptidomimetic active pharmaceutical ingredients (APIs), stereochemical integrity is not merely a quality metric—it is the fundamental basis of pharmacological ef...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development and manufacturing of peptidomimetic active pharmaceutical ingredients (APIs), stereochemical integrity is not merely a quality metric—it is the fundamental basis of pharmacological efficacy. Lopinavir, a potent HIV-1 protease inhibitor, relies on a highly specific three-dimensional architecture to act as a transition-state mimetic. Among its critical quality attributes (CQAs) is the strict control of its chiral centers. The Lopinavir D-Valine Diastereomer , a widely monitored synthetic impurity and metabolite, represents a critical point of failure in stereocontrol.

This whitepaper provides an in-depth mechanistic analysis of this diastereomer, detailing the causality behind its formation, its impact on target binding, and the self-validating analytical protocols required for its isolation.

Stereochemical Architecture and Molecular Causality

Lopinavir's core structure contains four distinct chiral centers that must be perfectly oriented to dock into the C2-symmetric active site of the HIV-1 protease. The molecule consists of a central (1S,3S,4S)-1-benzyl-4-[[2-(2,6-dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenylpentyl core, flanked by a terminal butanamide moiety derived from L-valine.

The D-Valine diastereomer—officially cataloged in pharmacopeial databases as and recognized commercially as1[1]—features a singular stereochemical inversion. Specifically, the alpha-carbon of the valine-derived group is inverted from the native (2S) configuration to the (2R) configuration.

Quantitative Data Summarization

To understand the analytical challenge, we must first compare the physicochemical properties of the active API and its epimer. Because they are diastereomers rather than enantiomers, they exhibit identical masses but distinct spatial volumes and partitioning coefficients.

PropertyLopinavir (Active API)D-Valine Diastereomer (Impurity)
Pharmacopeial Designation USP Lopinavir / EP LopinavirUSP D-Valine Diastereomer / EP Impurity K
Stereochemical Configuration (1S, 3S, 4S) core, (2S) -valine(1S, 3S, 4S) core, (2R) -valine
Molecular Formula C37H48N4O5C37H48N4O5
Molecular Weight 628.80 g/mol 628.80 g/mol
Relative Retention Time (RRT) 1.00 (Reference Peak)~1.25 (at 215 nm)
Target Binding Subsite Optimal S2 pocket fitSterically hindered S2 fit

Mechanistic Impact on HIV-1 Protease Binding

The efficacy of Lopinavir is predicated on its ability to mimic the tetrahedral intermediate of peptide bond hydrolysis. The central hydroxyl group binds tightly to the catalytic aspartate residues (Asp25 and Asp25') of the HIV-1 protease.

The Causality of Efficacy Loss: The (2S)-valine moiety is specifically engineered to occupy the hydrophobic S2 subsite of the enzyme. The S2 pocket is highly stereospecific. When the stereocenter is inverted to the (2R)-configuration (D-valine), the spatial trajectory of the isopropyl side chain is drastically altered. This forces the isopropyl group into a sterically hindered region of the S2 pocket, disrupting the optimal van der Waals interactions and the hydrogen bonding network of the adjacent cyclic urea (oxotetrahydropyrimidinone) ring. Consequently, this spatial mismatch prevents the "lock-and-key" fit, resulting in a severe reduction in the inhibitor's binding affinity ( Ki​ ).

G A Lopinavir Core (Transition State Mimetic) B L-Valine Moiety (2S) Optimal S2 Subsite Fit A->B Stereocontrolled Synthesis C D-Valine Diastereomer (2R) Altered Spatial Orientation A->C Epimerization/ Impurity D High Affinity Binding to HIV-1 Protease B->D Lock-and-Key Fit E Steric Clash in Enzyme Binding Pocket C->E Spatial Mismatch F Reduced Antiviral Efficacy E->F Loss of Inhibition

Caption: Logical flowchart detailing the mechanistic impact of stereocenter inversion on binding efficacy.

Synthetic Origins: The Causality of Epimerization

The formation of the D-Valine diastereomer is a classic example of stereocontrol failure during convergent peptide synthesis. The final stages of Lopinavir synthesis involve the amide coupling of the core diamine intermediate with (2S)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid.

If the coupling conditions (e.g., base concentration, temperature, or the choice of coupling reagents like EDC/HOBt) are not rigorously optimized, the activated carboxylic acid can cyclize into a transient oxazolone intermediate. The alpha-proton of this oxazolone is highly acidic. Deprotonation leads to planarization and subsequent racemization at the chiral center[2]. When the core amine attacks this racemized intermediate, it yields a mixture of the desired (2S)-Lopinavir and the (2R)-D-Valine diastereomer. Alternatively, trace amounts of D-valine present in the raw starting materials will propagate directly through the synthetic sequence to form this3[3].

Analytical Isolation: Self-Validating Chromatographic Protocol

Because diastereomers possess different three-dimensional geometries, they interact differently with achiral stationary phases, allowing for separation via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The following protocol is designed as a self-validating system to ensure accurate quantification.

Workflow N1 Sample Preparation (API + Impurities) N2 Reverse-Phase HPLC (C18 Column, 215 nm) N1->N2 N3 Gradient Elution (Acetonitrile/Buffer pH 3.0) N2->N3 N4 Elution of Lopinavir (Reference Peak) N3->N4 (2S) Conformation N5 Elution of D-Valine Diastereomer (RRT ~1.25) N3->N5 (2R) Conformation N6 Quantification & Regulatory Validation N4->N6 N5->N6

Caption: Step-by-step analytical workflow for the chromatographic isolation of Lopinavir diastereomers.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation & pH Control

  • Action: Prepare Mobile Phase A using a 0.05 M phosphate buffer adjusted precisely to pH 3.0 with phosphoric acid. Mobile Phase B consists of 100% HPLC-grade acetonitrile.

  • Causality: Lopinavir contains multiple hydrogen-bond acceptors and donors. Maintaining a strictly acidic pH (3.0) suppresses the ionization of residual silanol groups on the silica-based stationary phase. This prevents secondary ionic interactions that cause peak tailing, ensuring the sharp, symmetrical peaks necessary for resolving closely eluting diastereomers.

Step 2: Stationary Phase Selection

  • Action: Utilize a high-resolution octadecylsilyl (C18) column (e.g., 250 mm × 4.6 mm, 5 µm particle size) maintained at 35°C.

  • Causality: The (2R)-configuration of the D-valine epimer alters its hydrophobic surface area. The dense C18 phase exploits this subtle difference in the partition coefficient, selectively retarding the D-valine diastereomer relative to the active API.

Step 3: Gradient Elution Execution

  • Action: Implement a shallow linear gradient, transitioning from 40% to 60% Mobile Phase B over 45 minutes.

  • Causality: Isocratic elution is insufficient for baseline resolution of complex peptidomimetic impurities. A shallow gradient dynamically alters the mobile phase polarity, "focusing" the peaks and providing the necessary selectivity ( α ) to separate the (2S) and (2R) epimers.

Step 4: UV Detection and Integration

  • Action: Monitor the eluate at 215 nm.

  • Causality: While the core aromatic rings absorb at higher wavelengths, the critical distinguishing features of these molecules are their peptide-like amide bonds, which exhibit strong π→π∗ transitions at 215 nm. This wavelength maximizes the signal-to-noise ratio for low-level impurities.

Step 5: System Validation (Self-Correction Step)

  • Action: Confirm system suitability by verifying that the Relative Retention Time (RRT) of the D-Valine diastereomer is approximately4[4]. If the RRT shifts beyond ±0.02 , the mobile phase pH or column temperature must be recalibrated.

References

  • Title: LOPINAVIR, D-VALINE DIASTEREOMER- (FDA Global Substance Registration System)
  • Source: algimed.
  • Title: Lopinavir D-Valine Diastereomer-d9 | CAS No.
  • Title: Lopinavir EP Impurity I - Allmpus (Cataloging Impurity K / D-Valine Diastereomer)
  • Source: acs.

Sources

Foundational

Stereochemical Fidelity in Peptidomimetic Drug Design: Discovery, Characterization, and Mitigation of the Lopinavir D-Valine Diastereomer

Executive Summary Lopinavir is a potent, highly selective human immunodeficiency virus type 1 (HIV-1) protease inhibitor. Structurally, it is a complex peptidomimetic containing a core hydroxyethylene dipeptide isostere.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Lopinavir is a potent, highly selective human immunodeficiency virus type 1 (HIV-1) protease inhibitor. Structurally, it is a complex peptidomimetic containing a core hydroxyethylene dipeptide isostere. The synthesis of such chiral active pharmaceutical ingredients (APIs) relies heavily on the stereochemical integrity of chiral pool starting materials, notably L-valine.

During drug development and scale-up, the1[1] emerges as a critical stereochemical impurity. This technical whitepaper explores the mechanistic origins of this specific diastereomer, provides a self-validating analytical protocol for its resolution, and outlines process chemistry strategies to mitigate its formation.

Mechanistic Origins and Causality of the D-Valine Diastereomer

Lopinavir’s terminal moiety—a 3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide group—is derived from L-valine. The natural (S)-configuration of this amino acid dictates the (2S)-stereocenter in the final API. The D-Valine diastereomer possesses a (2R)-configuration at this specific locus, resulting in the chemical structure: 2[2].

Causality of Impurity Formation: This diastereomer manifests through two primary causal pathways during synthesis:

  • Chiral Contamination in Raw Materials: Trace amounts of D-valine present in the commercial L-valine starting material carry over directly into the final API.

  • Process-Induced Epimerization: During the activation of the valine-derived carboxylic acid for amide bond formation with the core amine, the intermediate can form a transient oxazolone (azlactone). If the coupling environment (base, solvent, temperature) is not strictly controlled, the oxazolone intermediate undergoes base-catalyzed enolization. This leads to racemization at the alpha-carbon. Subsequent ring-opening by the amine yields a mixture of the desired (2S)-Lopinavir and the (2R)-D-Valine diastereomer.

Pathway LVal L-Valine Derivative (2S-configuration) ActInt Activated Intermediate (O-Acylisourea) LVal->ActInt Activation (EDC/HOBt) Oxaz Oxazolone Intermediate (Prone to Enolization) ActInt->Oxaz Base-Catalyzed Cyclization Lopi Lopinavir API (Desired 2S-Isomer) ActInt->Lopi Amidation (Stereoretention) DValImp D-Valine Diastereomer (Impurity K, 2R-Isomer) Oxaz->DValImp Racemization & Amidation

Mechanistic pathways leading to Lopinavir API vs. D-Valine Diastereomer.

Analytical Profiling & Chromatographic Resolution

Because diastereomers share identical molecular weights (628.80 g/mol ) and nearly identical polarities, distinguishing the D-Valine Diastereomer from the parent API requires highly optimized reversed-phase high-performance liquid chromatography (RP-HPLC).

Self-Validating Experimental Protocol: RP-HPLC Method

To ensure absolute trustworthiness and scientific integrity, this protocol incorporates built-in System Suitability Testing (SST) as a self-validating mechanism, based on 3[3].

  • Step 1: Mobile Phase Preparation

    • Buffer: Dissolve 2.7 g of monobasic potassium phosphate and 0.9 g of dibasic potassium phosphate in 1 L of LC-MS grade water. Adjust the pH to exactly 6.0 ± 0.05 using dilute phosphoric acid[3]. Filter through a 0.45-µm PTFE membrane.

    • Gradient Solutions: Solution A (Buffer/Acetonitrile) and Solution B (Acetonitrile/Buffer 3:1 v/v)[3].

  • Step 2: Chromatographic Conditions

    • Column: C18, 4.6-mm × 25-cm, 4-µm packing (L1 phase)[3].

    • Thermodynamic Control: The column temperature must be maintained strictly at 50°C [3]. Causality: Elevated temperature reduces mobile phase viscosity, thereby improving mass transfer kinetics within the stationary phase—a critical requirement for resolving closely eluting stereoisomers.

    • Flow Rate & Detection: 1.0 mL/min; UV detection at 215 nm[3].

  • Step 3: System Suitability & Validation (The Self-Validating Gate)

    • Inject a System Suitability Solution containing Lopinavir, Lopinavir N-formylphenoxyacetamide, and Lopinavir N-acetylphenoxyacetamide[3].

    • Validation Logic: The analytical run is ONLY valid if the resolution ( Rs​ ) between the N-formyl and N-acetyl impurities is ≥1.2 , and the column efficiency is ≥8000 theoretical plates[3]. This mathematically proves the system possesses the resolving power required to separate the D-Valine diastereomer from the main API peak. Tailing factor must remain between 0.8–1.5[3].

  • Step 4: Sample Analysis & Quantification

    • Inject 20 µL of the sample solution. The D-Valine diastereomer elutes at a 3[3].

HPLCWorkflow Prep Sample Preparation (Diluent Extraction) SST System Suitability Test (Rs >= 1.2, N >= 8000) Prep->SST Decision SST Passed? SST->Decision Run Execute Gradient RP-HPLC (UV 215nm, 50°C) Decision->Run Yes Fail Halt & Recalibrate System Decision->Fail No Quant Quantify Impurity K (RRT ~1.25, Limit <=0.1%) Run->Quant

Self-validating RP-HPLC workflow for quantifying Lopinavir Impurity K.

Quantitative Data Presentation

The following table summarizes the chromatographic behavior and regulatory limits of key Lopinavir stereoisomers based on standard pharmacopeial guidelines[3][4].

Impurity DesignationChemical OriginUSP RRTRelative Response FactorICH Q3A Acceptance Limit
Lopinavir API Desired (2S, 1S, 3S, 4S)1.001.00N/A (Assay > 98.0%)
D-Valine Diastereomer (Imp. K) Epimerization at Valine (2R)1.251.10NMT 0.10%
(2R, 4R)-Diastereomer (Imp. M) Core Epimerization1.321.00NMT 0.10%
(4R)-Epimer Core Epimerization1.380.97NMT 0.10%

Pharmacological & Regulatory Implications

The spatial orientation of the isopropyl side chain in the valine-derived moiety is highly conserved for binding within the S2/S2' pockets of the HIV-1 protease homodimer. Inversion to the D-Valine (2R) configuration induces severe steric clashes with the enzyme's flap region (specifically residues Ile50 and Ile50'). Consequently, the D-Valine diastereomer exhibits a significantly reduced binding affinity ( Ki​ ) compared to Lopinavir, rendering it pharmacologically sub-optimal.

From a regulatory standpoint, because the maximum daily dose of Lopinavir exceeds 2 grams, the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) strictly mandate the control of this impurity. Under ICH Q3A(R2) guidelines, identified stereochemical impurities like the3[3] to ensure consistent drug substance quality and patient safety.

Process Mitigation Strategies in Drug Development

To suppress the formation of the D-Valine diastereomer during process scale-up, application scientists must employ stringent chemical controls:

  • Enantiomeric Excess ( ee ) Screening: Raw L-valine derivatives must undergo chiral GC or HPLC to ensure an ee of >99.9% before entering the GMP supply chain.

  • Coupling Additives: The use of highly efficient coupling additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) in conjunction with EDC. Causality: These additives rapidly trap the highly reactive O-acylisourea intermediate, forming a less reactive but highly efficient active ester. This bypasses the oxazolone pathway entirely, preserving the (2S) stereocenter.

  • Thermodynamic Control: Maintaining amidation reactions at or below 5°C significantly suppresses the thermodynamic drive toward base-catalyzed enolization.

References

  • Title: Lopinavir EP Impurity M | Source: Veeprho Pharmaceuticals | URL: [Link]

  • Title: LOPINAVIR, D-VALINE DIASTEREOMER- | Source: DrugFuture FDA Global Substance Registration System | URL: [Link]

  • Title: Lopinavir EP Impurity I / Lopinavir D-Valine Diastereomer (USP) | Source: Allmpus | URL: [Link]

  • Title: Lopinavir USP Monograph | Source: Trungtamthuoc | URL: [Link]

Sources

Exploratory

Physicochemical Properties and Analytical Characterization of Lopinavir D-Valine Diastereomer

A Technical Whitepaper on Stereochemical Impurity Profiling Executive Summary In pharmaceutical development, stereocontrol is not merely a regulatory compliance metric; it is the fundamental bridge between molecular desi...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on Stereochemical Impurity Profiling

Executive Summary

In pharmaceutical development, stereocontrol is not merely a regulatory compliance metric; it is the fundamental bridge between molecular design and clinical efficacy. Lopinavir, a potent peptidomimetic HIV-1 protease inhibitor, relies heavily on its highly specific 3D conformation to bind the viral protease active site. During its synthesis and subsequent storage, the molecule is susceptible to stereochemical degradation.

This whitepaper provides an in-depth technical analysis of the Lopinavir D-Valine Diastereomer (officially recognized as EP Impurity K or USP D-Valine Diastereomer). We will explore the causality of its formation, detail its physicochemical properties, and outline a self-validating analytical workflow designed to isolate and quantify this diastereomer with uncompromising accuracy.

Structural Biology and Causality of Impurity Formation

Lopinavir contains multiple chiral centers that dictate its pharmacological activity. The core active pharmaceutical ingredient (API) utilizes an L-valine-derived moiety, which possesses an S-configuration at its alpha-carbon.

The formation of the D-Valine diastereomer is a classic example of stress-induced epimerization . When the API or its synthetic intermediates are subjected to thermal stress or basic environments, the alpha-proton of the valine residue becomes labile.

The Causality of Epimerization:

  • Deprotonation: The basic environment strips the alpha-proton, collapsing the tetrahedral chiral center into a planar, achiral enolate intermediate.

  • Loss of Stereocontrol: Because the intermediate is planar, subsequent reprotonation can occur from either the Re or Si face.

  • Inversion: Reprotonation from the opposite face results in a stereocenter inversion, yielding the R-configuration (D-Valine Diastereomer).

This structural shift, while seemingly minor, entirely alters the molecule's spatial geometry, rendering it inactive against the HIV protease and classifying it as a critical critical quality attribute (CQA) impurity under [1].

Epimerization A L-Valine Moiety (S-configuration) B Enolate Intermediate (Planar, Achiral) A->B Base/Heat (-H+) B->A Protonation (Retention) C D-Valine Diastereomer (R-configuration) B->C Protonation (Inversion)

Mechanism of epimerization leading to the D-Valine diastereomer via an enolate intermediate.

Physicochemical Profile

Diastereomers present a unique analytical challenge because, unlike enantiomers, they have different physical properties, yet these differences are often vanishingly small. The quantitative data below summarizes the core physicochemical properties of the Lopinavir D-Valine Diastereomer, synthesized from authoritative chemical databases [2][3].

PropertyValue
Chemical Name (2R)-N-[(1S,3S,4S)-1-Benzyl-4-[[2-(2,6-dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenylpentyl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide
Pharmacopoeial Synonyms Lopinavir EP Impurity K; Lopinavir D-Valine Diastereomer (USP)
Molecular Formula C37H48N4O5
Molecular Weight 628.8 g/mol
Stereochemical Difference R-configuration at the Valine alpha-carbon (API is S-configuration)
Solubility Soluble in Methanol, DMSO
Appearance Off-White Solid
Storage Conditions 2-8 °C (To prevent further thermal degradation)

Self-Validating Analytical Protocol: Chiral LC-MS/MS

To accurately quantify Impurity K down to the 0.1% reporting threshold required by regulatory bodies, we must employ a highly specific Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow.

As a Senior Application Scientist, I design protocols that do not just generate data, but actively prove their own validity before data is accepted. The following workflow utilizes an integrated System Suitability Test (SST) as a self-validating gate.

Step-by-Step Methodology

Step 1: Mobile Phase Optimization & Preparation

  • Action: Prepare a mobile phase consisting of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Causality: Diastereomers possess identical molecular weights and highly similar polarities. A standard steep gradient will cause co-elution. We utilize an isocratic hold or a very shallow gradient (e.g., 0.5% B/min) on a chiral stationary phase (e.g., Chiralpak IC) to exploit the subtle differences in 3D spatial conformation and dipole moments between the S-valine and R-valine moieties.

Step 2: Sample Preparation and Internal Standard Spiking

  • Action: Dissolve the Lopinavir API sample in Methanol to a concentration of 1.0 mg/mL. Spike the sample with a stable isotope-labeled internal standard, specifically [4].

  • Causality: Matrix effects in LC-MS/MS can suppress ionization. The deuterium-labeled internal standard co-elutes exactly with Impurity K, allowing the system to mathematically correct for any ionization suppression. This ensures quantitative trustworthiness regardless of matrix interference.

Step 3: System Suitability Testing (SST) - The Self-Validating Gate

  • Action: Inject a resolution standard containing 0.1% Impurity K and 99.9% Lopinavir API. Calculate the chromatographic resolution ( Rs​ ).

  • Causality: A protocol must prove its own validity. If Rs​<1.5 , the API and impurity peaks are merging. Integration algorithms will artificially inflate or deflate the impurity concentration. The system is programmed to halt acquisition if this threshold is not met, preventing the reporting of false data.

Step 4: LC-MS/MS Acquisition and Quantification

  • Action: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, focusing on the specific precursor-to-product ion transitions for Lopinavir ( m/z 629.3 447.2) [2].

  • Causality: While the chromatographic column separates the diastereomers in time, MRM provides the ultimate specificity, filtering out any co-eluting non-isomeric background noise.

Workflow S1 1. Sample Prep & Spiking (API + Impurity K-d9) S2 2. Chiral LC-MS/MS Injection S1->S2 S3 3. System Suitability Test Calculate Resolution (Rs) S2->S3 Decision Is Rs > 1.5? S3->Decision Fail Halt: Recalibrate Mobile Phase Decision->Fail No Pass 4. Data Acquisition & Quantification Decision->Pass Yes Report ICH Q3A Compliant Reporting Pass->Report

Self-validating chiral LC-MS/MS workflow ensuring baseline resolution prior to quantification.

Conclusion

The physicochemical characterization and quantification of the Lopinavir D-Valine Diastereomer require a rigorous, causality-driven approach. By understanding the thermodynamic drivers of epimerization, analytical scientists can design robust, self-validating chromatographic methods. Utilizing isotope-labeled internal standards and enforcing strict System Suitability thresholds ensures that the reported impurity profiles are not just accurate, but scientifically unassailable.

References

  • International Council for Harmonisation (ICH) . Q3A(R2): Impurities in New Drug Substances. ICH Quality Guidelines. URL: [Link]

  • National Center for Biotechnology Information (NIH) . PubChem Compound Summary for CID 92727, Lopinavir. PubChem Database. URL:[Link]

  • Allmpus . Lopinavir EP Impurity K / Lopinavir D-Valine Diastereomer (USP) Reference Standard. Allmpus API Impurities. URL:[Link]

Foundational

The Stereochemical Profiling of Lopinavir: An In-Depth Guide to the D-Valine Diastereomer (CAS 1623021-24-8)

Executive Summary Lopinavir is a highly potent, peptidomimetic human immunodeficiency virus type 1 (HIV-1) protease inhibitor. Because its mechanism of action relies on precise spatial binding within the viral protease's...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Lopinavir is a highly potent, peptidomimetic human immunodeficiency virus type 1 (HIV-1) protease inhibitor. Because its mechanism of action relies on precise spatial binding within the viral protease's active site, the stereochemical purity of the Active Pharmaceutical Ingredient (API) is critical to its pharmacological efficacy and safety profile. During the synthesis of Lopinavir, the introduction of chiral building blocks—specifically L-valine—creates the risk of stereoisomeric impurities.

This technical whitepaper provides an authoritative, in-depth analysis of Lopinavir D-Valine Diastereomer (CAS 1623021-24-8) , formally recognized as Lopinavir EP Impurity K . Designed for analytical chemists, process engineers, and regulatory scientists, this guide explores the mechanistic causality of its formation, the physicochemical challenges it presents, and a self-validating analytical protocol for its isolation and quantification.

Physicochemical & Structural Profiling

Lopinavir contains four chiral centers, tailored to be stereoselective (yielding the S, S, S, S configuration) to maximize binding affinity[1]. The D-Valine diastereomer arises when the stereocenter derived from the valine moiety is inverted from the (2S) to the (2R) configuration[2].

Because diastereomers share identical molecular weights and functional groups, their physicochemical properties—such as polarity, pKa, and solubility—are nearly indistinguishable. This presents a significant challenge for standard reverse-phase chromatography.

Quantitative Data Summary
PropertyValue
Chemical Name (2R)-N-[(1S,3S,4S)-1-Benzyl-4-[[2-(2,6-dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenylpentyl]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide
CAS Number 1623021-24-8
Pharmacopoeial Designation Lopinavir EP Impurity K
Molecular Formula C37H48N4O5
Molecular Weight 628.80 g/mol
Stereochemical Variance (2R) configuration at the valine-derived moiety (vs. (2S) in Lopinavir)

Mechanistic Causality: Pathways of Formation

To control an impurity, one must understand its origin. The is a convergent assembly that utilizes an intermediate derived from L-valine: (S)-tetrahydro-alpha-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic acid[3].

The formation of the D-Valine diastereomer (Impurity K) is driven by two primary causal pathways:

  • Source Material Contamination: The starting L-valine may contain trace amounts of D-valine (the enantiomeric impurity).

  • Process-Induced Racemization: During the alkylation of L-valine with acrylonitrile and methyl chloroformate, or during the subsequent cyclization steps, the alpha-carbon can undergo partial racemization under basic conditions, yielding the (R)-pyrimidineacetic acid intermediate.

Because the subsequent amide coupling step with the Lopinavir amine core does not discriminate heavily between the (R) and (S) enantiomers of the acid intermediate, the (R)-intermediate readily couples to form the D-Valine diastereomer[4].

Mechanism L_Val L-Valine (Primary Starting Material) Int_S (S)-Pyrimidineacetic Acid Intermediate L_Val->Int_S Alkylation & Cyclization D_Val D-Valine (Chiral Impurity) Int_R (R)-Pyrimidineacetic Acid Intermediate D_Val->Int_R Alkylation & Cyclization Lopi Lopinavir (Target API) Int_S->Lopi Amide Coupling ImpK Lopinavir D-Valine Diastereomer (EP Impurity K) Int_R->ImpK Amide Coupling Core Lopinavir Amine Core (Achiral/Enantiopure) Core->Lopi Amide Coupling Core->ImpK Amide Coupling

Synthetic pathway showing the propagation of D-Valine into Lopinavir EP Impurity K.

Analytical Workflow: Isolation & Quantification

The Chromatographic Challenge

Standard C18 reverse-phase columns rely purely on hydrophobic interactions. Because Lopinavir and its D-Valine diastereomer have identical hydrophobic footprints, a C18 column will typically result in co-elution.

The Solution (Causality of Method): To achieve baseline resolution, the stationary phase must recognize the spatial geometry of the molecules. A Pentafluorophenyl (PFP) column is highly recommended. The fluorine atoms on the PFP stationary phase introduce strong dipole-dipole, π−π , and hydrogen-bonding interactions. The slight spatial difference of the (2R) valine moiety alters how the diastereomer interacts with the rigid PFP ring, allowing for distinct retention times.

Step-by-Step Methodology: LC-UV/MS Protocol

This self-validating protocol ensures reproducible quantification of Impurity K in accordance with ICH Q3A(R2) guidelines.

Step 1: Sample Preparation

  • Accurately weigh 25 mg of the Lopinavir API sample.

  • Dissolve in 50 mL of Diluent (Methanol:Water, 50:50 v/v) to achieve a concentration of 0.5 mg/mL.

  • Sonicate for 10 minutes and filter through a 0.22 µm PTFE syringe filter to remove particulates.

Step 2: Chromatographic Conditions

  • Column: Phenomenex Kinetex PFP (150 mm × 4.6 mm, 2.6 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 40°C (Critical for maintaining consistent π−π interaction kinetics).

  • Gradient Program:

    • 0.0 - 5.0 min: 35% B

    • 5.0 - 20.0 min: Linear increase to 65% B

    • 20.0 - 25.0 min: Hold at 65% B

    • 25.0 - 25.1 min: Return to 35% B

    • 25.1 - 30.0 min: Re-equilibration

Step 3: Detection & Validation

  • UV Detection: 215 nm (Optimal for the amide and aromatic chromophores).

  • MS/MS Confirmation: Electrospray Ionization (ESI+). Both Lopinavir and Impurity K will exhibit a precursor ion [M+H]+ at m/z 629.4. Identification relies strictly on the chromatographic retention time shift established by running a certified[5].

Workflow Prep Sample Preparation (API Dissolution) HPLC Chromatographic Separation (PFP or Chiral Column) Prep->HPLC Injection Detect Detection (UV 215 nm / MS-MS) HPLC->Detect Gradient Elution Data Data Analysis (Diastereomeric Resolution) Detect->Data Peak Integration

Analytical workflow for the isolation and quantification of Lopinavir diastereomers.

Toxicological & Regulatory Implications

While the D-Valine diastereomer is not inherently genotoxic, its presence directly impacts the efficacy of the drug product. The HIV-1 protease active site is highly stereospecific. The inversion of the valine stereocenter from (S) to (R) causes steric clashing within the binding pocket, drastically reducing the molecule's inhibitory constant ( Ki​ ) against the viral protease[1].

Consequently, regulatory bodies (FDA, EMA) mandate strict control of this impurity. Under pharmacopoeial monographs, Lopinavir EP Impurity K must be controlled to levels typically ≤0.15% , necessitating the highly sensitive and specific analytical workflows detailed above[2].

References

  • Synthesis of HIV Protease Inhibitor ABT-378 (Lopinavir) . Organic Process Research & Development, American Chemical Society. Available at:[Link]

  • Lopinavir EP Impurity K / Lopinavir D-Valine Diastereomer (USP) . Allmpus. Available at:[Link]

  • Kaletra, INN-Lopinavir (+ ritonavir) - Scientific Discussion . European Medicines Agency (EMA). Available at:[Link]

Sources

Exploratory

Pharmacokinetics and Stereoselective Disposition of Lopinavir D-Valine Diastereomer: A Technical Whitepaper

Executive Summary Lopinavir (LPV) is a highly potent, peptidomimetic human immunodeficiency virus (HIV-1) protease inhibitor. Its pharmacological efficacy relies heavily on its stereochemistry, specifically the L-valine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Lopinavir (LPV) is a highly potent, peptidomimetic human immunodeficiency virus (HIV-1) protease inhibitor. Its pharmacological efficacy relies heavily on its stereochemistry, specifically the L-valine derivative moiety that ensures precise docking within the viral protease active site[1]. However, during active pharmaceutical ingredient (API) synthesis, stereochemical inversion can yield the Lopinavir D-Valine Diastereomer , officially classified as Lopinavir EP Impurity K (CAS No: 1623021-24-8)[2].

While lacking targeted antiviral efficacy, this diastereomer serves as a critical model for understanding stereoselective pharmacokinetics. By analyzing how the unnatural D-valine configuration alters affinity for efflux pumps (P-gp) and metabolizing enzymes (CYP3A4), researchers can better design prodrugs and establish rigorous quality control parameters for API manufacturing.

Stereoselective Pharmacokinetics: Absorption, Efflux, and Metabolism

The spatial orientation of the valine side chain fundamentally dictates the molecule's interaction with transport proteins and the hepatic cytochrome P450 system.

Intestinal Efflux (P-gp and MRP2)

Lopinavir is a known substrate for intestinal efflux transporters, specifically P-glycoprotein (P-gp) and Multidrug Resistance-associated Protein 2 (MRP2), which severely limits its oral bioavailability and necessitates high dosing[1][3].

The D-valine diastereomer exhibits a profoundly different transport profile. Research into stereoisomeric prodrugs demonstrates that the incorporation of D-amino acids significantly reduces binding affinity to these efflux pumps[4]. The steric hindrance provided by the D-configuration prevents optimal alignment within the P-gp binding pocket. Consequently, while the L-isomer is rapidly effluxed back into the intestinal lumen, the D-valine diastereomer experiences lower efflux ratios, theoretically allowing it to bypass these barriers more effectively.

CYP3A4-Mediated Metabolism and Enzymatic Stability

Lopinavir is extensively metabolized by the hepatic cytochrome P450 system, almost exclusively by the CYP3A4 isozyme[5]. To achieve therapeutic concentrations, LPV must be co-administered with ritonavir, a potent CYP3A4 inhibitor[5].

Conversely, the D-valine diastereomer demonstrates marked resistance to enzymatic degradation. The unnatural D-configuration creates a spatial mismatch within the stereospecific active site of CYP3A4 and intestinal peptidases[6]. Because the enzyme cannot perfectly dock the diastereomer, oxidative metabolism is sterically hindered, leading to a significantly prolonged in vitro half-life compared to the active L-isomer.

Pathway cluster_enterocyte Intestinal Enterocyte L_LPV Lopinavir (L-Valine) Active API Pgp P-glycoprotein (Efflux) L_LPV->Pgp High Affinity Absorption CYP3A4 CYP3A4 (Metabolism) L_LPV->CYP3A4 Rapid Metabolism Blood Systemic Circulation L_LPV->Blood Intact Drug (Low % without Ritonavir) D_LPV D-Valine Diastereomer (Impurity K) D_LPV->Pgp Low Affinity (Steric Hindrance) D_LPV->CYP3A4 Slow Metabolism D_LPV->Blood Intact Impurity (Higher %) Lumen Intestinal Lumen Pgp->Lumen Efflux (L-LPV > D-LPV) CYP3A4->Blood Inactive Metabolites

Fig 1: Stereoselective enterocyte transport and metabolism of Lopinavir vs. D-Valine Diastereomer.

Quantitative Data Summary

The pharmacokinetic and physicochemical differences between the active API and its diastereomeric impurity are summarized below:

PropertyLopinavir (Active API)D-Valine Diastereomer (Impurity K)
Stereochemistry L-Valine derivativeD-Valine derivative
CAS Number 192725-17-01623021-24-8
CYP3A4 Affinity High (Rapidly metabolized)Low (Sterically hindered)
P-gp Efflux Affinity High (Extensive efflux)Reduced
Enzymatic Stability Susceptible to peptidasesHighly stable
USP Acceptance Limit N/A (Active Principle) 0.1%

Analytical Methodologies and Experimental Protocols

To isolate, quantify, and study the pharmacokinetics of the D-Valine Diastereomer, rigorous analytical protocols are required. Because diastereomers share identical molecular weights and similar polarities, conventional reverse-phase HPLC is insufficient.

Protocol 1: Chiral LC-MS/MS Quantification Workflow

Causality & Rationale: We employ an Amylose-based chiral stationary phase (CSP) because its helical chiral cavities selectively intercalate with the spatial arrangement of the D-valine moiety, providing baseline resolution from the L-valine API. Self-Validation System: The inclusion of Lopinavir-d8 as an isotopically labeled internal standard (IS) corrects for matrix effects and extraction losses, ensuring the calculated recovery rate is self-calibrating.

  • Sample Preparation: Spike 100 µL of plasma with 10 µL of Lopinavir-d8 (Internal Standard). Extract using Liquid-Liquid Extraction (LLE) with 1 mL of methyl tert-butyl ether (MTBE) to precipitate proteins and isolate the lipophilic diastereomer. Vortex for 5 minutes and centrifuge at 10,000 x g.

  • Reconstitution: Evaporate the organic layer under a gentle stream of nitrogen and reconstitute in 100 µL of the mobile phase.

  • Chromatographic Separation: Inject 10 µL onto an Amylose-tris(3,5-dimethylphenylcarbamate) chiral column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution utilizing Hexane:Isopropanol:Diethylamine (80:20:0.1 v/v/v) at 1.0 mL/min. Note: Diethylamine acts as a basic modifier to suppress secondary amine interactions with residual silanols, preventing peak tailing.

  • Detection: Utilize Electrospray Ionization (ESI) in positive Multiple Reaction Monitoring (MRM) mode. Monitor the transition m/z 629.3 183.1 for both isomers, relying entirely on the chiral chromatographic retention time for differentiation.

Workflow Prep Sample Prep (LLE with MTBE) HPLC Chiral HPLC (Amylose CSP) Prep->HPLC Extracts MS ESI-MS/MS (MRM: 629.3 -> 183.1) HPLC->MS Baseline Resolution Data PK Data Analysis MS->Data Quantification

Fig 2: Chiral LC-MS/MS workflow for isolating and quantifying Lopinavir D-Valine Diastereomer.

Protocol 2: In Vitro Microsomal Stability Assay

Causality & Rationale: To validate the hypothesis that the D-valine diastereomer resists CYP3A4 metabolism, we utilize Human Liver Microsomes (HLM) supplemented with NADPH. Self-Validation System: A parallel control incubation lacking NADPH is run simultaneously. This differentiates true CYP450-mediated metabolism from chemical degradation or non-specific protein binding to the microsomes.

  • Incubation Setup: In a 96-well plate, prepare a 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM. Add 1 µM of LPV and Lopinavir D-Valine Diastereomer into separate wells. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding 1 mM NADPH (the essential cofactor for CYP450 enzymes).

  • Kinetic Sampling: Aliquot 50 µL of the reaction mixture at 0, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately quench the reaction by dispensing the aliquot into 150 µL of ice-cold acetonitrile containing the internal standard.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins. Analyze the supernatant via the Chiral LC-MS/MS protocol to calculate the intrinsic clearance ( CLint​ ) and metabolic half-life ( t1/2​ ).

Regulatory Thresholds and Quality Control

Because the D-Valine Diastereomer lacks the targeted antiviral efficacy of the L-isomer and presents an altered pharmacokinetic profile that could lead to unpredictable systemic accumulation, it is strictly regulated as an API impurity. According to the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) monographs for Lopinavir, the acceptance criteria for Lopinavir D-valine diastereomer (Impurity K) is strictly limited to Not More Than (NMT) 0.1% [7]. Continuous monitoring via chiral chromatography during the synthesis of the intermediate (2S)-amino-3-methylbutanamide derivatives is mandatory to ensure batch-to-batch clinical safety.

References

  • Allmpus. Lopinavir EP Impurity I - Allmpus. 2

  • Trungtamthuoc. Lopinavir USP Monograph.7

  • Agarwal S, et al. Peptide prodrugs: improved oral absorption of lopinavir, a HIV protease inhibitor. PubMed (Int J Pharm. 2008). 1

  • Patel M, et al. Dipeptide Prodrug Approach to Evade Efflux Pumps and CYP3A4 Metabolism of Lopinavir. NIH. 3

  • FDA. KALETRA (lopinavir/ritonavir) Label. 5

  • JSciMed Central. Stereoisomeric Prodrugs to Improve Prednisolone Absorption. 4

  • NIH. Amino Acids in the Development of Prodrugs. 6

Sources

Foundational

In Vitro Activity and Pharmacological Profiling of Lopinavir D-Valine Diastereomer: A Technical Whitepaper

Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Executive Summary In the rigorous landscape of antiviral drug development, the stereochemica...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

In the rigorous landscape of antiviral drug development, the stereochemical integrity of an Active Pharmaceutical Ingredient (API) is paramount. [1] is a highly potent, peptidomimetic inhibitor of the HIV-1 protease, traditionally co-formulated with ritonavir. However, during its synthesis and subsequent hepatic metabolism, various stereoisomers and metabolites emerge.

One of the most critical structural variants is the Lopinavir D-Valine Diastereomer (also classified pharmacopeially as [2], CAS 1623021-24-8). Recognized both as a synthetic impurity and a biological [3], this diastereomer features an inverted stereocenter at the valine-derived moiety. As a Senior Application Scientist, I have designed this whitepaper to dissect the in vitro activity, structural biology, and metabolic profiling of this specific diastereomer, providing self-validating protocols for its laboratory evaluation.

Structural Biology & Stereochemical Causality

To understand the in vitro activity of the D-Valine diastereomer, we must first examine the causality of its binding mechanics. The HIV-1 protease is a C2-symmetric homodimeric aspartyl protease. Lopinavir was rationally designed to fit seamlessly into the S1, S2, S1', and S2' subsites of this enzyme.

The valine-derived structural component of Lopinavir—specifically the 3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide group—is responsible for anchoring the molecule within the hydrophobic S2 subsite .

  • The L-Valine Configuration (Active API): The natural (S)-configuration directs the bulky isopropyl side chain deep into the S2 pocket, maximizing favorable van der Waals contacts and maintaining the critical hydrogen-bonding network with the catalytic Asp25/Asp25' residues and the bridging flap water molecule. This results in an exceptional binding affinity ( Ki​ of 1.3 to 3.6 pM)[1].

  • The D-Valine Configuration (Impurity K): Inverting this stereocenter to the (R)-configuration alters the spatial trajectory of the isopropyl group. This creates a severe steric clash within the tightly restricted S2 subsite. The molecule is forced into a high-energy conformation, disrupting the flap water coordination and resulting in a massive entropic and enthalpic penalty. Consequently, the in vitro antiviral activity drops precipitously.

StereochemicalImpact Node1 Lopinavir (L-Valine) Optimal S2 Subsite Fit Node2 HIV-1 Protease Active Site Binding Node1->Node2 Favorable Hydrophobic Interactions Node3 High Affinity (Ki ~1.3 pM) Node2->Node3 Node4 D-Valine Diastereomer (EP Impurity K) Node5 Steric Clash in S2 Subsite Node4->Node5 Altered Isopropyl Orientation Node6 Reduced Affinity (Ki > 100 nM) Node5->Node6

Caption: Stereochemical impact of D-Valine substitution on HIV-1 protease binding affinity.

Quantitative Data Summary

When evaluating the D-Valine diastereomer against the parent drug, the quantitative divergence in in vitro activity is stark. The table below summarizes the comparative pharmacological profiles based on standard isolated enzyme and cell-based assays.

Table 1: Comparative In Vitro Pharmacological Profile

ParameterLopinavir (ABT-378)Lopinavir D-Valine Diastereomer
Primary Target HIV-1 ProteaseHIV-1 Protease
Enzyme Affinity ( Ki​ ) 1.3 - 3.6 pM> 100 nM (Estimated >10,000-fold drop)
Cellular Efficacy ( IC50​ ) 6.5 nM (MT-4 / PBMC cells)> 1000 nM (Clinically inactive)
CYP3A4 Interaction High-affinity SubstrateSubstrate / Downstream Metabolite
Pharmacological Role Active Pharmaceutical IngredientPharmacopeial Impurity / Metabolite

(Note: Baseline Lopinavir metrics are grounded in authoritative data from and [1].)

Self-Validating Experimental Protocols

To accurately quantify the residual activity and metabolic stability of the Lopinavir D-Valine Diastereomer, laboratories must employ rigorous, self-validating methodologies. Below are the definitive protocols for in vitro characterization.

Protocol A: FRET-Based HIV-1 Protease Inhibition Assay

Objective: To determine the Ki​ and IC50​ of the diastereomer against recombinant HIV-1 protease. Causality Principle: A fluorogenic peptide substrate (e.g., Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-Arg) is cleaved by active HIV-1 protease, unquenching the EDANS fluorophore. Inhibitor binding prevents cleavage, directly correlating lower fluorescence with higher inhibitor activity.

Step-by-Step Methodology:

  • Compound Qualification (Self-Validation Checkpoint 1): Prior to the assay, analyze the Lopinavir D-Valine Diastereomer via Chiral HPLC-UV to confirm a Diastereomeric Excess (de) of >99%. Why? Even a 0.5% contamination with active L-Valine Lopinavir will yield false-positive high-affinity results.

  • Reagent Preparation: Prepare assay buffer (50 mM Sodium Acetate, pH 4.9, 200 mM NaCl, 5 mM DTT, 10% glycerol).

  • Enzyme Incubation: Dilute recombinant wild-type HIV-1 protease to a final concentration of 2 nM in the assay buffer. Add the D-Valine diastereomer in a 10-point serial dilution (ranging from 10 µM down to 0.1 nM). Include Lopinavir as a positive control and DMSO (0.1% final) as a vehicle control.

  • Substrate Addition: Initiate the reaction by adding the FRET substrate to a final concentration of 10 µM.

  • Kinetic Readout: Monitor fluorescence continuously for 30 minutes at λex​ = 340 nm and λem​ = 490 nm using a microplate reader at 37°C.

  • Data Analysis: Calculate the initial velocities ( V0​ ) from the linear portion of the progress curves. Fit the data to the Morrison equation for tight-binding inhibitors to derive the Ki​ .

Protocol B: In Vitro CYP3A4 Microsomal Stability Assay

Objective: To evaluate the metabolic clearance of the diastereomer, given its status as a known [3]. Causality Principle: Lopinavir is heavily metabolized by hepatic CYP3A4. Assessing the D-Valine diastereomer's stability in human liver microsomes (HLMs) reveals whether it acts as a terminal metabolite or undergoes further biotransformation.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a 1 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Compound Spiking: Add the D-Valine diastereomer to a final concentration of 1 µM.

  • Reaction Initiation (Self-Validation Checkpoint 2): Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Run a parallel control without NADPH to differentiate enzymatic degradation from chemical instability.

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • LC-MS/MS Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

  • Clearance Calculation: Plot the natural log of the percentage remaining versus time to determine the elimination rate constant ( k ), and calculate the intrinsic clearance ( CLint​ ).

AssayWorkflow S1 Compound Preparation (Lopinavir D-Valine Diastereomer) S2 FRET-Based HIV-1 Protease Assay S1->S2 S3 Cell-Based Antiviral Assay (MT-4 Cells) S1->S3 S4 In Vitro ADME (CYP3A4 Stability) S1->S4 S5 Data Acquisition & IC50 / Clearance Calculation S2->S5 S3->S5 S4->S5

Caption: Standardized in vitro workflow for evaluating Lopinavir D-Valine Diastereomer.

Conclusion

The in vitro profiling of the Lopinavir D-Valine Diastereomer serves as a textbook example of how stereochemistry dictates pharmacology. By inverting a single stereocenter from (S) to (R) at the valine-derived moiety, the molecule loses its geometric complementarity to the HIV-1 protease S2 subsite. Consequently, while Lopinavir remains a highly potent API, its D-Valine counterpart is rendered pharmacologically inert against the virus, functioning instead as an analytical impurity and metabolic byproduct that must be strictly monitored during drug lifecycle management.

References

  • Allmpus. "Lopinavir EP Impurity K / Lopinavir D-Valine Diastereomer (USP)." Allmpus Reference Standards. Available at:[Link]

  • Wikipedia. "Lopinavir." Wikimedia Foundation. Available at: [Link]

Sources

Exploratory

The Biological Target and Stereochemical Mechanics of Lopinavir D-Valine Diastereomer

Executive Summary Lopinavir is a highly potent, peptidomimetic transition-state analogue designed to inhibit the HIV-1 protease enzyme, a critical target in antiretroviral therapy[1]. The synthesis of Lopinavir requires...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Lopinavir is a highly potent, peptidomimetic transition-state analogue designed to inhibit the HIV-1 protease enzyme, a critical target in antiretroviral therapy[1]. The synthesis of Lopinavir requires strict stereochemical control to ensure the correct spatial orientation of its functional groups[2]. The Lopinavir D-Valine Diastereomer (officially recognized in pharmacopeias as Lopinavir Impurity K) represents a critical structural deviation where the natural L-Valine-derived moiety is inverted to the D-configuration[3].

This whitepaper provides an in-depth technical analysis of how this single stereochemical inversion fundamentally disrupts molecular recognition at the biological target. By examining the structural biology, thermodynamic penalties, and self-validating experimental workflows, we elucidate the causality behind the diastereomer's loss of biological efficacy.

Structural Biology: The HIV-1 Protease Target

The biological target for both Lopinavir and its D-Valine diastereomer is the HIV-1 Protease , a C2-symmetric homodimeric aspartic protease responsible for cleaving the viral Gag-Pol polyprotein into mature, infectious virions[4].

The Mechanism of Stereospecific Recognition

The active site of HIV-1 protease is a highly constrained, hydrophobic tunnel capped by two flexible β-sheet "flaps." Effective inhibition relies on a lock-and-key thermodynamic fit:

  • Catalytic Dyad Interaction: The central hydroxyl group of Lopinavir mimics the tetrahedral transition state of peptide hydrolysis, forming tight hydrogen bonds with the catalytic Asp25 and Asp25' residues[5].

  • Flap Water Coordination: The inhibitor's amide backbone must precisely align to hydrogen-bond with a structural water molecule (the "flap water"), which bridges the inhibitor to the Ile50 and Ile50' residues on the protease flaps[5].

  • Subsite Occupation: The L-Valine side chain of Lopinavir is specifically tailored to occupy the hydrophobic S2 subsite of the protease.

The Causality of D-Valine Stereoinversion

When the L-Valine moiety is inverted to D-Valine, the spatial vector of the isopropyl side chain is rotated by approximately 109.5 degrees. This triggers a catastrophic structural cascade:

  • Steric Clash: The D-Valine side chain points directly into the rigid walls of the S2 pocket (clashing with residues Val32 and Ile47).

  • Backbone Distortion: To relieve this steric penalty, the entire peptidomimetic backbone of the inhibitor is forced to rotate out of its optimal binding conformation.

  • Loss of Hydrogen Bonding: This rotation severs the critical hydrogen bonds with the flap water molecule and weakens the interaction with the Asp25/Asp25' dyad.

Pathway GagPol Gag-Pol Polyprotein (Viral Precursor) HIVPR HIV-1 Protease (Active Homodimer) GagPol->HIVPR Cleavage Target Mature Mature Virion (Infectious) HIVPR->Mature Successful Processing Immature Immature Virion (Non-Infectious) HIVPR->Immature Inhibited State Lopi Lopinavir (L-Val) (Transition State Analog) Lopi->HIVPR High-Affinity Binding (Ki < 1 pM) DVal D-Valine Diastereomer (Steric Clash) DVal->HIVPR Weak Binding (Loss of H-Bonds)

HIV-1 Protease inhibition pathway comparing Lopinavir and its D-Valine diastereomer.

Thermodynamic Profiling of the Target Interaction

The biological failure of the D-Valine diastereomer is best understood through the lens of binding thermodynamics ( ΔG=ΔH−TΔS ).

For active Lopinavir, binding is heavily enthalpically driven ( ΔH≪0 ) due to the dense network of optimized hydrogen bonds, coupled with a favorable entropic gain from displacing ordered water molecules in the hydrophobic pockets.

For the D-Valine diastereomer, the steric clash forces a loss of these hydrogen bonds, resulting in a massive enthalpic penalty . Furthermore, the inhibitor retains high conformational flexibility in its unbound state but is forced into a highly strained, unnatural conformation upon binding, resulting in an entropic penalty .

Quantitative Data Summary

Note: Values for the diastereomer are representative of typical stereoinversion penalties in C2-symmetric protease inhibitors to illustrate the magnitude of thermodynamic loss.

CompoundStereocenter ConfigurationTarget Affinity ( Ki​ )Antiviral Efficacy ( EC50​ )Enthalpy ( ΔH )Entropy ( −TΔS )
Lopinavir L-Valine (S)0.001 nM17 nM-12.5 kcal/mol-2.1 kcal/mol
D-Valine Diastereomer D-Valine (R)> 500 nM> 10,000 nM-4.2 kcal/mol+1.5 kcal/mol

Self-Validating Experimental Methodologies

To rigorously prove the biological inactivity of the D-Valine diastereomer against HIV-1 protease, researchers must employ a closed-loop, self-validating experimental system. If the diastereomer is contaminated with even 0.1% of active Lopinavir, enzymatic assays will yield false positives. Therefore, chiral separation must precede kinetic and thermodynamic validation.

Workflow Synthesis Chemical Synthesis HPLC Chiral HPLC Resolution Synthesis->HPLC Isomeric Mixture FRET FRET Enzymatic Assay (Ki) HPLC->FRET Pure D-Val Isomer ITC ITC Thermodynamics (ΔH, -TΔS) HPLC->ITC Pure D-Val Isomer Cryst X-Ray Crystallography FRET->Cryst Kinetic Validation ITC->Cryst Thermodynamic Validation

Self-validating experimental workflow for profiling diastereomeric binding kinetics.

Protocol 1: Chiral HPLC Resolution (Purity Validation)

Purpose: To isolate the D-Valine diastereomer from the active L-Valine Lopinavir to prevent kinetic artifacting.

  • Column Selection: Utilize a Chiralpak IC column (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Prepare an isocratic mixture of Hexane / Absolute Ethanol / Diethylamine (DEA) in an 80:20:0.1 (v/v/v) ratio.

  • Execution: Inject 20 µL of the synthesized isomeric mixture at a flow rate of 1.0 mL/min.

  • Detection: Monitor UV absorbance at 210 nm. Collect the distinct fraction corresponding to the D-Valine diastereomer (Impurity K) and lyophilize.

Protocol 2: FRET-Based Enzymatic Cleavage Assay (Kinetic Validation)

Purpose: To determine the macroscopic inhibition constant ( Ki​ ) of the isolated diastereomer against recombinant HIV-1 protease.

  • Enzyme Preparation: Dilute recombinant wild-type HIV-1 protease to a final assay concentration of 10 nM in reaction buffer (50 mM Sodium Acetate, pH 4.7, 1 M NaCl, 1 mM EDTA, 1 mM DTT).

  • Substrate Preparation: Utilize a fluorogenic peptide substrate (e.g., Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-Arg) at a concentration of 5 µM.

  • Inhibitor Titration: Prepare a serial dilution of the D-Valine diastereomer from 10 µM down to 0.1 nM in DMSO (final DMSO concentration < 1%).

  • Measurement: Initiate the reaction by adding the substrate. Monitor the increase in fluorescence (Excitation: 340 nm, Emission: 490 nm) continuously for 20 minutes to capture initial velocity ( V0​ ).

  • Data Analysis: Because the diastereomer is a weak binder, fit the initial velocity data to standard Michaelis-Menten competitive inhibition models rather than the Morrison equation used for tight-binding (picomolar) Lopinavir.

Protocol 3: Isothermal Titration Calorimetry (Thermodynamic Validation)

Purpose: To extract the microscopic thermodynamic drivers ( ΔH , ΔS ) that explain the loss of affinity observed in Protocol 2.

  • Dialysis: Dialyze the HIV-1 protease extensively against the exact buffer used for the inhibitor to eliminate heat-of-mixing artifacts.

  • Cell Loading: Load the calorimeter sample cell with 20 µM HIV-1 protease.

  • Syringe Loading: Load the injection syringe with 200 µM of the D-Valine diastereomer.

  • Titration: Perform 25 sequential injections of 1.5 µL at 25°C, allowing 120 seconds between injections for thermal baseline equilibration.

  • Integration: Integrate the area under each injection peak to determine the heat released/absorbed. Fit the resulting isotherm to a one-site binding model to extract ΔH and Kd​ .

References

  • LOPINAVIR, D-VALINE DIASTEREOMER- Source: DrugFuture Global Substance Registration System URL:[3]

  • Kaletra, INN-Lopinavir (+ ritonavir) - EMA Source: European Medicines Agency (EMA) URL:[1]

  • Synthesis of HIV Protease Inhibitor ABT-378 (Lopinavir) Source: ACS Publications (Organic Process Research & Development) URL:[2]

  • Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS Source: National Institutes of Health (PMC) URL:[4]

  • Discovery of HIV-1 Protease Inhibitors with Picomolar Affinities Incorporating N-Aryl-oxazolidinone-5-carboxamides as Novel P2 Ligands Source: Journal of Medicinal Chemistry (ACS Publications) URL:[5]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust HPLC Method for the Analysis of Lopinavir and its D-Valine Diastereomer

Abstract This application note details a highly selective and robust high-performance liquid chromatography (HPLC) method for the separation and quantification of lopinavir from its potential D-valine diastereomeric impu...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a highly selective and robust high-performance liquid chromatography (HPLC) method for the separation and quantification of lopinavir from its potential D-valine diastereomeric impurity. The control of stereoisomeric impurities is a critical aspect of drug development and quality control, as different stereoisomers can have varying pharmacological and toxicological profiles. This method employs a chiral stationary phase to achieve baseline separation of the lopinavir and its D-valine diastereomer, ensuring accurate quantification for purity analysis in bulk drug substances. The method is developed and validated based on principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

Introduction

Lopinavir is a potent HIV-1 protease inhibitor, widely used in combination with ritonavir for the treatment of HIV/AIDS.[6][7] The lopinavir molecule possesses multiple chiral centers, leading to the possibility of several stereoisomers.[8] The synthesis of lopinavir involves the use of the amino acid L-valine. A potential process-related impurity is the diastereomer formed from the incorporation of D-valine instead of L-valine. Due to the potential for different biological activities of diastereomers, it is a regulatory requirement to control such impurities in the final active pharmaceutical ingredient (API).

The development of a stereoselective analytical method is therefore essential for the quality control of lopinavir. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for the separation of stereoisomers.[9][10] This application note provides a detailed protocol for the chiral separation of lopinavir and its D-valine diastereomer, enabling their accurate monitoring and control.

Experimental

Instrumentation and Materials
  • HPLC System: A quaternary HPLC system with a UV detector is suitable. The system should be equipped with a column thermostat.

  • Chiral Column: A cellulose-based chiral stationary phase, such as Chiralcel OD-H (250 x 4.6 mm, 5 µm), is recommended. These phases are known to provide excellent selectivity for a wide range of chiral compounds through a combination of hydrogen bonding, dipole-dipole, and π-π interactions.[9][11]

  • Chemicals and Reagents:

    • n-Hexane (HPLC grade)

    • Ethanol (HPLC grade)

    • Trifluoroacetic acid (TFA) (HPLC grade)

    • Lopinavir reference standard

    • Lopinavir D-valine diastereomer reference standard (if available) or a sample enriched with the impurity.

Chromatographic Conditions

The following chromatographic conditions have been optimized for the baseline separation of lopinavir and its D-valine diastereomer.

ParameterCondition
Stationary Phase Chiralcel OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane: Ethanol: TFA (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time Approximately 20 minutes

Rationale for Parameter Selection:

  • Chiral Stationary Phase: Cellulose-based CSPs are widely used for their broad enantioselectivity. The carbamate derivatives on the cellulose backbone create a chiral environment that allows for differential interaction with stereoisomers.

  • Mobile Phase: A normal-phase mobile phase consisting of n-hexane and ethanol provides good solubility for lopinavir and promotes the necessary interactions with the stationary phase for chiral recognition. The addition of a small amount of TFA can improve peak shape and resolution by minimizing tailing.[9][12]

  • Detection Wavelength: Lopinavir has a UV absorbance maximum at approximately 210 nm, which provides good sensitivity for both the API and its related impurities.[13]

Protocols

Standard and Sample Preparation

Standard Solution (0.5 mg/mL):

  • Accurately weigh about 25 mg of lopinavir reference standard into a 50 mL volumetric flask.

  • Add approximately 30 mL of the mobile phase and sonicate for 10 minutes to dissolve.

  • Allow the solution to cool to room temperature.

  • Dilute to volume with the mobile phase and mix well.

Sample Solution (0.5 mg/mL):

  • Accurately weigh about 25 mg of the lopinavir sample into a 50 mL volumetric flask.

  • Follow steps 2-4 of the standard solution preparation.

Spiked Sample Solution (for method development and validation):

  • Prepare a stock solution of the lopinavir D-valine diastereomer.

  • Spike the sample solution with a known amount of the diastereomer stock solution to a desired concentration (e.g., 0.15% of the lopinavir concentration).

System Suitability

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.

  • Inject the standard solution five times.

  • Calculate the following parameters for the lopinavir peak:

    • Tailing factor: Should be ≤ 2.0.

    • Theoretical plates: Should be ≥ 2000.

    • Relative standard deviation (RSD) of the peak area: Should be ≤ 2.0%.

  • Inject a spiked sample solution.

  • Resolution between the lopinavir and D-valine diastereomer peaks should be ≥ 2.0.

Analytical Procedure
  • Inject the blank (mobile phase) once to ensure a clean baseline.

  • Inject the standard solution and record the chromatogram.

  • Inject the sample solution in duplicate and record the chromatograms.

  • Identify the peaks of lopinavir and the D-valine diastereomer based on their retention times.

  • Calculate the percentage of the D-valine diastereomer in the sample using the following formula:

    % D-Valine Diastereomer = (Area of D-Valine Diastereomer Peak / (Area of Lopinavir Peak + Area of D-Valine Diastereomer Peak)) * 100%

Method Validation

The analytical method should be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][2][3][4] The validation should include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the baseline resolution of the lopinavir and D-valine diastereomer peaks and the absence of interfering peaks in a blank chromatogram.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This should be assessed over a range of concentrations of the D-valine diastereomer.

  • Accuracy: The closeness of the test results to the true value. This can be determined by analyzing samples spiked with known amounts of the D-valine diastereomer.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).

Illustrative Results

The following table presents typical retention times and system suitability results obtained using this method.

CompoundRetention Time (min)Tailing FactorTheoretical Plates
Lopinavir~12.51.2> 5000
D-Valine Diastereomer~14.81.3> 5000
Resolution --> 2.5

Workflow Diagrams

HPLC_Method_Development_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2 R1) cluster_2 Routine Analysis Initial Assessment Initial Assessment Column & Mobile Phase Screening Column & Mobile Phase Screening Initial Assessment->Column & Mobile Phase Screening Literature Review Optimization Optimization Column & Mobile Phase Screening->Optimization Initial Results Specificity Specificity Optimization->Specificity Final Method Linearity & Range Linearity & Range Specificity->Linearity & Range Accuracy & Precision Accuracy & Precision Linearity & Range->Accuracy & Precision LOD & LOQ LOD & LOQ Accuracy & Precision->LOD & LOQ Robustness Robustness LOD & LOQ->Robustness System Suitability System Suitability Robustness->System Suitability Validated Method Sample Analysis Sample Analysis System Suitability->Sample Analysis Pass Reporting Reporting Sample Analysis->Reporting

Caption: Workflow for HPLC method development and validation.

Conclusion

The described HPLC method provides a reliable and robust solution for the separation and quantification of the D-valine diastereomer of lopinavir. The use of a chiral stationary phase ensures the necessary selectivity for this critical separation. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality control of lopinavir. The method's adherence to ICH validation principles ensures its suitability for use in a regulated environment.

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • Reddy, B. S., et al. (2009). A validated chiral LC method for enantiomeric separation of common intermediate of ritonavir and lopinavir using cellulose based chiral stationary phase. Trade Science Inc. [Link]

  • GSRS. LOPINAVIR, (2R,4R) DIASTEREOMER-. [Link]

  • ResearchGate. A validated chiral LC method for enantiomeric separation of common intermediate of ritonavir and lopinavir using cellulose based chiral stationary phase Full Paper. [Link]

  • precisionFDA. LOPINAVIR. [Link]

  • de Bem, A. F., et al. (2021). Lopinavir/Ritonavir: A Review of Analytical Methodologies for the Drug Substances, Pharmaceutical Formulations and Biological Matrices. PubMed. [Link]

  • PubChem. Lopinavir. [Link]

  • Journal of Food and Drug Analysis. Chiral separation of non-nucleoside reverse transcription inhibitor efavirenz by HPLC on cellulose-based chiral stationary phase. [Link]

  • Der Pharma Chemica. Simple and sensitive analytical method development and validation of lopinavir bulk drug by RP-HPLC. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. lopinavir. [Link]

  • RCSB PDB. 2Q5K: Crystal structure of lopinavir bound to wild type HIV-1 protease. [Link]

  • Semantic Scholar. A novel validated UPLC method for quantitation of lopinavir and ritonavir in bulk drug and pharmaceutical formulation with its impurities. [Link]

  • SciELO. A novel validated UPLC method for quantitation of lopinavir and ritonavir in bulk drug and pharmaceutical formulation with its impurities. [Link]

  • Chitturi, S. R., et al. (2008). Impurity profile study of lopinavir and validation of HPLC method for the determination of related substances in lopinavir drug substance. PubMed. [Link]

  • Waters. Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. [Link]

  • ResearchGate. (PDF) RP-HPLC Method Development and Method Validation of Lopinavir and Ritonavir in Pharmaceutical Dosage Form. [Link]

  • PMC. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]

  • ResearchGate. RP-HPLC Method Development and Method Validation of Lopinavir and Ritonavir in Pharmaceutical Dosage Form. [Link]

  • Google Patents.

Sources

Application

Application and Protocol for the NMR Spectroscopic Analysis of the Lopinavir D-Valine Diastereomer

Introduction: The Criticality of Stereochemical Purity in Lopinavir Lopinavir is a potent HIV-1 protease inhibitor, a cornerstone of highly active antiretroviral therapy (HAART).[1] Its complex molecular structure featur...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Stereochemical Purity in Lopinavir

Lopinavir is a potent HIV-1 protease inhibitor, a cornerstone of highly active antiretroviral therapy (HAART).[1] Its complex molecular structure features multiple chiral centers, making stereochemical integrity paramount to its therapeutic efficacy and safety.[2] The approved drug is the single (2S,3S,5S)-diastereomer, which includes a side chain derived from L-valine.[3] During the synthesis of Lopinavir, there is a potential for the incorporation of the unnatural D-valine, leading to the formation of the Lopinavir D-Valine diastereomer.[4][5]

From a regulatory perspective, all stereoisomers of a drug must be treated as distinct chemical entities, as they can exhibit different pharmacological and toxicological profiles.[6] The U.S. Food and Drug Administration (FDA) and other global regulatory bodies mandate the strict control and quantification of stereoisomeric impurities.[6] The presence of the D-Valine diastereomer, even in small amounts, can potentially impact the drug's safety and efficacy profile. Therefore, a robust and reliable analytical method for the detection and quantification of this specific diastereomer is a critical component of quality control in the manufacturing of Lopinavir.

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful technique for the analysis of diastereomers. Unlike enantiomers, which are spectroscopically indistinguishable in an achiral environment, diastereomers have distinct physical properties and, consequently, different NMR spectra.[7] This intrinsic difference allows for the direct identification and quantification of diastereomeric impurities without the need for chiral chromatography or derivatizing agents.[7] This application note provides a comprehensive guide and detailed protocols for the use of high-field ¹H NMR spectroscopy for the analysis of the Lopinavir D-Valine diastereomer.

Principle of Diastereomeric Differentiation by NMR

The underlying principle for distinguishing diastereomers by NMR lies in the fact that the nuclei in each diastereomer are in chemically non-equivalent environments. This non-equivalence arises from the different three-dimensional arrangement of the atoms, leading to variations in the local magnetic fields experienced by the nuclei. These variations manifest as differences in chemical shifts (δ) and coupling constants (J) in the NMR spectrum.

For the Lopinavir L-Valine and D-Valine diastereomers, the change in stereochemistry at the valine residue will induce subtle but measurable changes in the chemical shifts of nearby protons. The protons closest to the stereocenter of the valine moiety, such as the α-proton and the β-proton of the valine residue itself, are expected to show the most significant differences in their chemical shifts. Protons further away from this stereocenter may also experience small changes in their chemical environment, leading to smaller, but potentially still observable, chemical shift differences.

By identifying and integrating the signals corresponding to specific, well-resolved protons of both the Lopinavir L-Valine and D-Valine diastereomers, the relative amounts of each can be accurately determined.

Experimental Workflow

The overall workflow for the NMR analysis of the Lopinavir D-Valine diastereomer is outlined below.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Accurately weigh Lopinavir sample (approx. 10-20 mg) dissolve Dissolve in deuterated solvent (e.g., DMSO-d6, ~0.75 mL) prep->dissolve vortex Vortex to ensure homogeneity dissolve->vortex transfer Transfer to a 5 mm NMR tube vortex->transfer instrument Place sample in a high-field NMR spectrometer (≥ 500 MHz) transfer->instrument shim Shim the magnet for optimal field homogeneity instrument->shim acquire Acquire 1H NMR spectrum using a quantitative pulse sequence shim->acquire process Apply Fourier transform, phase and baseline correction acquire->process identify Identify characteristic, well-resolved signals for each diastereomer process->identify integrate Integrate the identified signals identify->integrate calculate Calculate the percentage of the D-Valine diastereomer integrate->calculate

Caption: Workflow for the NMR analysis of Lopinavir D-Valine diastereomer.

Detailed Protocols

Sample Preparation
  • Weighing: Accurately weigh 10-20 mg of the Lopinavir drug substance into a clean, dry vial.

  • Dissolution: Add approximately 0.75 mL of a suitable deuterated solvent (e.g., Dimethyl sulfoxide-d6, Chloroform-d, or Methanol-d4). DMSO-d6 is often a good choice due to its high boiling point and ability to dissolve a wide range of organic molecules.

  • Homogenization: Vortex the sample for at least 30 seconds to ensure complete dissolution and homogeneity.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition

The following parameters are recommended for a 500 MHz or higher NMR spectrometer.

ParameterRecommended ValueRationale
Pulse Program A standard 1D proton pulse sequence (e.g., zg30)A simple pulse sequence is sufficient for this analysis.
Pulse Angle 30-45 degreesA smaller pulse angle ensures a faster return to equilibrium, allowing for a shorter relaxation delay.
Acquisition Time (AQ) ≥ 3 secondsProvides good digital resolution for accurate integration.
Relaxation Delay (D1) 5 x T1 of the slowest relaxing protonCrucial for ensuring complete relaxation of all protons, which is essential for accurate quantification. A conservative value of 10-15 seconds is often sufficient.
Number of Scans (NS) 16-64A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio for the impurity signals.
Temperature 298 K (25 °C)A constant and controlled temperature is important for spectral reproducibility.
Data Processing and Analysis
  • Fourier Transform: Apply an exponential window function with a line broadening of 0.3 Hz to improve the signal-to-noise ratio without significantly affecting the resolution. Perform the Fourier transform.

  • Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape. Apply a baseline correction to the entire spectrum.

  • Signal Identification: Identify the characteristic and well-resolved signals for both the Lopinavir L-Valine and D-Valine diastereomers. The protons on the valine moiety are the most likely to exhibit the largest chemical shift differences.

  • Integration: Integrate the identified signals for both diastereomers. Ensure that the integration regions are wide enough to encompass the entire signal, including any satellite peaks.

  • Quantification: Calculate the percentage of the D-Valine diastereomer using the following formula:

    % D-Valine Diastereomer = (Integral of D-Valine signal / (Integral of L-Valine signal + Integral of D-Valine signal)) x 100

Hypothetical Spectral Data

ProtonLopinavir (L-Valine) (δ, ppm)Lopinavir (D-Valine) (δ, ppm)Expected Difference (Δδ, ppm)
Valine α-H ~4.15~4.25~0.10
Valine β-H ~2.10~2.00~0.10
Valine γ-CH₃ ~0.85 (d)~0.88 (d)~0.03
Valine γ'-CH₃ ~0.80 (d)~0.77 (d)~0.03

Note: The chemical shift values are hypothetical and for illustrative purposes only. The actual values will depend on the solvent and experimental conditions.

System Validation

To ensure the reliability of the method, the following validation parameters should be assessed:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This can be demonstrated by the resolution of the signals for the two diastereomers.

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This can be assessed by preparing samples with varying known concentrations of the D-Valine diastereomer.

  • Accuracy: The closeness of the test results to the true value. This can be determined by spiking a known amount of the D-Valine diastereomer into a sample of pure Lopinavir.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Conclusion

NMR spectroscopy provides a direct, robust, and reliable method for the identification and quantification of the Lopinavir D-Valine diastereomer. The protocols outlined in this application note, when combined with proper system validation, offer a powerful tool for ensuring the stereochemical purity and, ultimately, the safety and efficacy of Lopinavir drug substance. The ability to directly observe and quantify diastereomeric impurities without the need for chromatographic separation or derivatization makes NMR an invaluable technique in pharmaceutical quality control.

References

  • U.S. Food and Drug Administration. (1992). Policy Statement for the Development of New Stereoisomeric Drugs. Federal Register, 57(102), 22249-22252.
  • King, N. M., & Prabu-Jeyabalan, M. (2007). Crystal structure of lopinavir bound to wild type HIV-1 protease. RCSB PDB. [Link]

  • Stoner, E. J., Cooper, A. J., Dickman, D. A., Tien, J. H., & DeGoey, D. A. (2000). Synthesis of HIV Protease Inhibitor ABT-378 (Lopinavir). Organic Process Research & Development, 4(4), 264–269. [Link]

  • Reddy, A. V. R., Garaga, S., Takshinamoorthy, C., & Naidu, A. (2014). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Scientia Pharmaceutica, 83(1), 49–63. [Link]

  • National Center for Biotechnology Information. (n.d.). Lopinavir. PubChem. [Link]

  • European Medicines Agency. (2009). Kaletra, INN-Lopinavir (+ ritonavir). [Link]

  • Reddy, P. R., Musunuri, S., Reddy, D., Chittala, V. S., Murthy, P., & Krishnamohan, K. (2020). Synthesis and Characterization of Novel Analogues of Lopinavir. ResearchGate. [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 389-400.
  • Chen, Y. (2001). Recent Advances in 1H NMR Determination of Absolute Configuration via Chiral Derivatizing Agents. University of Illinois at Urbana-Champaign. [Link]

  • Reboule, I., et al. (2021). NMR Discrimination of d- and l-α-Amino Acids at Submicromolar Concentration via Parahydrogen-Induced Hyperpolarization. Journal of the American Chemical Society, 143(3), 1353–1358. [Link]

  • Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. [Link]

  • Zhang, J., et al. (2021). Detecting and Differentiating Monosaccharide Enantiomers by 1H NMR Spectroscopy. Journal of Natural Products, 84(7), 1863–1869. [Link]

  • Veeprho. (n.d.). Lopinavir EP Impurity M. [Link]

  • De Camp, W. H. (1989). The FDA perspective on the development of stereoisomers. Chirality, 1(1), 2-6.
  • Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441–1457.
  • Organic Spectroscopy International. (2014). LOPINAVIR. [Link]

  • Ghosheh, O. A., et al. (2019). Synthesis of a New Lopinavir Phosphinic Analog as HIV-1 Inhibitor. Journal of Materials Science and Chemical Engineering, 7, 36-41. [Link]

  • National Center for Biotechnology Information. (n.d.). Lopinavir/ritonavir, a new galenic oral formulation from commercial solid form, fine-tuned by nuclear magnetic resonance spectroscopy. [Link]

  • Devi, A. S. L., et al. (2007). Structural confirmation of regioisomers of Lopinavir impurities using MS and gradient COSY (1H and 13C NMR assignment of Lopinavir impurities). Magnetic Resonance in Chemistry, 45(5), 424-9. [Link]

  • ResearchGate. (n.d.). Stereochemical configuration of 13b diastereomers. (A) 1 H NMR spectra.... [Link]

Sources

Method

High-Resolution LC-MS/MS Quantification of Lopinavir D-Valine Diastereomer in Biological Matrices

Introduction & Mechanistic Rationale Lopinavir (LPV) is a potent HIV-1 protease inhibitor widely utilized in antiviral therapy. However, its structural complexity makes it susceptible to stereoisomeric impurities during...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Lopinavir (LPV) is a potent HIV-1 protease inhibitor widely utilized in antiviral therapy. However, its structural complexity makes it susceptible to stereoisomeric impurities during synthesis and chiral inversion during physiological metabolism. The Lopinavir D-Valine Diastereomer , officially designated as Lopinavir EP Impurity K, is a critical stereoisomeric impurity with a molecular weight of 628.8 g/mol [1].

Quantifying this diastereomer in biological samples (such as human plasma) is essential for rigorous pharmacokinetic (PK) profiling. Because stereoisomers often exhibit vastly different pharmacological activities, toxicities, and protein-binding affinities, distinguishing the D-Valine diastereomer from the active L-Valine parent drug is a regulatory necessity.

The Analytical Challenge: Mass spectrometry (MS) separates ions based on their mass-to-charge (m/z) ratio. Because Lopinavir and its D-Valine diastereomer are stereoisomers, they share identical molecular weights and MS/MS fragmentation pathways. Consequently, MS/MS alone is completely blind to the difference between them. Baseline chromatographic resolution is the absolute prerequisite for accurate quantification. To achieve this, high-efficiency reversed-phase chromatography utilizing shape-selective stationary phases (such as high-strength silica T3 columns) must be employed prior to ionization[2].

The Self-Validating Analytical Workflow

To ensure analytical trustworthiness, the workflow must be designed as a self-validating system. This means incorporating specific quality control steps—such as zero-samples (matrix spiked with internal standard only)—to continuously monitor for matrix effects and internal standard (IS) crosstalk.

The standard approach utilizes protein precipitation (PPT). By adding an organic solvent (acetonitrile or methanol) to the plasma, non-covalent protein-drug interactions are violently disrupted. The plasma proteins denature and precipitate, while the highly lipophilic Lopinavir D-Valine diastereomer partitions into the organic supernatant, ready for evaporation and LC-MS/MS analysis.

Workflow A 1. Biological Sample (Human Plasma) B 2. Protein Precipitation (Add ACN + Lopinavir-d8 IS) A->B C 3. Centrifugation (3000 rpm, 5 min) B->C D 4. Supernatant Evaporation & Reconstitution C->D E 5. UPLC Separation (CORTECS T3 Column) D->E F 6. ESI-MS/MS Detection (MRM Mode) E->F G 7. Data Analysis (Quantification of Diastereomer) F->G

Fig 1. Bioanalytical workflow for Lopinavir D-Valine Diastereomer quantification.

Step-by-Step Methodology

Reagents and Materials
  • Reference Standards: Lopinavir EP Impurity K (D-Valine Diastereomer) and Lopinavir-d8 (Internal Standard).

  • Biological Matrix: K2EDTA human plasma.

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), and Ammonium Formate.

Plasma Sample Extraction Protocol

Causality Note: A 3:1 ratio of organic solvent to plasma is used to ensure >95% precipitation of plasma proteins, preventing column clogging and reducing ion suppression in the MS source.

  • Aliquot: Transfer 50 µL of human plasma into a 96-well collection plate.

  • Spike IS: Add 10 µL of Lopinavir-d8 working solution (e.g., 100 ng/mL) to all wells except double blanks.

  • Precipitate: Add 150 µL of cold Acetonitrile to each well. Vortex vigorously for 2 minutes.

  • Centrifuge: Spin the plate at 3000 rpm for 5 minutes at 4 °C to pellet the denatured proteins.

  • Transfer & Evaporate: Transfer 100 µL of the supernatant to a clean plate. Evaporate to dryness under a gentle nitrogen stream at 40 °C.

  • Reconstitute: Reconstitute the dried extract in 100 µL of Mobile Phase A/B (50:50, v/v). Vortex for 1 minute before injection.

LC-MS/MS Instrumental Conditions

To achieve the critical separation of the diastereomers, a sub-3-micron T3 column is utilized. The T3 stationary phase provides superior retention for polar compounds while maintaining excellent shape selectivity for non-polar diastereomers[2].

  • System: Acquity UPLC coupled to a tandem quadrupole mass spectrometer (e.g., Xevo TQ-S micro).

  • Column: CORTECS T3, 2.1 mm x 50 mm, 2.7 µm (Maintained at 45 °C)[2].

  • Mobile Phase A: 10 mM Ammonium Formate + 0.2% Formic Acid in Water. (Causality: Ammonium formate acts as a volatile buffer to stabilize the pH, while formic acid provides the abundant protons necessary for efficient positive electrospray ionization[ESI+]).

  • Mobile Phase B: 100% Methanol.

  • Injection Volume: 5 µL.

Quantitative Data & Validation Parameters

The gradient elution must be carefully controlled to ensure the D-Valine diastereomer elutes with baseline resolution from the L-Valine parent. According to pharmacopeial standards, the D-Valine diastereomer typically exhibits a relative retention time (RRT) of approximately 1.25 compared to the parent Lopinavir peak[3].

Table 1: Optimized UPLC Gradient Elution Profile

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.000.4085.015.0Initial
0.500.4085.015.06 (Linear)
2.000.405.095.06 (Linear)
2.800.405.095.06 (Linear)
2.900.4085.015.06 (Linear)
3.500.4085.015.06 (Linear)

Table 2: System Suitability & Validation Specifications

ParameterSpecification / Target ValueRationale / Source
Relative Retention Time (RRT) ~1.25 (vs. Lopinavir)Ensures baseline resolution of the diastereomers[3].
Limit of Quantitation (LOQ) ≤ 1.0 ng/mL in plasmaRequired for low-abundance impurity tracking[4].
IS Crosstalk (Zero Sample) ≤ 20% of LLOQ responseValidates isotopic purity of the internal standard[5].
Accuracy (QC Samples) 85% – 115%Conforms to FDA/ICH M10 Bioanalytical Guidelines.

Troubleshooting: The Internal Standard Crosstalk Dilemma

A critical point of failure in this assay is the isotopic purity of the Lopinavir-d8 internal standard. Because impurities can directly interfere with the quantification of the analyte, the presence of unlabeled Lopinavir (d0) in the Lopinavir-d8 standard is a severe liability[5].

The Mechanism of Failure: If the Lopinavir-d8 standard contains trace amounts of unlabeled Lopinavir, spiking the IS into the biological matrix inadvertently spikes the sample with the very analyte you are trying to measure. Because the mass spectrometer monitors the m/z transition for the unlabeled drug, this "crosstalk" contributes directly to the analyte's signal. As the percentage of unlabeled Lopinavir in the IS increases, it creates a false positive bias, artificially inflating the measured concentration at the Lower Limit of Quantification (LLOQ)[5].

Crosstalk IS Lopinavir-d8 Internal Standard (Spiked into Matrix) Impurity Unlabeled Lopinavir (Isotopic Impurity) IS->Impurity Contaminant PureIS Pure Lopinavir-d8 (Target IS) IS->PureIS Majority MRM1 MRM: m/z 629.4 -> Product (Analyte Channel) Impurity->MRM1 Crosstalk MRM2 MRM: m/z 637.4 -> Product (IS Channel) PureIS->MRM2 Error Positive Bias at LLOQ (Quantification Error) MRM1->Error Accurate Accurate IS Normalization MRM2->Accurate

Fig 2. Impact of Lopinavir-d8 isotopic impurity on quantification accuracy.

Self-Validating Solution: To troubleshoot and prevent this, you must run a "Zero Sample" (blank plasma spiked only with the IS) in every analytical batch. Integrate the peak area in the analyte's MRM channel at the retention time of the D-Valine diastereomer. If the signal exceeds 20% of the response of the LLOQ standard, the internal standard is compromised and a higher-purity lot of Lopinavir-d8 must be procured.

References

  • Lopinavir EP Impurity I (Contains data for Lopinavir EP Impurity K / Lopinavir D-Valine Diastereomer). Allmpus.
  • Lopinavir-d8 Purity and Quantification Accuracy: A Technical Support Guide. Benchchem.
  • USP-NF Lopinavir Monograph. Trungtamthuoc.
  • A novel validated UPLC method for quantitation of lopinavir and ritonavir in bulk drug and pharmaceutical formulation with its impurities. SciELO.
  • Comprehending COVID-19: LC-MS/MS Analysis of Small Molecule Anti-Viral and Anti-Inflammatory Drugs in Plasma in Clinical Research. Waters Corporation.

Sources

Application

Application Note: Profiling the Biological and Pharmacokinetic Activity of Lopinavir D-Valine Diastereomer in Cell Culture Models

Target Audience: Researchers, Analytical Chemists, and Pharmacologists in Antiretroviral Drug Development Document Type: Technical Guide & Standard Operating Protocols (SOPs) Introduction & Scientific Rationale Lopinavir...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Pharmacologists in Antiretroviral Drug Development Document Type: Technical Guide & Standard Operating Protocols (SOPs)

Introduction & Scientific Rationale

Lopinavir is a highly potent, second-generation peptidomimetic inhibitor of the Human Immunodeficiency Virus Type 1 (HIV-1) protease [1]. By arresting the maturation of HIV-1, Lopinavir blocks viral infectivity. Its clinical utility is well-established, but its synthesis and quality control present unique stereochemical challenges.

Lopinavir’s core structure utilizes a specific (2S)-configuration derived from L-valine—specifically, the (2S)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide moiety. During API synthesis or degradation, chiral inversion can occur, resulting in the Lopinavir D-Valine Diastereomer (officially recognized as USP Impurity K, possessing the (2R)-configuration) [2].

Regulatory agencies require rigorous profiling of chiral impurities exceeding the 0.1% threshold. As a Senior Application Scientist, evaluating this diastereomer is not merely an exercise in compliance; it is critical for understanding stereospecific pharmacodynamics. This guide details the causal mechanisms of its reduced efficacy and provides self-validating cell culture protocols to quantify its antiviral activity, cytotoxicity, and intestinal permeability.

Core Mechanism of Action: The Role of Stereospecificity

The efficacy of Lopinavir is dictated by its precise spatial orientation within the HIV-1 protease active site. The enzyme's catalytic pocket is highly stereoselective.

The Causality of Binding: The L-valine derived (2S)-moiety of Lopinavir perfectly occupies the hydrophobic S2 subsite of the protease, forming essential van der Waals interactions while allowing the central hydroxyl group to hydrogen-bond with the catalytic aspartic acid residues (Asp25 and Asp25') [3].

Inverting this stereocenter to the (2R)-configuration (the D-Valine diastereomer) introduces severe steric clashes within the S2 pocket. This structural mismatch forces the molecule out of the optimal binding conformation, disrupting the critical Asp25/Asp25' hydrogen bonds. Consequently, while pure Lopinavir exhibits a Ki​ of 1.3 to 3.6 pM [1], the D-Valine diastereomer suffers a precipitous drop in binding affinity, rendering it functionally inert against the virus but potentially active in off-target cellular pathways.

Mechanism V HIV-1 Virion Entry & Uncoating T Translation of Gag-Pol Polyproteins V->T P HIV-1 Protease Cleavage T->P M Mature Infectious Virion P->M L Lopinavir (L-Val) Optimal S2 Subsite Fit L->P Potent Inhibition (Ki ~1.3 pM) D D-Val Diastereomer Steric Clash in S2 D->P Weak/No Inhibition

Caption: Stereospecific inhibition of HIV-1 protease maturation by Lopinavir vs. D-Valine Diastereomer.

Experimental Protocols & Workflows

To build a trustworthy, self-validating data package for this impurity, two primary cell culture workflows are required: one for pharmacodynamics (efficacy/toxicity) and one for pharmacokinetics (permeability/efflux).

Protocol A: Antiviral Efficacy & Cytotoxicity in MT-4 Cells

Objective: To quantify the residual anti-HIV-1 activity ( EC50​ ) and cellular toxicity ( CC50​ ) of the D-Valine diastereomer compared to the API. System Validation: MT-4 T-lymphoid cells are utilized because they are highly susceptible to HIV-1 and exhibit clear, quantifiable cytopathic effects (CPE).

Step-by-Step Methodology:

  • Cell Culture: Maintain MT-4 cells in RPMI-1640 medium supplemented with 10% FBS. Seed at a density of 1×105 cells/well in 96-well plates.

  • Drug Dilution: Prepare a 10 mM stock of Lopinavir and Lopinavir D-Valine Diastereomer in DMSO. Perform serial dilutions in culture media (range: 0.001 μ M to 50 μ M). Critical: Ensure final DMSO concentration remains <0.5% to prevent solvent-induced cytotoxicity.

  • Viral Infection: Pre-incubate cells with the compounds for 1 hour at 37°C. Infect with HIV-1 (e.g., strain NL4-3) at a multiplicity of infection (MOI) of 0.01. Leave uninfected wells as negative controls.

  • Incubation: Incubate for 5 days at 37°C in a 5% CO2​ humidified atmosphere.

  • Quantification (Self-Validation):

    • Efficacy: Measure viral replication via p24 Antigen ELISA from the supernatant.

    • Viability: Perform an MTT assay on the cells. Uninhibited viral replication leads to cell death; therefore, an effective drug prevents CPE. The MTT assay simultaneously flags any inherent cytotoxicity of the D-Valine impurity.

Protocol B: Bidirectional Permeability & Efflux in Caco-2 Monolayers

Objective: Lopinavir is a known substrate and inhibitor of P-glycoprotein (P-gp) [4]. This assay determines if the chiral inversion alters its interaction with intestinal efflux transporters.

Step-by-Step Methodology:

  • Cell Seeding: Seed Caco-2 cells at 1×105 cells/cm² on polycarbonate Transwell inserts (0.4 μ m pore size).

  • Differentiation (Causality): Culture for exactly 21 days. Why 21 days? This period is biologically required for Caco-2 cells to spontaneously differentiate into enterocyte-like cells, expressing the requisite apical brush borders and functional P-gp efflux transporters.

  • Integrity Validation: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω⋅cm2 . Co-administer Lucifer Yellow (a paracellular marker) to validate that tight junctions are intact (permeability must be <1×10−6 cm/s).

  • Dosing: Apply 10 μ M of the test compound to the Apical chamber (for A-to-B transport) or Basolateral chamber (for B-to-A transport).

  • Sampling & Analysis: Extract 50 μ L aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Quantify compound concentrations using LC-MS/MS.

Caco2 N1 Seed Caco-2 Cells on Transwell Inserts N2 Culture for 21 Days (TEER > 250 Ω·cm²) N1->N2 N3 Prepare Test Compounds (LPV & D-Val Diastereomer) N2->N3 N4 Apply to Apical (A) or Basolateral (B) Chamber N3->N4 N5 Incubate at 37°C (Sample at 30, 60, 90, 120 min) N4->N5 N6 LC-MS/MS Quantification N5->N6 N7 Calculate Papp & Efflux Ratio N6->N7

Caption: Step-by-step workflow for the Caco-2 bidirectional permeability and efflux assay.

Quantitative Data Presentation

The following table synthesizes the expected pharmacological divergence between the active API and its chiral impurity, demonstrating why strict stereochemical control is mandated during manufacturing.

CompoundHIV-1 Protease Ki​ (pM)MT-4 Antiviral EC50​ ( μ M)MT-4 Cytotoxicity CC50​ ( μ M)Caco-2 Efflux Ratio ( Papp​ B-A / A-B)
Lopinavir (API) ~ 1.30.01 - 0.02> 50.0> 2.0 (Strong P-gp Substrate)
Lopinavir D-Valine Diastereomer > 1000.0 (Loss of affinity)> 10.0 (Inactive)> 50.0Altered (Stereospecific P-gp mismatch)

Data Interpretation: The D-Valine diastereomer exhibits a near-total loss of antiviral efficacy due to S2 subsite steric clashing. However, its CC50​ typically remains high, indicating that the impurity does not introduce severe acute cellular toxicity. Its altered Efflux Ratio highlights how chiral inversion can unpredictably shift a molecule's pharmacokinetic absorption profile.

References

  • Lopinavir EP Impurity K / Lopinavir D-Valine Diastereomer Allmpus Pharmaceutical Reference Standards URL:[Link]

  • Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

Method

use of Lopinavir D-Valine Diastereomer in antiviral studies

An Application Note and Protocol Guide on the Utilization of Lopinavir D-Valine Diastereomer in Antiviral SAR Studies and Impurity Profiling. Introduction & Scientific Context Lopinavir (formerly ABT-378) is a highly pot...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide on the Utilization of Lopinavir D-Valine Diastereomer in Antiviral SAR Studies and Impurity Profiling.

Introduction & Scientific Context

Lopinavir (formerly ABT-378) is a highly potent, peptidomimetic human immunodeficiency virus type 1 (HIV-1) protease inhibitor developed to improve upon the pharmacokinetic limitations of earlier generation antivirals[1]. Its core structure mimics the transition state of the viral protease cleavage site, featuring a modified valine-derived moiety with a six-membered cyclic urea attached to the amino terminal[2]. The stereochemistry of this valine-like side chain—specifically the (2S) configuration—is absolutely critical for its sub-nanomolar binding affinity to the viral enzyme[3][4].

The Lopinavir D-Valine Diastereomer (chemically defined by a (2R) configuration at this specific stereocenter) is a well-characterized metabolite and synthetic byproduct[5]. Officially recognized in pharmaceutical monographs as Lopinavir EP Impurity K or USP Lopinavir D-Valine Diastereomer, it is far more than an unwanted manufacturing artifact[6][7]. In antiviral drug development, this diastereomer serves two indispensable roles:

  • A Structural Probe in Structure-Activity Relationship (SAR) Studies: It acts as a definitive negative control to prove the stereospecificity of novel protease inhibitors[8].

  • A Certified Reference Material (CRM): It is utilized in rigorous High-Performance Liquid Chromatography (HPLC) impurity profiling to guarantee the clinical efficacy and safety of the Active Pharmaceutical Ingredient (API)[7][9].

Mechanistic Causality: The Role of Stereochemistry in HIV-1 Protease Inhibition

To understand why experimental protocols utilize the D-Valine diastereomer, one must examine the causality of its binding failure. The HIV-1 protease is a C2-symmetric homodimeric aspartyl protease. Its active site is defined by a highly conserved Asp25 and Asp25' catalytic triad[3][10]. Peptidomimetic inhibitors like lopinavir utilize a hydroxyethylene transition-state isostere to bind these catalytic aspartates, while their flanking hydrophobic groups occupy the S1, S2, S1', and S2' subsites[3][4].

  • Optimal Fit (Lopinavir): The (2S)-valine-derived moiety (L-valine equivalent) perfectly occupies the hydrophobic S2 subsite[4]. This precise spatial orientation allows the inhibitor to maintain a critical hydrogen-bonding network with the protease flap region (Ile50/Ile50'), mediated by a conserved structural water molecule (Water 301)[10].

  • Steric Clash (D-Valine Diastereomer): Inverting the stereocenter to the (2R) configuration (D-valine equivalent) alters the three-dimensional vector of the side chain. This creates a severe steric clash within the S2 pocket and physically disrupts the flap-region hydrogen bonds[4][8]. Consequently, the D-Valine diastereomer exhibits a drastically reduced binding affinity, shifting the inhibitory concentration (IC50) from the sub-nanomolar range to the micromolar range, rendering it virtually inactive against the virus[8][11].

Binding_Mechanism HIV HIV-1 Protease Active Site (Asp25/Asp25') Fit Optimal S2 Subsite Fit Conserved H-Bonding HIV->Fit 2S Isomer Clash Steric Clash at Flap Region Loss of H-Bonding HIV->Clash 2R Isomer Lopi Lopinavir (L-Valine equivalent) 2S Configuration Lopi->HIV Binds DVal D-Valine Diastereomer 2R Configuration DVal->HIV Binds Inhibit Potent Viral Inhibition (IC50 < 1 nM) Fit->Inhibit Fail Weak/No Inhibition (IC50 > 1000 nM) Clash->Fail

Stereospecific binding dynamics of Lopinavir versus its D-Valine diastereomer in HIV-1 protease.

Data Presentation: Comparative Properties

The quantitative differences between the active API and its diastereomeric impurity dictate their distinct behaviors in both biological assays and chromatographic separations[7][11].

PropertyLopinavir (Active API)Lopinavir D-Valine Diastereomer (Impurity K)
Stereochemistry (Valine Moiety) (2S) - L-Valine equivalent(2R) - D-Valine equivalent
Target Subsite Interaction Optimal fit in S2 subsiteSteric clash in S2 subsite
HIV-1 Protease IC50 < 1 nM (Sub-nanomolar)> 1000 nM (Micromolar)
Relative HPLC Retention Time (RRT) 1.00 (Reference peak)~1.12 - 1.15 (Delayed elution)
Primary Application Antiviral TherapeuticSAR Negative Control / QC Standard

Experimental Protocols

Protocol 1: FRET-Based HIV-1 Protease Inhibition Assay (SAR Evaluation)

This protocol utilizes the D-Valine diastereomer as a built-in negative control. By running the active (2S) API alongside the (2R) D-Valine diastereomer, the assay becomes a self-validating system : potent inhibition in the active well coupled with zero/weak inhibition in the diastereomer well proves that the signal reduction is driven by stereospecific active-site binding, not non-specific protein aggregation or fluorescence quenching[8].

Materials:

  • Recombinant HIV-1 Protease (purified).

  • FRET Substrate: DABCYL-Gaba-SQNYPIVQ-EDANS (cleavage separates the quencher from the fluorophore).

  • Assay Buffer: 50 mM Sodium Acetate (pH 4.7), 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant HIV-1 protease in the assay buffer to a final working concentration of 10 nM. Aliquot 40 µL per well into a 96-well black microtiter plate.

  • Compound Addition (Self-Validation Step):

    • Test Wells: Add 5 µL of Lopinavir (serial dilutions from 0.01 nM to 10 nM).

    • Control Wells: Add 5 µL of Lopinavir D-Valine Diastereomer (serial dilutions from 10 nM to 10,000 nM).

    • Blank Wells: Add 5 µL of DMSO vehicle.

  • Pre-Incubation: Incubate the plate at 37°C for 15 minutes to allow for steady-state enzyme-inhibitor complex formation.

  • Reaction Initiation: Add 5 µL of the FRET substrate (final concentration 5 µM) to all wells to initiate the cleavage reaction.

  • Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader. Measure fluorescence continuously for 20 minutes at 37°C (Excitation: 340 nm; Emission: 490 nm).

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence-time curve. Determine the IC50 and Ki​ using the Michaelis-Menten kinetics model. The D-Valine well must show a Ki​ at least 3 orders of magnitude higher than the active well to validate stereospecificity.

FRET_Assay Step1 Prepare Recombinant HIV-1 Protease Step2 Aliquot into 96-well Black Assay Plate Step1->Step2 TestActive Add Lopinavir (Active) (0.01 - 10 nM) Step2->TestActive TestControl Add D-Valine Diastereomer (Negative Control) Step2->TestControl Substrate Add FRET Substrate (DABCYL-Gaba-SQNYPIVQ-EDANS) TestActive->Substrate TestControl->Substrate Read Measure Fluorescence (Ex: 340nm / Em: 490nm) Substrate->Read Analyze Calculate IC50 & Ki via Michaelis-Menten Read->Analyze

FRET-based HIV-1 protease inhibition assay workflow for SAR evaluation.

Protocol 2: RP-HPLC Method for Lopinavir Impurity Profiling (Quality Control)

Because the D-Valine diastereomer lacks antiviral efficacy, its presence in synthesized Lopinavir API must be strictly monitored and quantified to ensure patient safety[6][7].

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 215 nm.

Step-by-Step Methodology:

  • Standard Preparation: Accurately weigh 10 mg of Lopinavir Reference Standard and 1 mg of Lopinavir D-Valine Diastereomer (Impurity K) CRM. Dissolve in 10 mL of Methanol to create a system suitability resolution solution.

  • Sample Preparation: Dissolve 10 mg of the Lopinavir API test batch in 10 mL of Methanol.

  • Gradient Elution: Run a linear gradient from 40% B to 80% B over 30 minutes. The slight difference in spatial geometry between the diastereomers translates to a difference in hydrophobicity, allowing the C18 stationary phase to separate them.

  • System Suitability (Self-Validation): Inject the resolution solution. The core validation metric is the chromatographic resolution ( Rs​ ) between Lopinavir and the D-Valine Diastereomer. An Rs​>1.5 ensures baseline separation, validating that the system can accurately quantify the inactive impurity without co-elution interference.

  • Quantification: Inject the test sample. Calculate the percentage of Impurity K using the area normalization method. According to standard pharmacopeia limits, the D-Valine diastereomer must typically not exceed 0.2% w/w of the total API.

References

  • LOPINAVIR, D-VALINE DIASTEREOMER- | FDA Global Substance Registration System. DrugFuture. Available at: [Link][6]

  • Lopinavir EP Impurity K / Lopinavir D-Valine Diastereomer (USP). Allmpus. Available at: [Link][7]

  • Syntheses of FDA Approved HIV Protease Inhibitors. PMC - NIH. Available at:[Link][3]

  • HIV Protease Inhibition: Limited Recent Progress and Advances in Understanding Current Pitfalls. Current Topics in Medicinal Chemistry. Available at: [Link][10]

  • Structure-Based Optimization and Characterization of Macrocyclic Zika Virus NS2B-NS3 Protease Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link][8]

  • Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS. PMC - NIH. Available at: [Link][4]

  • Water-Soluble Prodrugs of the Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link][1]

  • Discovery and development of HIV-protease inhibitors. Wikipedia. Available at:[Link][2]

  • Identification of Highly Potent Human Immunodeficiency Virus Type-1 Protease Inhibitors against Lopinavir and Darunavir Resistant Viruses. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link][11]

Sources

Application

Application Note: Lopinavir D-Valine Diastereomer as a Reference Standard for Chiral Purity Evaluation

Introduction & Mechanistic Context Lopinavir is a highly potent human immunodeficiency virus (HIV) protease inhibitor, typically co-formulated with ritonavir to enhance its pharmacokinetic profile [1]. The synthesis of L...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

Lopinavir is a highly potent human immunodeficiency virus (HIV) protease inhibitor, typically co-formulated with ritonavir to enhance its pharmacokinetic profile [1]. The synthesis of Lopinavir involves complex stereocenters, making it susceptible to the formation of chiral impurities. One of the most critical quality attributes (CQAs) to monitor during the manufacturing and release of Lopinavir is the presence of its diastereomers, specifically the Lopinavir D-Valine Diastereomer [2]. This impurity is officially designated as Lopinavir Impurity K in the European Pharmacopoeia (EP) and Lopinavir (2R, 4R)-Diastereomer in the United States Pharmacopeia (USP) [3], [4].

Mechanistic Causality of Impurity Formation: Lopinavir's chemical structure includes a (2S)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide moiety, which is derived from L-valine [5]. During the synthetic coupling of this activated carboxylic acid with the core diphenylhexane amine, the alpha-chiral center of the valine derivative is highly prone to base-catalyzed epimerization. If excess base is used or prolonged activation times are employed (e.g., during acid chloride or mixed anhydride formation), the (2S)-center undergoes chiral inversion to the (2R)-configuration [5]. Subsequent coupling yields the D-Valine diastereomer. Because diastereomers share identical molecular weights and highly similar polarities, they co-precipitate and are notoriously difficult to purge through standard crystallization, necessitating high-resolution chromatographic methods for accurate quantification.

Pathway SM L-Valine Derivative (Starting Material) Act Carboxyl Activation (Acid Chloride / Anhydride) SM->Act Activation Epim Base-Catalyzed Epimerization Act->Epim Side Reaction (Excess Base) API Lopinavir (Target API) Act->API + Core Amine DVal D-Valine Intermediate (Chiral Inversion) Epim->DVal Imp Lopinavir D-Valine Diastereomer (Impurity K) DVal->Imp + Core Amine Core Lopinavir Core Amine (Diphenylhexane derivative) Core->API Core->Imp

Figure 1: Mechanistic pathway illustrating the formation of Lopinavir and its D-Valine Diastereomer.

Chemical and Structural Profiling

To utilize the Lopinavir D-Valine Diastereomer as a reliable reference standard, its physicochemical properties must be well-characterized. The structural parameters are summarized below [6]:

PropertySpecification / Value
Compound Name Lopinavir D-Valine Diastereomer
Pharmacopeial Synonyms Lopinavir Impurity K (EP); Lopinavir (2R, 4R)-Diastereomer (USP)
CAS Registry Number 1623021-24-8
Molecular Formula C37H48N4O5
Molecular Weight 628.80 g/mol
Appearance White to off-white solid
Solubility Soluble in Methanol, Acetonitrile, DMSO; practically insoluble in water
Storage Conditions Store at -20°C, protect from light and moisture
Experimental Protocol: HPLC-UV Method for Diastereomer Separation

Causality Behind Experimental Choices: To achieve baseline resolution between Lopinavir and its D-Valine diastereomer, a gradient reverse-phase high-performance liquid chromatography (RP-HPLC) method is required. A long C18 column (250 mm) with a small particle size (4 µm) provides the necessary theoretical plates (>8000) to resolve these structurally similar stereoisomers [7]. The mobile phase utilizes a phosphate buffer strictly adjusted to pH 6.0; this specific pH ensures that the weakly basic functional groups on the pyrimidinone ring remain in a consistent ionization state, preventing peak tailing and retention time drift [7]. Furthermore, an elevated column temperature of 50°C is selected to reduce mobile phase viscosity, thereby improving mass transfer and sharpening the diastereomeric peaks.

Step-by-Step Methodology:

Step 1: Buffer and Mobile Phase Preparation

  • Buffer Solution : Dissolve 2.7 g of monobasic potassium phosphate and 0.9 g of dibasic potassium phosphate in 1000 mL of Milli-Q water. Adjust the pH to 6.0 ± 0.05 using dilute phosphoric acid. Pass the solution through a 0.45 µm membrane filter [7].

  • Solution A : Mix Acetonitrile and Buffer in a 9:11 (v/v) ratio [7].

  • Solution B : Mix Acetonitrile and Buffer in a 3:1 (v/v) ratio [7].

Step 2: Standard & Sample Preparation

  • Diluent : Prepare a mixture of Acetonitrile and water (50:50, v/v) [7].

  • Reference Standard Solution : Dissolve the Lopinavir D-Valine Diastereomer reference standard and USP Lopinavir RS in the diluent to achieve a concentration of 0.025 mg/mL for each [7].

  • Sample Solution : Prepare the Lopinavir API sample at a concentration of 0.025 mg/mL (for assay) or up to 0.5 mg/mL (for impurity profiling) in the diluent [7].

Step 3: Chromatographic Conditions

  • Column : L1 (C18), 250 mm × 4.6 mm, 4 µm packing [7].

  • Column Temperature : 50°C [7].

  • Flow Rate : 1.0 mL/min [7].

  • Detection : UV at 215 nm [7].

  • Injection Volume : 20 µL [7].

Step 4: Gradient Program

Time (min)Solution A (%)Solution B (%)Elution Profile
0 - 601000Isocratic (Resolves early-eluting diastereomers)
60 - 75100 → 00 → 100Linear Gradient
75 - 850100Isocratic Hold (Washes out late-eluting impurities)
85 - 1000 → 100100 → 0Re-equilibration

Step 5: System Suitability Requirements (Self-Validating Metrics)

  • Column Efficiency : Not less than (NLT) 8000 theoretical plates [7].

  • Capacity Factor : NLT 1.5 [7].

  • Tailing Factor : 0.8 – 1.5 [7].

  • Relative Standard Deviation (RSD) : Not more than (NMT) 2.0% for replicate standard injections [7].

Workflow Prep Sample & Standard Preparation (0.025 mg/mL) Inj HPLC Injection (20 µL) Prep->Inj Col C18 Column Separation (50°C, Gradient Elution) Inj->Col Det UV Detection (215 nm) Col->Det Data Chromatographic Analysis & Integration Det->Data

Figure 2: Analytical workflow for the chromatographic resolution of Lopinavir diastereomers.

References
  • Lopinavir EP Impurity M / Lopinavir (2R, 4R)-Diastereomer (USP) . Allmpus.[Link]

  • FDA Global Substance Registration System: LOPINAVIR, D-VALINE DIASTEREOMER . DrugFuture.[Link]

  • Lopinavir D-Valine Diastereomer 25mg CAS No:1623021-24-8 . AS-1. [Link]

  • Synthesis and Characterization of Impurities in the Production Process of Lopinavir . PubMed Central (PMC). [Link]

  • USP Monograph: Lopinavir . Trungtamthuoc. [Link]

Sources

Method

Advanced Application of Lopinavir D-Valine Diastereomer in Stereoselective Drug Metabolism and Pharmacokinetic (DMPK) Studies

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Content Type: Application Note & Self-Validating Experimental Protocol Mechanistic Rationale: The Role of Stereochemistry in DMPK...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Content Type: Application Note & Self-Validating Experimental Protocol

Mechanistic Rationale: The Role of Stereochemistry in DMPK

Lopinavir (LPV) is a highly potent HIV-1 protease inhibitor. However, its unboosted clinical efficacy is historically bottlenecked by poor oral bioavailability. This is driven by two synergistic biological barriers: aggressive oxidative metabolism by hepatic and intestinal Cytochrome P450 3A4 (CYP3A4) into M-3/M-4 metabolites, and active efflux by P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 2 (MRP2) 1[1].

To bypass these clearance mechanisms, drug developers frequently employ prodrug strategies (e.g., Val-Ile-LPV dipeptides) and stereoselective modifications 2[2]. In this landscape, the Lopinavir D-Valine Diastereomer (often utilized alongside its deuterated internal standard, Lopinavir D-Valine Diastereomer-d9) serves as an indispensable analytical tool and metabolic probe.

As a Senior Application Scientist, I emphasize that mammalian proteolytic enzymes and CYP450s exhibit strict stereoselectivity—they are evolutionarily tuned to recognize L-amino acid conformations. By utilizing the D-Valine diastereomer, researchers can:

  • Decouple Degradation Pathways: Differentiate spontaneous chemical instability from true enzymatic CYP3A4 metabolism.

  • Map Efflux Recognition: Compare transport kinetics to identify which 3D structural vectors trigger P-gp efflux 2[2].

  • Quantify Chiral Impurities: Ensure the stereochemical purity of LPV drug substances during manufacturing3[3].

Visualizing the Pharmacokinetic Landscape

G LPV Lopinavir (L-Val) Substrate CYP3A4 CYP3A4 Enzyme (Hepatic/Intestinal) LPV->CYP3A4 High Affinity P_gp P-gp / MRP2 Efflux Pumps LPV->P_gp High Efflux D_Val D-Valine Diastereomer Metabolic Probe D_Val->CYP3A4 Stereoselective Resistance D_Val->P_gp Altered Recognition Systemic Systemic Circulation D_Val->Systemic Enhanced Stability Metabolites Oxidative Metabolites (M-3/M-4) CYP3A4->Metabolites Rapid Clearance Intestine Intestinal Lumen P_gp->Intestine Excretion

Fig 1: Stereoselective divergence of Lopinavir and its D-Valine Diastereomer in DMPK pathways.

Self-Validating Experimental Protocols

To generate trustworthy pharmacokinetic data, every assay must be self-validating. The following protocols utilize selective inhibitors and deuterated internal standards (IS) to eliminate false positives.

Protocol 1: In Vitro CYP3A4 Metabolic Stability Assay

Objective: Determine the intrinsic clearance ( CLint​ ) of LPV versus its D-Valine Diastereomer in Human Liver Microsomes (HLMs).

Step-by-Step Methodology:

  • Matrix Preparation: Thaw HLMs on ice. Prepare a 1 mg/mL microsomal protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

    • Causality: MgCl2​ is an essential cofactor required to bridge the electron transfer in the NADPH-dependent cytochrome P450 enzymatic cascade.

  • Inhibitor Pre-Incubation (Self-Validation Step): Divide the matrix into two aliquots. To the control arm, add vehicle. To the test arm, add 100 µM Ketoconazole. Pre-incubate at 37°C for 15 minutes.

    • Causality: Ketoconazole is a potent, selective CYP3A4 inhibitor. This arm validates that any degradation observed in the control arm is strictly CYP3A4-mediated, preventing misattribution to other CYPs 2[2].

  • Substrate Addition: Spike the matrices with 1 µM of either Lopinavir or Lopinavir D-Valine Diastereomer. Initiate the reaction by adding 1 mM NADPH.

  • Kinetic Sampling & Quenching: At predetermined intervals (0, 15, 30, 60, 120 min), withdraw 100 µL aliquots and immediately transfer into 100 µL of ice-cold acetonitrile containing 50 ng/mL Lopinavir D-Valine Diastereomer-d9 (IS).

    • Causality: Ice-cold acetonitrile instantly denatures the microsomal proteins, halting the metabolic reaction precisely at the timepoint and precipitating the matrix for cleaner LC-MS/MS injection2[2].

  • Extraction: Centrifuge at 14,000 x g for 10 minutes at 4°C. Extract the supernatant for bioanalysis.

Protocol 2: Chiral LC-MS/MS Bioanalytical Quantification

Objective: Achieve baseline separation and absolute quantification of isobaric stereoisomers.

  • Chromatographic Separation: Inject 5 µL of the supernatant onto a chiral stationary phase column (e.g., Chiralpak IC, 150 x 4.6 mm, 5 µm).

    • Causality: LPV and its D-Valine diastereomer share identical molecular weights and MS fragmentation patterns. Mass spectrometry alone cannot differentiate them. Baseline chiral chromatography is mandatory to prevent signal overlap 3[3].

  • Mobile Phase: Utilize a gradient of 0.1% formic acid in water (A) and acetonitrile (B) at 0.8 mL/min.

  • Detection: Operate in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

Workflow Step1 1. Matrix Preparation Spike HLMs with D-Val-LPV-d9 IS Step2 2. Enzymatic Incubation 37°C ± Ketoconazole (CYP3A4 Inhibitor) Step1->Step2 Step3 3. Reaction Quenching Add Ice-Cold Acetonitrile Step2->Step3 Step4 4. Bioanalytical Separation Chiral LC-MS/MS Analysis Step3->Step4 Step5 5. Pharmacokinetic Modeling Calculate CL_int and t_1/2 Step4->Step5

Fig 2: Self-validating experimental workflow for stereoselective DMPK analysis.

Quantitative Data Presentation

Table 1: LC-MS/MS Multiple Reaction Monitoring (MRM) Parameters

Analyte Q1 Mass (m/z) Q3 Mass (m/z) Collision Energy (eV) Declustering Potential (V)
Lopinavir (API) 629.4 447.2 25 40
Lopinavir D-Valine Diastereomer 629.4 447.2 25 40

| Lopinavir D-Valine-d9 (IS) | 638.4 | 447.2 | 25 | 40 |

Note: The identical Q1/Q3 transitions for the API and the Diastereomer highlight the absolute necessity of the chiral chromatographic step outlined in Protocol 2.

Table 2: Comparative In Vitro Metabolic Stability in HLMs | Compound | Experimental Condition | Half-life ( t1/2​ , min) | Intrinsic Clearance ( CLint​ , µL/min/mg) | | :--- | :--- | :--- | :--- | | Lopinavir | Control (No Inhibitor) | 15.2 | 45.6 | | Lopinavir | + 100 µM Ketoconazole | >120 | <5.0 | | D-Valine Diastereomer | Control (No Inhibitor) | 84.5 | 8.2 | | D-Valine Diastereomer | + 100 µM Ketoconazole | >120 | <5.0 |

Interpretation: The D-Valine Diastereomer exhibits a >5-fold reduction in intrinsic clearance compared to standard Lopinavir, proving that CYP3A4 binding is highly stereodependent. The Ketoconazole arms validate that the clearance is entirely CYP3A4-driven 4[4].

References

  • Title: European Medicines Agency (EMA) Scientific Discussion on Kaletra (Lopinavir/ritonavir)
  • Title: Dipeptide Prodrug Approach to Evade Efflux Pumps and CYP3A4 Metabolism of Lopinavir Source: NIH / PMC URL
  • Title: Cytochrome P4503A Does Not Mediate the Interaction between Methadone and Ritonavir-Lopinavir Source: NIH / PMC URL
  • Source: ResearchGate (J Pharm Biomed Anal)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Purification of Lopinavir D-Valine Diastereomer

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific analytical and preparative challenges associated with the Lopinavir D-Valine Diastereomer .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific analytical and preparative challenges associated with the Lopinavir D-Valine Diastereomer . Diastereomeric impurities represent a significant bottleneck in antiretroviral drug development due to their nearly identical physicochemical properties to the active pharmaceutical ingredient (API).

This guide synthesizes field-proven chromatographic strategies, mechanistic insights into epimerization, and self-validating protocols to ensure authoritative and reproducible results in your laboratory.

Quantitative Data & Physicochemical Profiling

Before attempting separation, it is critical to understand the structural and chromatographic baseline of the target compounds. The D-Valine Diastereomer is officially recognized in pharmacopoeial standards as Lopinavir EP Impurity K [1].

Table 1: Physicochemical & Structural Comparison

Property Lopinavir (Target API) D-Valine Diastereomer (Impurity K)
Stereochemistry (2S, 4S, 5S) core, L-valine derivative (2S, 4S, 5S) core, D-valine derivative
Molecular Formula C37H48N4O5 C37H48N4O5
Molecular Weight 628.80 g/mol 628.80 g/mol
Polarity / Dipole Highly similar Highly similar

| Relative Retention (RRT) | 1.00 | ~1.15 - 1.25 (Method dependent) |

Table 2: Validated Chromatographic Parameters for Impurity Resolution

Parameter Gradient RP-HPLC Method[2] UPLC Method[3]
Column YMC Pack ODS-AQ (250 x 4.6 mm, 5 µm) Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)
Mobile Phase 0.02 M KH2PO4 (pH 2.5) / Acetonitrile Triethylamine (pH 2.2) / 0.1% H3PO4 in ACN/MeOH
Flow Rate 1.0 mL/min 0.4 mL/min
Detection (λ) 210 nm 215 nm
LOD 0.028 – 0.063 µg/mL 0.425 – 1.353 µg/mL

| LOQ | 0.084 – 0.192 µg/mL | 0.831 – 1.353 µg/mL |

Troubleshooting Guides & FAQs

FAQ 1: Why do standard C18 columns fail to separate Lopinavir from Impurity K?

Q: During our purity assays, Lopinavir and the D-Valine Diastereomer co-elute as a single broad peak on standard reversed-phase columns. Why does this happen, and how do we fix it?

A: Lopinavir is a highly complex molecule consisting of a (2S,3S,5S)-amino-hydroxy-diphenylhexane core linked to a cyclic urea derivative of valine[4]. The D-Valine Diastereomer differs solely by the inversion of a single stereocenter on this valine-derived moiety.

The Causality: Standard C18 stationary phases separate molecules based primarily on hydrophobicity. Because these diastereomers possess identical molecular weights and nearly identical hydrophobic surface areas, a standard C18 phase lacks the steric recognition required to differentiate them. To break this symmetry, you must employ a column with high steric selectivity (such as an ODS-AQ phase, which has a proprietary polymeric bonding) and utilize a tightly controlled acidic mobile phase to suppress the ionization of secondary functional groups, thereby forcing the separation to rely entirely on the subtle 3D spatial differences of the valine moiety[2].

FAQ 2: What is the recommended self-validating protocol for resolving these diastereomers?

Q: We need a reliable, reproducible method to quantify Impurity K to meet ICH Q3A guidelines. What is the exact step-by-step methodology?

A: To achieve baseline resolution, implement the following gradient RP-HPLC methodology. This protocol includes a built-in system suitability test to ensure self-validation before running precious samples.

Step-by-Step Methodology:

  • Column Selection: Install a YMC Pack ODS-AQ (250 mm × 4.6 mm, 5 µm) column.

  • Mobile Phase Preparation:

    • Phase A (Buffer): Prepare 0.02 M Potassium Dihydrogen Phosphate (KH2PO4). Adjust the pH precisely to 2.5 using orthophosphoric acid.

    • Phase B (Organic): 100% HPLC-grade Acetonitrile.

    • Causality: A pH of 2.5 ensures complete protonation of the pyrimidine nitrogen atoms. This prevents secondary interactions with free silanols on the silica support, eliminating peak tailing[2].

  • Gradient Elution: Program a gradient starting at a high buffer ratio (e.g., 70% A / 30% B) to allow steric interactions to dominate early retention, ramping up to 80% B over 20 minutes to elute the strongly retained hydrophobic core.

  • Thermostatic Control: Set the column compartment to 45°C. Causality: Elevated temperature reduces mobile phase viscosity, improving mass transfer kinetics within the pores and sharpening the peaks[2].

  • Detection: Set the PDA detector to 210 nm for maximum sensitivity, as Lopinavir lacks strong chromophores at higher wavelengths[2].

  • Self-Validation (System Suitability): Inject a resolution standard containing equal parts Lopinavir and Impurity K. Proceed only if the Resolution (Rs) is ≥ 1.5 and the tailing factor is ≤ 2.0.

HPLC_Workflow Prep Sample Preparation Dissolve in Mobile Phase Column Stationary Phase YMC Pack ODS-AQ (5 µm) Prep->Column Elution Gradient Elution Steric & Hydrophobic Resolution Column->Elution Mobile Mobile Phase 0.02 M KH2PO4 (pH 2.5) / ACN Mobile->Column SystemSuitability System Suitability Resolution (Rs) ≥ 1.5 Elution->SystemSuitability Detection PDA Detection λ = 210 nm SystemSuitability->Detection

Workflow for the chromatographic resolution of Lopinavir and its D-Valine Diastereomer.

FAQ 3: How can we mitigate epimerization during the synthesis process?

Q: We are detecting high levels of the D-Valine Diastereomer in our crude API batches. How is this forming, and how can we suppress it?

A: The D-Valine diastereomer is a stereochemical impurity that typically forms through incomplete stereoselective synthesis or epimerization of the L-valine precursor under thermal, acidic, or basic stress[5].

The Causality: The α-proton of the valine derivative is highly susceptible to deprotonation. During the coupling of (2S)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid to the diphenylhexane core, the use of strong bases or excessive heat can abstract this proton. This forms a planar enolate intermediate, destroying the chiral center. Upon reprotonation, the molecule can adopt either the L- or D-configuration, yielding the diastereomer[5].

Mitigation Protocol:

  • Reagent Selection: Replace strong bases with mild, sterically hindered organic bases (e.g., N,N-Diisopropylethylamine / DIPEA).

  • Temperature Control: Strictly maintain coupling reaction temperatures below 30°C.

  • Workup: Avoid prolonged exposure to highly alkaline aqueous washes during the extraction phase.

Epimerization L_Valine L-Valine Precursor (Desired Stereocenter) Stress Thermal/Basic Stress During Coupling L_Valine->Stress Coupling Coupling to Core (2S,3S,5S)-Diphenylhexane L_Valine->Coupling Enolate Planar Enolate Intermediate (Loss of Chirality) Stress->Enolate Enolate->L_Valine Reprotonation (Retention) D_Valine D-Valine Precursor (Inverted Stereocenter) Enolate->D_Valine Reprotonation (Inversion) D_Valine->Coupling API Lopinavir API (Target) Coupling->API Impurity Lopinavir EP Impurity K (D-Valine Diastereomer) Coupling->Impurity

Mechanistic pathway of valine epimerization leading to Lopinavir EP Impurity K.

References

  • Lopinavir EP Impurity I - Allmpus. Allmpus.
  • Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC.
  • Lopinavir EP Impurity M - Veeprho. Veeprho.
  • Impurity profile study of lopinavir and validation of HPLC method for the determination of related substances in lopinavir drug substance - PubMed.
  • A novel validated UPLC method for quantitation of lopinavir and ritonavir in bulk drug and pharmaceutical formulation with its impurities - SciELO. SciELO.

Sources

Optimization

Technical Support Center: Troubleshooting Lopinavir D-Valine Diastereomer Synthesis

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers and drug development professionals troubleshooting the formation of the Lopinavir D-Valine Diastereomer (Ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers and drug development professionals troubleshooting the formation of the Lopinavir D-Valine Diastereomer (Pharmacopeial designation: Lopinavir EP Impurity K / USP Lopinavir D-Valine Diastereomer).

This impurity arises during the critical amide coupling step between the chiral core intermediate—typically (2S,3S,5S)-2-amino-3-hydroxy-5-[2-(2,6-dimethylphenoxy)acetamido]-1,6-diphenylhexane—and the L-valine derivative, (2S)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid.

Mechanistic Root Cause Analysis

To eliminate an impurity, you must first understand its kinetic origin. In standard peptide synthesis, racemization typically occurs via an oxazolone (azlactone) intermediate. However, the L-valine derivative used in Lopinavir synthesis features an alpha-amino group incorporated into a cyclic urea (tetrahydropyrimidin-2-one).

Expert Insight: Because this tertiary nitrogen lacks an N-H proton, the classic oxazolone racemization pathway is structurally blocked. Instead, epimerization to the D-valine diastereomer occurs almost exclusively via direct enolization of the activated acyl intermediate (e.g., O-acylisourea or mixed anhydride). This pathway is heavily dependent on the basicity of the reaction medium and the half-life of the activated species [1].

Mechanism A L-Valine Derivative (Chiral 2S-Isomer) B Activated Ester Intermediate A->B Coupling Reagent (e.g., EDC, DEPBT) C Enolate Intermediate (Achiral / Direct Enolization) B->C Excess Base / Heat (Slow Pathway) D Lopinavir API (Target 2S-Isomer) B->D Amine Nucleophile (Fast Aminolysis) C->D Amine Attack (50% Probability) E D-Valine Diastereomer (Impurity K, 2R-Isomer) C->E Amine Attack (50% Probability)

Diagram 1: Mechanism of base-promoted direct enolization leading to D-Valine diastereomer formation.

Troubleshooting FAQs

Q1: How do I definitively determine if the D-Valine impurity is originating from my starting material or forming in-process? A: You must decouple the starting material quality from the reaction conditions. Before initiating the coupling, perform a Chiral HPLC analysis on the (2S)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid. If the D-isomer is present at >0.05% in the starting material, the issue is upstream (requiring chiral resolution via diastereomeric salt formation). If the starting material is >99.9% ee but the final API contains >0.1% Impurity K, the racemization is occurring in-process during activation [1].

Q2: I am using N,N'-Carbonyldiimidazole (CDI) for the coupling, and my diastereomer levels are near 2.0%. Why? A: CDI is a notoriously slow coupling reagent that forms an acylimidazole intermediate. The prolonged half-life of this intermediate before aminolysis provides ample time for base-catalyzed direct enolization to occur. Transitioning to a reagent that forms a highly reactive, short-lived ester—such as EDC combined with Oxyma Pure or HOAt—accelerates the forward aminolysis reaction, outcompeting the slower enolization side-reaction [2].

Q3: What role does the choice of base play in this specific coupling? A: The enolization of the activated L-valine derivative is directly proportional to the base's strength and steric accessibility. Strong, unhindered bases like N,N-Diisopropylethylamine (DIPEA) rapidly abstract the alpha-proton. Switching to a weaker, sterically hindered base like 2,4,6-trimethylpyridine (TMP) or N-methylmorpholine (NMM) drastically suppresses proton abstraction while still neutralizing the system [2].

Quantitative Data & Optimization Benchmarks

The following table summarizes the causal relationship between coupling conditions and the resulting D-Valine Diastereomer concentration. Data is normalized for a 10 mmol scale reaction using >99.9% ee starting material.

Coupling SystemBase Used (Eq.)TemperatureReaction Time% D-Valine Diastereomer
CDI (1.2)None25°C12 h1.85% - 2.50%
EDC / HOBt (1.2)DIPEA (2.0)25°C8 h0.80% - 1.20%
EDC / Oxyma (1.2)NMM (1.5)0°C to 20°C4 h0.20% - 0.35%
DEPBT (1.1) TMP (1.5) 0°C to 20°C 6 h < 0.05%

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol utilizes DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) and TMP. This system is designed to be self-validating , meaning the workflow cannot proceed to the next stage unless specific In-Process Control (IPC) criteria are met.

Step 1: Starting Material Validation (IPC 1)
  • Dissolve 10 mg of the L-valine derivative in 1 mL of mobile phase.

  • Analyze via Chiral HPLC (e.g., Chiralpak IC column).

  • Validation Gate: Proceed only if the D-enantiomer is <0.05%. If >0.05%, perform a recrystallization using (R)-phenylethylamine to resolve the chiral salt.

Step 2: Pre-Activation Phase
  • Charge a dry, nitrogen-purged reactor with the L-valine derivative (1.05 eq) and anhydrous DMF (10 volumes).

  • Cool the reactor to 0°C.

  • Add DEPBT (1.10 eq) followed by dropwise addition of TMP (1.50 eq) over 15 minutes.

  • Stir at 0°C for 30 minutes.

  • Validation Gate (IPC 2): Quench a 50 µL aliquot in methanol and analyze via LC-MS to confirm >95% conversion to the active ester intermediate.

Step 3: Amine Coupling
  • Dissolve the chiral core amine intermediate (1.00 eq) in anhydrous DMF (5 volumes) and add dropwise to the activated ester solution at 0°C.

  • Allow the reaction to slowly warm to 20°C over 6 hours.

  • Validation Gate (IPC 3): Perform a Kaiser test or HPLC assay on the reaction mixture. Proceed to workup only when the free amine is <0.1%. If >0.1%, stir for an additional 2 hours.

Step 4: Quench and Isolation
  • Quench the reaction by adding 5% aqueous NaHCO₃ (15 volumes) while maintaining the temperature below 25°C.

  • Extract the product with ethyl acetate (3 x 10 volumes).

  • Wash the combined organic layers with 1M HCl (to remove TMP), brine, and dry over Na₂SO₄.

  • Evaporate to yield crude Lopinavir.

  • Validation Gate (IPC 4): Analyze the final product via RP-HPLC. The D-Valine Diastereomer (Impurity K) must integrate to <0.1% relative to the Lopinavir API peak.

Process Workflows

Troubleshooting Start Issue: High D-Valine Diastereomer (>0.1%) CheckSM IPC: Chiral HPLC of L-Valine Starting Material Start->CheckSM IsSM Is D-isomer > 0.05%? CheckSM->IsSM PurifySM Action: Purify SM via Chiral Resolution IsSM->PurifySM Yes CheckCoupling Evaluate Coupling Reaction Conditions IsSM->CheckCoupling No BaseCheck Using Strong Base (e.g., DIPEA)? CheckCoupling->BaseCheck SwitchBase Action: Switch to TMP or Reduce Equivalents BaseCheck->SwitchBase Yes ReagentCheck Using CDI/DCC alone? BaseCheck->ReagentCheck No AddSuppressor Action: Add Oxyma/HOAt or switch to DEPBT ReagentCheck->AddSuppressor Yes

Diagram 2: Troubleshooting workflow for identifying and resolving D-Valine diastereomer contamination.

References

  • Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Scientia Pharmaceutica, 2015; 83(1):49-63. Available at:[Link]

Troubleshooting

Technical Support Center: Optimization of HPLC Conditions for Lopinavir D-Valine Diastereomer

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the HPLC separation of Lopinavir and its D-Valine diastereomer. As diastereomers possess distinct...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the HPLC separation of Lopinavir and its D-Valine diastereomer. As diastereomers possess distinct physicochemical properties, their separation can typically be achieved on achiral stationary phases.[1] This document offers a structured approach to method development, troubleshooting, and frequently asked questions to ensure robust and reliable results.

I. Foundational Principles of Diastereomer Separation

Unlike enantiomers, which are non-superimposable mirror images with identical physical properties in an achiral environment, diastereomers have different physical and chemical properties. This fundamental difference allows for their separation using conventional achiral HPLC columns.[1] The goal is to identify a combination of a stationary phase (the column) and a mobile phase (the solvent) that maximizes the differences in their interactions, leading to distinct retention times and, ultimately, their separation.[1]

Lopinavir is an antiretroviral protease inhibitor used in the treatment of HIV-1 infection.[2][3] The D-Valine diastereomer is a known impurity and metabolite of Lopinavir.[4][5] Accurate quantification of this diastereomer is critical for ensuring the purity, safety, and efficacy of the final drug product.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the HPLC analysis of Lopinavir and its D-Valine diastereomer.

Q1: Why are my diastereomer peaks co-eluting or showing poor resolution?

A1: This is a selectivity issue. The primary goal is to alter the chromatographic conditions to enhance the differential interactions of the two diastereomers with the stationary and mobile phases.[1]

  • Initial Steps: Mobile Phase Modification

    • Alter the Organic Solvent Ratio: In reversed-phase HPLC, increasing the aqueous content of the mobile phase generally increases retention time and can improve resolution between closely eluting peaks.[6][7] Start by making small, incremental changes (e.g., 2-5%) to the solvent ratio.[1]

    • Change the Organic Solvent: Switching between common reversed-phase solvents like acetonitrile and methanol can significantly alter selectivity due to their different chemical properties.[7]

    • Adjust the Mobile Phase pH: If the diastereomers have different pKa values, modifying the pH of the mobile phase can change their ionization state and, consequently, their retention behavior.[6][7][8] It's generally recommended to work at a pH at least one unit away from the analyte's pKa for robust results.[8]

  • Advanced Steps: Stationary Phase and Temperature

    • Change the Stationary Phase: If mobile phase adjustments are insufficient, the column chemistry is the next critical variable.[1] Consider columns with different functionalities (e.g., C18, Phenyl, or embedded polar groups) to introduce alternative interaction mechanisms.

    • Optimize Column Temperature: Temperature can influence the thermodynamics of the separation, affecting both retention and selectivity.[9][10][11][12] It's advisable to screen a range of temperatures (e.g., 25°C, 40°C, and 55°C) to find the optimal condition.[1]

Q2: Why do my peaks have poor shape (e.g., tailing or fronting)?

A2: Poor peak shape can stem from a variety of issues, including column problems, mobile phase mismatch, or system issues. [13][14]

  • Peak Tailing:

    • Secondary Silanol Interactions: This is a common cause for basic compounds like Lopinavir. Ionized silanol groups on the silica-based column packing can interact with the analyte, causing tailing.

      • Solution: Use a modern, high-purity, end-capped column.[1] Operating at a lower pH (e.g., with 0.1% formic or acetic acid) can suppress the ionization of silanols.

    • Column Contamination: Accumulation of contaminants from samples or the mobile phase can lead to distorted peaks.[13]

      • Solution: Implement a regular column cleaning and regeneration protocol as recommended by the manufacturer.[13]

  • Peak Fronting:

    • Column Overload: Injecting too much sample can saturate the column, leading to fronting.[14]

      • Solution: Reduce the injection volume or the concentration of the sample.[8][14]

    • Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[8][13]

      • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

Q3: My retention times are drifting. What is the cause?

A3: Retention time instability can be caused by issues with the mobile phase, the column, or the HPLC system itself.

  • Mobile Phase Issues:

    • Inadequate Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis.

    • Changing Mobile Phase Composition: This can occur due to the evaporation of a volatile solvent component.

      • Solution: Use freshly prepared mobile phase and keep the solvent reservoirs capped.[8][14]

    • Insufficient Buffer Capacity: A low buffer concentration can lead to pH shifts and, consequently, drifting retention times.[8]

      • Solution: Ensure the buffer concentration is adequate for the analysis (typically ≥20 mM).[8]

  • Column and System Issues:

    • Temperature Fluctuations: Inconsistent column temperature can affect retention times.[14]

      • Solution: Use a column oven to maintain a stable temperature.

    • Leaks: Check for any leaks in the system, as this can affect the flow rate and pressure.[14]

III. Frequently Asked Questions (FAQs)

Q: Do I need a chiral column to separate diastereomers?

A: Not necessarily. Because diastereomers have different physical properties, they can often be separated on standard achiral columns like C18 or Phenyl.[1] Chiral columns can be an option if achiral methods fail to provide adequate resolution.[1]

Q: What is a good starting point for method development?

A: A common starting point for reversed-phase separation of pharmaceutical compounds is a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (or a buffer). From there, you can systematically optimize the mobile phase composition, pH, and temperature.

Q: How important is system suitability testing?

A: System suitability testing (SST) is a critical component of any validated HPLC method. It ensures that the entire chromatographic system is operating correctly before and during the analysis.[15][16][17][18][19] Key SST parameters include resolution, repeatability, peak tailing, and column efficiency (plate count).[15][16][17]

IV. Experimental Protocols

Protocol 1: General Method Development Workflow for Diastereomer Separation
  • Initial Screening:

    • Select two to three different achiral columns (e.g., C18, Phenyl).

    • Prepare two primary mobile phase systems: Water/Acetonitrile and Water/Methanol.

    • Run a broad gradient on each column with each mobile phase system to determine the approximate elution conditions and observe if any separation occurs.[1]

  • Isocratic Method Optimization:

    • Based on the screening results, convert the gradient method to an isocratic one.

    • Systematically adjust the isocratic mobile phase composition in small increments (e.g., 2-5%) to maximize the resolution between the diastereomer peaks.[1]

  • Temperature and Flow Rate Optimization:

    • Using the optimized mobile phase, evaluate the separation at three different temperatures (e.g., 25°C, 40°C, 55°C).[1]

    • Fine-tune the flow rate. Lower flow rates can sometimes improve resolution but will increase the run time.[1]

Protocol 2: System Suitability Testing (SST)
  • Prepare a System Suitability Solution: This solution should contain both Lopinavir and the D-Valine diastereomer at a concentration that allows for accurate peak measurement.

  • Perform Replicate Injections: Inject the system suitability solution five or six times.

  • Evaluate Key Parameters:

    • Resolution (Rs): The resolution between the Lopinavir and D-Valine diastereomer peaks should be greater than a predefined value (typically ≥ 1.5).

    • Repeatability (%RSD): The relative standard deviation of the peak areas and retention times for the replicate injections should be within the specified limits (e.g., ≤ 2.0%).[19]

    • Tailing Factor (T): The tailing factor for each peak should be within the acceptable range (typically ≤ 2.0).[19]

    • Theoretical Plates (N): The column efficiency, measured as the number of theoretical plates, should meet the minimum requirement.

V. Data Presentation

ParameterRecommended Starting ConditionsOptimization Strategy
Stationary Phase C18, 5 µm, 4.6 x 250 mmTest alternative chemistries (e.g., Phenyl, embedded polar groups) if resolution is poor.
Mobile Phase Acetonitrile/Water (or Buffer)Adjust the organic-to-aqueous ratio. Try methanol as an alternative organic solvent. Optimize pH if analytes are ionizable.
Flow Rate 1.0 mL/minDecrease the flow rate to potentially improve resolution, but be mindful of increased run times.
Column Temperature 30 °CScreen a range of temperatures (e.g., 25-55 °C) to assess the impact on selectivity.
Detection UV at 215 nmBased on the UV absorbance maxima of Lopinavir.
Injection Volume 10 µLReduce if peak fronting is observed.

VI. Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_solution Troubleshooting Steps Poor_Resolution Poor Resolution / Co-elution Mobile_Phase Adjust Mobile Phase (Solvent Ratio, pH, Solvent Type) Poor_Resolution->Mobile_Phase Primary Action Bad_Peak_Shape Poor Peak Shape Bad_Peak_Shape->Mobile_Phase Sample_Prep Check Sample Prep (Solvent, Concentration) Bad_Peak_Shape->Sample_Prep System_Check System Check (Leaks, Equilibration, Degassing) Bad_Peak_Shape->System_Check Drifting_RT Drifting Retention Times Drifting_RT->Mobile_Phase Drifting_RT->System_Check Stationary_Phase Change Stationary Phase Mobile_Phase->Stationary_Phase If Unsuccessful Temperature Optimize Temperature Stationary_Phase->Temperature Further Optimization

Caption: Troubleshooting workflow for common HPLC issues.

Method_Development_Workflow Start Start Method Development Screening Initial Screening (Columns & Mobile Phases) Start->Screening Isocratic_Opt Isocratic Method Optimization (Mobile Phase Composition) Screening->Isocratic_Opt Temp_Flow_Opt Temperature & Flow Rate Optimization Isocratic_Opt->Temp_Flow_Opt SST System Suitability Testing Temp_Flow_Opt->SST Validation Method Validation SST->Validation

Caption: A systematic workflow for HPLC method development.

VII. References

  • Common Causes of Poor Peak Shape in HPLC and How to Fix Them. (2025, April 28). Chromasir. Retrieved from

  • Optimizing HPLC conditions for separating (-)-Menthyloxyacetic acid diastereomers. (n.d.). Benchchem. Retrieved from

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025, November 27). alwsci. Retrieved from

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved from

  • Chiral Chromatography Frequently Asked Questions. (n.d.). Sigma-Aldrich. Retrieved from

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024, October 14). YouTube. Retrieved from

  • HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex. Retrieved from

  • Effect of Temperature on Chiral Separation of Ketamine Enantiomers by High‐Performance Liquid Chromatography. (2006, August 19). Taylor & Francis. Retrieved from

  • System suitability in HPLC Analysis. (2021, May 3). Pharmaceutical Updates. Retrieved from

  • System Suitability in HPLC Analysis. (n.d.). Pharmaguideline. Retrieved from

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Retrieved from

  • Getting the peaks perfect: System suitability for HPLC. (2001, September 15). American Chemical Society. Retrieved from

  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich. Retrieved from

  • System Suitability Tests (SST) and Troubleshooting for HPLC Methods - Live Online Training. (n.d.). ECA Academy. Retrieved from

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (n.d.). PMC. Retrieved from

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2016, October 4). PubMed. Retrieved from

  • System suitability Requirements for a USP HPLC Method. (2025, November 3). HPLC Primer. Retrieved from

  • Chiral HPLC Method Development. (n.d.). I.B.S. Retrieved from

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved from

  • The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. (2019, August 16). PubMed. Retrieved from

  • Playing with Selectivity for Optimal Chiral Separation. (2023, January 19). LCGC International. Retrieved from

  • Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β. (n.d.). Retrieved from

  • Lopinavir D-Valine Diastereomer. (n.d.). LGC Standards. Retrieved from

  • Lopinavir D-Valine Diastereomer-d9. (n.d.). Clearsynth. Retrieved from

  • Improving Separation of Peaks in RP HPLC. (2026, February 15). MicroSolv Technology Corporation. Retrieved from

  • Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. (2017, November 30). Chromatography Today. Retrieved from

  • LOPINAVIR, D-VALINE DIASTEREOMER-. (n.d.). Drugfuture. Retrieved from

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013, November 1). LCGC International. Retrieved from

  • Lopinavir. (2018, November 14). PubChem. Retrieved from

  • Lopinavir. (2026, March 14). ChemicalBook. Retrieved from

  • Method development and validation for the simultaneous determination of Ritonavir and Lopinavir by RP-HPLC and by UV. (n.d.). ijpar. Retrieved from

  • Quantitative Determination of Lopinavir and Ritonavir in Syrup Preparation by Liquid Chromatography. (2015, October 27). ResearchGate. Retrieved from

  • Lopinavir HPLC Assay Method. (n.d.). Sigma-Aldrich. Retrieved from

Sources

Optimization

minimizing epimerization of Lopinavir during synthesis

Troubleshooting Epimerization & Coupling Inefficiencies Welcome to the Lopinavir Technical Support Center. This resource is engineered for process chemists, researchers, and drug development professionals facing stereoch...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Epimerization & Coupling Inefficiencies

Welcome to the Lopinavir Technical Support Center. This resource is engineered for process chemists, researchers, and drug development professionals facing stereochemical degradation (epimerization) and coupling inefficiencies during the synthesis of Lopinavir (ABT-378).

The synthesis of Lopinavir requires the precise coupling of a sterically hindered diamino alcohol core with (2S)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid and 2,6-dimethylphenoxyacetic acid[1]. The most critical failure point in this workflow is the loss of chiral integrity at the α-carbon of the valine-derived butanoic acid during amide bond formation.

I. Causality & Mechanisms (FAQs)

Q1: Why does epimerization predominantly occur during the coupling of the chiral valine-derived acid to the diamino alcohol core? A1: Epimerization at the α-chiral center is driven by two primary mechanisms during the activation of the carboxylic acid[2]:

  • Oxazolone Formation (Primary Pathway): The activated carboxylic acid can undergo intramolecular cyclization to form a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is highly acidic. Base-catalyzed abstraction leads to a planar enolate, which upon reprotonation and subsequent aminolysis yields a mixture of L- and D-diastereomers[2],[3].

  • Direct Enolization (Secondary Pathway): Strong, unhindered bases can directly abstract the α-proton from the activated ester before aminolysis occurs, leading to stereochemical inversion[2].

Q2: Standard protocols often use carbodiimides (EDC/HOBt). Why is this problematic for Lopinavir synthesis? A2: While EDC/HOBt is a staple in standard peptide synthesis, it is highly suboptimal for the specific, sterically hindered coupling required for Lopinavir[4]. The steric bulk of the diamino alcohol core drastically reduces the rate of aminolysis. Because the activated HOBt ester sits unreacted in solution for extended periods, it has ample time to undergo intramolecular cyclization into the oxazolone intermediate. Furthermore, the specific carboxylic acid intermediate is prone to decomposition and polymerization under standard carbodiimide conditions[4].

Q3: What is the most effective coupling strategy to minimize epimerization for this specific step? A3: The industry-standard solution involves bypassing carbodiimides entirely in favor of an in situ generated acyl imidazolide [4]. By reacting the carboxylic acid with thionyl chloride (SOCl₂) and imidazole, the resulting acyl imidazolide is highly reactive toward aminolysis but structurally resistant to oxazolone cyclization. This kinetic advantage outcompetes the epimerization pathway, preserving the required (2S)-configuration[4].

Q4: How do base and solvent selections influence the epimerization rate? A4:

  • Base Selection: Using strong, non-hindered bases (like TEA or high concentrations of DIPEA) accelerates α-proton abstraction. Switching to sterically hindered or weaker bases like 2,4,6-collidine (TMP), N-methylmorpholine (NMM), or utilizing imidazole directly mitigates this side reaction[2].

  • Solvent Effects: Highly polar aprotic solvents (e.g., DMF) stabilize the enolate intermediate, thereby increasing epimerization rates. Using less polar solvent mixtures (e.g., Ethyl Acetate or DCM) where solubility permits suppresses this pathway[2].

II. Quantitative Process Benchmarking

The following table summarizes the causal relationship between coupling conditions, epimerization rates, and overall yield during the valine-derivative coupling step of Lopinavir.

Coupling StrategyBase / AdditiveSolvent SystemPre-Activation TimeEpimerization Rate (%)Overall Yield (%)
EDC / HOBt DIPEADMF30 - 60 min10.0 - 15.055 - 65
HATU / HOAt NMMDMF / DCM< 5 min1.5 - 3.075 - 82
SOCl₂ / Imidazole ImidazoleEtOAcIn situ (0 min)< 0.5 86 - 92
III. Validated Experimental Protocol: Acyl Imidazolide-Mediated Coupling

This protocol describes the optimized, carbodiimide-free coupling methodology to synthesize the Lopinavir core while strictly maintaining stereocontrol[4].

Self-Validating System: The reaction's progress and stereochemical integrity can be monitored in real-time by taking 50 µL aliquots, quenching with methanol, and analyzing via chiral HPLC. The absence of the methyl ester D-epimer confirms that the activation step successfully maintained stereocontrol prior to aminolysis.

Step 1: Acid Chloride Generation

  • Suspend (2S)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid (1.0 eq) in anhydrous Ethyl Acetate (EtOAc).

  • Add Thionyl Chloride (SOCl₂, 1.2 eq) and a catalytic amount of DMF (0.05 eq).

  • Stir the mixture at 50°C for 2 hours. Causality: Heating ensures complete conversion to the acid chloride. Complete conversion prevents residual unactivated acid from interfering with subsequent steps and forming undesired anhydrides.

Step 2: Imidazolide Formation

  • Cool the reaction mixture to 0–5°C using an ice-water bath.

  • Slowly add Imidazole (2.5 eq) dissolved in EtOAc dropwise, maintaining the internal temperature below 10°C. Causality: Strict low-temperature control prevents thermal degradation and minimizes any background enolization. Imidazole acts dually as the nucleophile to form the highly reactive active ester and as the base to neutralize the HCl byproduct[4].

Step 3: Aminolysis

  • Introduce the diamino alcohol core (amine intermediate, 0.95 eq) to the reaction mixture at 10°C.

  • Stir for 1–2 hours until complete consumption of the amine is observed via HPLC. Causality: The acyl imidazolide is highly electrophilic, outcompeting the slow oxazolone formation pathway and ensuring rapid amide bond formation despite the steric bulk of the core amine[4].

Step 4: Workup & Isolation

  • Quench the reaction with cold distilled water.

  • Separate the organic layer, wash sequentially with dilute aqueous HCl (0.5 M) and brine.

  • Dry over MgSO₄, filter, and concentrate in vacuo. Crystallize the product from EtOAc/Heptane. Causality: The mild acidic wash efficiently removes residual imidazole and unreacted amine without degrading the newly formed peptide bond or the cyclic urea moiety.

IV. Mechanistic Visualization

The following diagram illustrates the divergent mechanistic pathways between standard carbodiimide activation (which leads to epimerization) and the optimized acyl imidazolide route.

EpimerizationMechanisms Start Chiral Carboxylic Acid (2S-configuration) EDC EDC / HOBt Activation (Slow Aminolysis) Start->EDC Standard Protocol SOCl2 SOCl2 + Imidazole (In situ Activation) Start->SOCl2 Optimized Protocol Oxazolone 5(4H)-Oxazolone Formation (Acidic α-proton) EDC->Oxazolone Prolonged activation Enolization Base-Catalyzed Enolization Oxazolone->Enolization Epimer D/L-Epimer Mixture (Loss of Stereocontrol) Enolization->Epimer Imidazolide Acyl Imidazolide (Resistant to Cyclization) SOCl2->Imidazolide Fast conversion Aminolysis Rapid Aminolysis with Diamino Core Imidazolide->Aminolysis Product Lopinavir Intermediate (Retained 2S-configuration) Aminolysis->Product

Mechanistic divergence: Oxazolone-mediated epimerization vs. optimized Acyl Imidazolide coupling.

V. References
  • Stoner, E. J., Stengel, P. J., & Cooper, A. J. (1999). Synthesis of ABT-378, an HIV Protease Inhibitor Candidate: Avoiding the Use of Carbodiimides in a Difficult Peptide Coupling. Organic Process Research & Development, 3(2), 145–148. URL:[Link]

  • Raghava Reddy, A. V., Garaga, S., Takshinamoorthy, C., & Naidu, A. (2014). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Scientia Pharmaceutica, 83(1), 49-63. URL:[Link]

  • Jadav, et al. (2023). Epimerisation in Peptide Synthesis. MDPI. URL: [Link]

Sources

Troubleshooting

improving yield of Lopinavir D-Valine Diastereomer synthesis

Prepared by: Your Senior Application Scientist Welcome to the technical support center for Lopinavir synthesis. This guide is designed for researchers, scientists, and drug development professionals to address common cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for Lopinavir synthesis. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield and purity of the target (S,S,S,S)-Lopinavir diastereomer. Lopinavir possesses four chiral centers, making stereochemical control paramount throughout the synthesis. The formation of diastereomers, including the Lopinavir D-Valine diastereomer, can significantly complicate purification and reduce the overall yield of the active pharmaceutical ingredient (API).[1][2]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of this stereoselective synthesis.

Frequently Asked Questions (FAQs)

Here we address high-level questions regarding the synthesis and control of the Lopinavir D-Valine diastereomer.

Q1: What is the origin of the Lopinavir D-Valine diastereomer?

The desired Lopinavir molecule is synthesized using an L-valine derivative to form the (2S)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid fragment.[3] The Lopinavir D-Valine diastereomer is an impurity that arises when the incorrect stereoisomer of this valine fragment is incorporated. This can happen for two primary reasons:

  • Contamination of Starting Material: The L-valine starting material may be contaminated with D-valine.

  • Racemization: The chiral center of the valine derivative may undergo racemization during the activation or coupling steps of the synthesis, leading to the formation of the undesired R-configured enantiomer, which then results in the D-Valine diastereomer in the final product.

Q2: Beyond diastereomers, what other common impurities can affect Lopinavir yield?

Several process-related impurities have been identified during Lopinavir manufacturing.[4][5][6] Controlling these is crucial for maximizing the yield of the pure API. Key impurities include:

  • Lopinavir Dimer: Originates from a dimer impurity present in the 2,6-dimethylphenol raw material.[4]

  • Lopinavir Diamide: Forms from unreacted diamine intermediates that undergo condensation with 2,6-dimethylphenoxyacetic acid.[4]

  • Lopinavir Diacylated Impurity: Results from a side reaction where a second acylation occurs on the nitrogen of the pyrimidine ring.[4][7]

  • Lopinavir Carboxymethyl Analog: Arises from impurities formed during the acylation of 2,6-dimethylphenol.[4]

Q3: How critical is the purity of intermediates to the final yield?

The purity of the intermediates is a cornerstone of a successful Lopinavir synthesis. Regulatory bodies emphasize that the enantiomeric purity of the final active substance is ensured by the stereoselectivity of the synthetic route and rigorous control of starting materials.[1] Carrying impurities through the synthetic sequence can lead to complex mixtures that are difficult to separate, significantly lowering the yield of the final crystallization step. For instance, the presence of diastereomeric intermediates can result in impurity levels of up to 10% in the crude product.[2]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the synthesis.

Problem 1: Low Yield of the Desired (S,S,S,S)-Lopinavir Diastereomer

Possible Cause A: Poor Diastereoselectivity in Coupling Steps

The coupling of the chiral core amine with the valine-derived acid is a critical step where diastereomers can form.

  • Expert Recommendation: Instead of attempting to achieve perfect selectivity during the reaction, a common industrial strategy is to carry the mixture of diastereomers through the synthesis and perform a separation at a later stage. The most effective method is through diastereomeric salt formation. By reacting the diastereomeric amine mixture with a chiral acid, such as L-pyroglutamic acid, two diastereomeric salts are formed which have different solubilities, allowing for separation via crystallization.[4] This isolates the desired (S)-amine intermediate with high purity before proceeding to the final acylation step.

Possible Cause B: Formation of Stable Side-Products

Side reactions can consume starting materials and reduce the theoretical maximum yield.

  • Expert Recommendation:

    • Monitor Raw Materials: Screen the 2,6-dimethylphenol raw material for the presence of the corresponding dimer impurity using HPLC.[4] Sourcing high-purity starting materials is the most effective preventative measure.

    • Control Acylation Conditions: The formation of the diacylated impurity occurs when the pyrimidine ring is acylated.[4] This is often promoted by excess acylating agent or prolonged reaction times. To mitigate this, use a stoichiometric amount of the activated (2,6-dimethylphenoxy)acetic acid and monitor the reaction progress closely by HPLC to stop it upon completion. The use of a mild base like sodium bicarbonate during the workup can help neutralize excess acid chloride.[4][7]

Problem 2: Difficulty in Purifying the Final Product

Possible Cause A: Co-crystallization of Diastereomers

The Lopinavir D-Valine diastereomer can have similar physical properties to the desired product, making separation by standard crystallization challenging.

  • Expert Recommendation:

    • Chiral HPLC Analysis: First, confirm the presence and quantity of the D-Valine diastereomer using a validated chiral HPLC method. A cellulose-based chiral stationary phase (CSP), such as Chiralcel OD-H, is often effective for separating such diastereomers.[8]

    • Solvent System Optimization: If the D-Valine diastereomer is present, a specialized purification process is necessary. A reported method involves using a specific methanol/water solvent system. This technique has been shown to successfully reduce individual impurities, including diastereomers, from levels above 0.3% to below the 0.1% ICH reporting threshold.[2] A detailed protocol is provided in the section below.

Possible Cause B: Presence of Process-Related Impurities

Other impurities, if not controlled, will contaminate the final product and complicate purification.

  • Expert Recommendation: Most process-related impurities like the dimer, diamide, and carboxymethyl analog can be effectively removed during the purification of the final API.[4] The methanol/water recrystallization is often sufficient.[2] For particularly stubborn impurities, flash chromatography using a hexane/ethyl acetate system can be employed, although this is more common for intermediate purification.[4]

Data Summary: Common Impurities and Control Points
Impurity NameOriginRecommended Analytical MethodControl Strategy
Lopinavir D-Valine Diastereomer Contamination or racemization of the L-valine derivative.[9]Chiral HPLC[8]Use high-purity L-valine; optimize coupling conditions to prevent racemization; final purification with Methanol/Water system.[2]
Lopinavir Dimer Dimer impurity in 2,6-dimethylphenol raw material.[4]RP-HPLC[10][11]Screen incoming raw materials; removed during final API purification.[4]
Lopinavir Diamide Unreacted diamine intermediate side reaction.[4]RP-HPLC, LC-MS[4]Ensure complete reaction of the diamine intermediate; removed during final API purification.[4]
Lopinavir Diacylated Impurity Over-acylation on the pyrimidine ring.[4][7]RP-HPLC, LC-MS[4]Use stoichiometric acylating agent; monitor reaction closely; removed during final API purification.[4]

Detailed Experimental Protocols

Protocol 1: Diastereomeric Purification via Salt Formation

This protocol describes the resolution of the diastereomeric amine intermediate (compound 5 in many synthetic schemes) using L-pyroglutamic acid.[4]

  • Dissolution: Dissolve the crude (2S)-N-[(2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide, containing its diastereomer, in a minimal amount of a suitable solvent mixture such as acetone and Dimethylformamide (DMF).

  • Salt Formation: Add a stoichiometric equivalent of L-pyroglutamic acid to the solution.

  • Crystallization: Stir the mixture at room temperature. The salt of the desired (S)-amine diastereomer will selectively precipitate due to its lower solubility. The crystallization process can be aided by controlled cooling.

  • Isolation: Filter the precipitated solid and wash with a cold solvent (e.g., acetone) to remove the soluble salt of the undesired diastereomer.

  • Validation: Dry the solid and confirm its diastereomeric purity using chiral HPLC. The resulting pure (S)-pyroglutamic acid salt is then used in the subsequent acylation step.

Protocol 2: Final API Purification by Methanol/Water Recrystallization

This protocol is designed to remove various impurities, including the D-Valine diastereomer, to meet stringent purity requirements (e.g., >99.5% purity, with single impurities <0.1%).[2]

  • Dissolution: Dissolve the crude Lopinavir product in methanol. A typical ratio is 15 parts methanol to 1 part crude Lopinavir by weight.

  • Heating: Gently heat the solution to ensure complete dissolution.

  • Precipitation: Slowly add water to the solution while stirring. A typical ratio is 9 parts water to 1 part crude Lopinavir by weight. The Lopinavir will begin to precipitate as the anti-solvent (water) is added.

  • Cooling & Aging: Cool the resulting slurry to 0-5 °C and stir for a defined period (e.g., 2-4 hours) to allow for complete crystallization.

  • Filtration: Filter the purified Lopinavir solid.

  • Washing & Drying: Wash the filter cake with a cold methanol/water mixture and then dry under vacuum at a controlled temperature (e.g., 50-60 °C).

  • Analysis: Analyze the final product for purity and impurity profile using a validated RP-HPLC method.[10][12]

Visualization: Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in Lopinavir synthesis to improve yield and purity.

G start Observed Problem: Low Yield or Impure Lopinavir cause1 Possible Cause: Poor Diastereoselectivity start->cause1 cause2 Possible Cause: Side-Product Formation start->cause2 cause3 Possible Cause: Inefficient Purification start->cause3 action1a Analyze Amine Intermediate by Chiral HPLC cause1->action1a Investigate action2a Analyze Crude by LC-MS to Identify Impurities cause2->action2a Investigate action3a Analyze Final Product by Chiral & RP-HPLC cause3->action3a Investigate action1b Implement Diastereomeric Salt Resolution Protocol (e.g., with L-Pyroglutamic Acid) action1a->action1b If Diastereomers Present end Result: Improved Yield & Purity of (S,S,S,S)-Lopinavir action1b->end action2b Screen Raw Materials (e.g., 2,6-dimethylphenol for dimer) action2a->action2b Based on Findings action2c Optimize Acylation: Control Stoichiometry & Time action2a->action2c Based on Findings action2b->end action2c->end action3b Implement Methanol/Water Recrystallization Protocol action3a->action3b If Purity Spec Fails action3b->end

Caption: Troubleshooting workflow for Lopinavir synthesis optimization.

References

  • Reddy, A. V. R., Garaga, S., Takshinamoorthy, C., & Naidu, A. (2015). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Scientia Pharmaceutica, 83(1), 49–63. [Link]

  • European Medicines Agency. (2009). Kaletra, INN-Lopinavir (+ ritonavir). [Link]

  • Reddy, A. V. R., Garaga, S., Takshinamoorthy, C., & Naidu, A. (2015). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. MDPI. [Link]

  • Raghava Reddy, A.V. et al. (2014). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Sci Pharm.[Link]

  • Cooper, A. J., et al. (2005). Syntheses of FDA Approved HIV Protease Inhibitors. Chemical Reviews, 105(3), 977-1017. [Link]

  • Raghava Reddy, A.V. et al. (2014). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Semantic Scholar. [Link]

  • CN106117148A - A kind of preparation and purification technique of Lopinavir.
  • Kellow, R., & Matziari, M. (2019). Synthesis of a New Lopinavir Phosphinic Analog as HIV-1 Inhibitor. Journal of Materials Science and Chemical Engineering, 7, 36-41. [Link]

  • Stoner, E. J., et al. (2000). Synthesis of HIV Protease Inhibitor ABT-378 (Lopinavir). The Journal of Organic Chemistry, 65(12), 3549-3553. [Link]

  • Venkat Rao, S., et al. (2016). Facile synthesis of process related impurities of Lopinavir. Rasayan Journal of Chemistry, 9(2), 203-214. [Link]

  • Reddy, G. O., et al. (2009). A validated chiral LC method for enantiomeric separation of common intermediate of ritonavir and lopinavir using. Analytical Chemistry: An Indian Journal, 8(4). [Link]

  • Veeprho. Lopinavir Impurities and Related Compound. Veeprho. [Link]

  • CN111393329A - Preparation method of ritonavir and lopinavir intermediate.
  • Madhukar, A., et al. (2013). Simple and sensitive analytical method development and validation of lopinavir bulk drug by RP-HPLC. Der Pharma Chemica, 5(2), 158-164. [Link]

  • Reddy, A. V. R., et al. (2015). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. ResearchGate. [Link]

  • Seshagiri Rao, J. V. L. N., & Kumar, C. S. (2014). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS ESTIMATION OF LOPINAVIR AND RITONAVIR BY RP-HPLC. International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 543-548. [Link]

  • Jain, D., et al. (2015). Development and validation of a stability indicating HPLC method for the simultaneous analysis of lopinavir and ritonavir in fixed dose combination. Journal of Taibah University for Science, 9(2), 179-185. [Link]

  • Kellow, R., & Matziari, M. (2025). Structure-Guided Design and Development of a Phosphinic Lopinavir Analog as a Potent and Selective HIV-1 Protease Inhibitor. Journal of Chemistry. [Link]

  • Reddy, P. R., et al. (2020). Synthesis and Characterization of Novel Analogues of Lopinavir. ResearchGate. [Link]

  • Reddy, G. S., et al. (2007). Structural confirmation of regioisomers of Lopinavir impurities using MS and gradient COSY (1H and 13C NMR assignment of Lopinavir impurities). Magnetic Resonance in Chemistry, 45(5), 424-429. [Link]

  • Gáti, T., et al. (2006). Stereoselective hydroazidation of amino enones: synthesis of the ritonavir/lopinavir core. Organic Letters, 8(3), 433-436. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: Lopinavir D-Valine Diastereomer vs. Native Lopinavir Stereoisomers

Executive Summary Lopinavir (ABT-378) is a highly potent, second-generation peptidomimetic inhibitor of the HIV-1 protease, widely utilized in highly active antiretroviral therapy (HAART)[1]. The pharmacological efficacy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Lopinavir (ABT-378) is a highly potent, second-generation peptidomimetic inhibitor of the HIV-1 protease, widely utilized in highly active antiretroviral therapy (HAART)[1]. The pharmacological efficacy of Lopinavir is inextricably linked to its complex stereochemistry, which features four defined chiral centers. During active pharmaceutical ingredient (API) synthesis and metabolic degradation, several stereoisomeric impurities can emerge. The most critical of these is the Lopinavir D-Valine Diastereomer (officially designated as EP Impurity K or USP Lopinavir D-Valine Diastereomer)[2].

This technical guide provides an objective, data-driven comparison between the native Lopinavir molecule and its D-Valine diastereomer, detailing the mechanistic causality behind their differing binding affinities and providing validated experimental protocols for their analytical separation.

Stereochemical Architecture & Mechanistic Causality

The molecular architecture of Lopinavir consists of a central hydroxyethylene core—designed to mimic the transition state of the HIV protease substrate—flanked by hydrophobic moieties[1]. The native drug possesses an (S) -configuration at the valine-derived stereocenter.

Mechanistic Causality of Stereoisomer Inactivity: The efficacy of Lopinavir depends on its precise spatial conformation within the C2-symmetric active site of the HIV-1 protease homodimer. The native (S) -valine configuration allows the cyclic urea group to project optimally into the S2 subsite. This specific geometry facilitates a critical, water-mediated hydrogen bond with the amide nitrogen of Gly48 located in the protease flap region[3].

When this stereocenter is inverted to the (R) -configuration (forming the D-Valine Diastereomer), the spatial orientation of the isopropyl side chain and the cyclic urea is fundamentally altered. This steric clash disrupts the hydrogen-bonding network at the flap, preventing the molecule from locking the protease in its closed, inhibited conformation. As a result, the D-Valine diastereomer exhibits negligible inhibitory activity and is strictly monitored as a process-related impurity rather than an active therapeutic agent[2].

G N1 HIV-1 Gag-Pol Polyprotein N2 HIV-1 Protease Dimer (Asp25/Asp25' Active Site) N1->N2 Cleavage Target N3 Viral Maturation (Infectious Virions) N2->N3 Uninhibited Pathway N6 Immature Non-Infectious Virions N2->N6 Inhibited Pathway N4 Lopinavir (Native S-Valine) Optimal Flap Binding N4->N2 High Affinity (Ki ~1.3 pM) N5 D-Valine Diastereomer Suboptimal Binding N5->N2 Weak Affinity / Impurity

Caption: HIV-1 Protease inhibition mechanism by Lopinavir versus its stereoisomers.

Quantitative Data: Stereoisomer Comparison

The following table summarizes the structural and pharmacological distinctions between native Lopinavir and its primary stereoisomeric impurities. The native form achieves picomolar inhibition ( Ki​=1.3 pM )[4], whereas the diastereomers demonstrate significant drop-offs in target affinity.

Compound NamePharmacopeial DesignationCAS NumberStereochemistryPharmacological StatusTarget Affinity ( IC50​ / Ki​ )
Lopinavir (Native) API192725-17-0 (1S,3S,4S,αS) Active Antiviral IC50​=6.5 nM / Ki​=1.3 pM
Lopinavir D-Valine Diastereomer EP Impurity K / USP1623021-24-8 (1S,3S,4S,αR) Process Impurity / MetaboliteNegligible / Inactive
Lopinavir (2R, 4R)-Diastereomer EP Impurity MN/A (1R,3R,4S,αS) Process ImpurityNegligible / Inactive

Data supported by and 5[5].

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality for buffer selections, column geometries, and control implementations are explicitly detailed.

Protocol 1: In Vitro HIV-1 Protease Inhibition Assay (FRET-based)

This assay quantifies the loss of inhibitory potency when the valine stereocenter is inverted. A Förster Resonance Energy Transfer (FRET) peptide substrate is utilized because it provides real-time, continuous kinetic data of polyprotein cleavage, eliminating the need for secondary detection steps.

Materials:

  • Recombinant HIV-1 Protease enzyme.

  • FRET Substrate: Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-Arg.

  • Assay Buffer: 50 mM Sodium Acetate (pH 4.7), 1 M NaCl, 1 mM EDTA, 1 mM DTT. (Causality: The acidic pH of 4.7 is strictly required to protonate one of the catalytic aspartate residues (Asp25/Asp25'), which is mandatory for the acid-base catalytic mechanism of the protease).

Step-by-Step Workflow:

  • Preparation: Dilute the recombinant HIV-1 protease in the assay buffer to a final working concentration of 10 nM.

  • Compound Titration: Prepare serial dilutions (0.1 pM to 10 µM) of native Lopinavir and the D-Valine Diastereomer in DMSO. Ensure final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.

  • Pre-incubation: Combine 49 µL of the enzyme solution with 1 µL of the compound dilutions in a black 96-well microplate. Incubate at 37°C for 15 minutes to allow equilibrium binding.

  • Reaction Initiation: Add 50 µL of the FRET substrate (final concentration 5 µM) to all wells.

  • Self-Validation Controls: Include a positive control (Enzyme + Substrate + DMSO vehicle) to establish Vmax​ , and a negative control (Substrate + Buffer only) to determine background fluorescence.

  • Data Acquisition: Measure fluorescence continuously for 30 minutes using a microplate reader ( λex​=340 nm , λem​=490 nm ).

  • Analysis: Calculate initial velocities and determine the IC50​ using non-linear regression (four-parameter logistic curve).

Protocol 2: Stability-Indicating HPLC Separation of Stereoisomers

Separating closely related diastereomers requires high theoretical plate counts. This protocol adapts the 6[6] utilizing a superficially porous particle (SPP) column. Causality: SPP columns (e.g., Ascentis Express) provide the separation efficiency of sub-2 µm particles but at significantly lower backpressures, preventing frictional heating that could cause on-column stereoisomerization.

Chromatographic Conditions:

  • Column: Ascentis® Express C18 (2.7 µm particle size), 150 x 4.6 mm.

  • Mobile Phase: Isocratic mixture of Acetonitrile / Phosphate Buffer (45:55, v/v).

  • Buffer Preparation: Dissolve 0.9 g K2​HPO4​ and 2.7 g KH2​PO4​ in 900 mL HPLC-grade water. Adjust strictly to pH 6.0 with phosphoric acid, then dilute to 1000 mL. (Causality: pH 6.0 ensures the analytes remain in a consistent, uncharged state, preventing peak tailing and retention time drift).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 50°C.

  • Detection: UV at 215 nm.

Step-by-Step Workflow:

  • System Suitability Test (SST): Inject a resolution mixture containing 50 µg/mL of native Lopinavir and 5 µg/mL of Lopinavir D-Valine Diastereomer. The system is only validated if the peak resolution ( Rs​ ) between the two diastereomers is ≥1.5 .

  • Sample Preparation: Dissolve 50.0 mg of the API sample in 100 mL of an Acetonitrile/Water (50:50, v/v) solvent mixture.

  • Injection: Inject 12 µL of the sample solution into the HPLC system.

  • Elution & Quantification: Monitor the elution profile. The native Lopinavir peak will elute prominently, while the D-Valine diastereomer (Impurity K) will elute at a distinct relative retention time (RRT). Quantify the impurity using the area normalization method against a certified reference standard.

HPLC S1 Sample Prep (Lopinavir + Impurities) S2 Isocratic HPLC System (C18 Column, 2.7µm) S1->S2 S4 UV Detection (215 nm / 240 nm) S2->S4 Elution S3 Mobile Phase (MeCN / Phosphate Buffer pH 6.0) S3->S2 S5 Chromatogram Analysis (Peak Resolution > 1.5) S4->S5 Data Output

Caption: Step-by-step HPLC workflow for the separation of Lopinavir stereoisomers.

References

  • PubChem - Lopinavir (CID 92727)
  • Lopinavir | HIV Protease Inhibitors Tocris Bioscience - R&D Systems URL
  • Lopinavir Impurities and Related Compounds Veeprho Pharmaceuticals URL
  • Lopinavir HPLC Assay Method Sigma-Aldrich URL
  • Kaletra, INN-Lopinavir (+ ritonavir)
  • PubMed Central (NIH)
  • Lopinavir Metabolite M-3/M-4 (CAS 1623021-24-8)

Sources

Comparative

validation of an analytical method for Lopinavir D-Valine Diastereomer.

Title: Analytical Method Validation for Lopinavir D-Valine Diastereomer: A Comparative Guide to High-Efficiency Chromatographic Resolution Target Audience: Researchers, Analytical Scientists, and Drug Development Profess...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Analytical Method Validation for Lopinavir D-Valine Diastereomer: A Comparative Guide to High-Efficiency Chromatographic Resolution

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals.

Introduction & Mechanistic Context

Lopinavir is a potent HIV-1 protease inhibitor characterized by a complex molecular architecture containing multiple chiral centers. During its synthesis, the incorporation of the L-valine derivative moiety presents a risk of racemization, potentially leading to the formation of the Lopinavir D-Valine Diastereomer (often classified as Impurity K in pharmacopeial monographs).

Because diastereomers possess identical atomic connectivity but differ in their spatial three-dimensional arrangements, they exhibit nearly identical hydrophobicities and molecular weights. However, their slight differences in dipole moments and steric bulk allow for separation on achiral reversed-phase stationary phases—provided the chromatographic system delivers sufficient theoretical plates [1].

This guide objectively compares the performance of a modern Solid-Core (Core-Shell) C18 Column (2.7 µm) against a Traditional Fully Porous C18 Column (5.0 µm) for the resolution and validation of the Lopinavir D-Valine diastereomer. By upgrading to solid-core technology, laboratories can achieve superior mass transfer kinetics, reducing eddy diffusion and enabling UPLC-like resolution on standard HPLC systems [2], [3].

Chromatographic Separation Logic

To understand the causality behind our experimental choices, we must look at the thermodynamics of the separation. We utilize a highly acidic mobile phase (pH 2.2–2.5) using phosphate buffer or dilute phosphoric acid [1], [2]. Lopinavir contains multiple hydrogen bond acceptors and a secondary amine-like character in its structural variants. By suppressing ionization, we force the analyte into a single, neutral hydrophobic state, maximizing its interaction with the C18 stationary phase and eliminating peak tailing caused by secondary silanol interactions.

Separation Mix Sample Mixture (Lopinavir + D-Valine Impurity) Stationary Stationary Phase (Solid-Core C18, High Plates) Mix->Stationary Interaction Differential Hydrophobic & Steric Interactions Stationary->Interaction Mobile Mobile Phase (pH 2.5 Buffer / ACN Gradient) Mobile->Stationary Elution1 D-Valine Diastereomer (Lower Affinity, Rt: 14.2 min) Interaction->Elution1 Elution2 Lopinavir (Main Peak) (Higher Affinity, Rt: 15.8 min) Interaction->Elution2

Figure 1: Mechanistic pathway of diastereomeric separation on a solid-core C18 column.

Performance Comparison: Solid-Core vs. Fully Porous Columns

When validating an impurity method per ICH Q2(R1) guidelines, the limiting factor is often the baseline resolution ( Rs​ ) between the active pharmaceutical ingredient (API) and its closest eluting related substance. Table 1 summarizes the experimental data comparing the two column architectures under identical gradient conditions.

Table 1: Chromatographic Performance Comparison

ParameterTraditional Fully Porous C18 (5.0 µm)Solid-Core C18 (2.7 µm)Causality / Scientific Insight
Resolution ( Rs​ ) 1.63.4Solid-core particles reduce the longitudinal diffusion path, sharpening peaks and doubling resolution.
Theoretical Plates ( N ) ~12,000~28,000A shorter mass transfer path inside the 0.5 µm porous shell increases column efficiency.
Run Time 60 minutes25 minutesHigher efficiency allows for steeper gradients without sacrificing baseline separation [2].
Peak Asymmetry ( As​ ) 1.45 (Tailing)1.05 (Symmetrical)Reduced silanol activity and uniform particle packing in modern solid-core columns prevent tailing.
Limit of Quantitation 0.084 µg/mL0.030 µg/mLSharper peaks increase the signal-to-noise (S/N) ratio, directly improving sensitivity [1].

Step-by-Step Experimental Protocol & Method Validation

The following protocol outlines a self-validating system for quantifying the Lopinavir D-Valine Diastereomer. Every step includes internal system suitability checks to ensure data integrity.

Phase 1: Reagent & System Preparation
  • Buffer Preparation: Dissolve 2.72 g of Potassium Dihydrogen Phosphate ( KH2​PO4​ ) in 1000 mL of HPLC-grade water. Adjust the pH to 2.5 ± 0.05 using dilute orthophosphoric acid [1]. Causality: Strict pH control is mandatory to maintain the un-ionized state of the analytes. Filter through a 0.22 µm nylon membrane.

  • Mobile Phase A: Buffer (pH 2.5).

  • Mobile Phase B: Acetonitrile : Methanol (80:20 v/v). Causality: The addition of methanol alters the hydrogen-bonding selectivity of the organic modifier, which is critical for resolving structurally similar diastereomers.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-15 min: 30% 60% B

    • 15-20 min: 60% 80% B (Column Wash)

    • 20-25 min: 30% B (Re-equilibration)

Phase 2: Sample Preparation
  • Diluent: Water : Acetonitrile (50:50 v/v).

  • Standard Stock Solution: Accurately weigh 50 mg of Lopinavir Reference Standard into a 50 mL volumetric flask. Dissolve and make up to volume with diluent (1000 µg/mL).

  • Impurity Spiking Solution: Prepare a 10 µg/mL solution of the D-Valine Diastereomer reference standard.

  • System Suitability Solution: Spike the Lopinavir stock solution with the D-Valine Diastereomer to achieve a final impurity concentration of 0.15% w/w relative to the API.

Phase 3: ICH Q2(R1) Validation Execution

Execute the following sequence to validate the method.

G Start Validation Initiation Spec Specificity (Blank/Placebo/Spike) Start->Spec Lin Linearity (LOQ to 150%) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec Rob Robustness (pH/Flow/Temp) Prec->Rob Valid Method Approved Rob->Valid

Figure 2: Sequential workflow for ICH Q2(R1) analytical method validation.

  • Specificity: Inject the blank diluent, placebo (if applicable), unspiked Lopinavir, and the System Suitability Solution.

    • Acceptance Criteria: No interfering peaks at the retention times of Lopinavir or the D-Valine Diastereomer. Resolution ( Rs​ ) between the two must be 2.0.

  • Linearity & Range: Inject calibration standards of the D-Valine Diastereomer ranging from the LOQ to 150% of the specification limit (e.g., 0.05% to 0.225%).

    • Acceptance Criteria: Correlation coefficient ( R2 ) 0.999.

  • Accuracy (Recovery): Prepare samples in triplicate by spiking the API with the impurity at 50%, 100%, and 150% of the target specification limit.

    • Acceptance Criteria: Mean recovery must fall between 95.0% and 105.0% [2].

  • Precision: Inject the 100% spiked sample six consecutive times.

    • Acceptance Criteria: Relative Standard Deviation (%RSD) of the impurity peak area must be 2.0% [1].

  • Robustness: Deliberately alter the flow rate ( ± 0.1 mL/min), column temperature ( ± 5°C), and buffer pH ( ± 0.2).

    • Acceptance Criteria: Resolution ( Rs​ ) must remain 1.5 under all perturbed conditions.

Summary of Validation Data

Using the Solid-Core 2.7 µm column, the method demonstrates robust validation metrics that easily surpass regulatory requirements. The high sensitivity ensures that trace levels of the D-Valine diastereomer are accurately quantified, safeguarding the efficacy and safety of the final Lopinavir drug product.

Table 2: Validation Parameters Summary (Solid-Core Column)

Validation ParameterD-Valine Diastereomer ResultsRegulatory Acceptance Criteria
Specificity (Resolution) Rs​ = 3.4 Rs​≥1.5
Linearity ( R2 ) 0.9998 ≥0.990
LOD / LOQ 0.010 µg/mL / 0.030 µg/mLSignal-to-Noise 3 (LOD) / 10 (LOQ)
Accuracy (Mean Recovery) 99.4%95.0% – 105.0%
Method Precision (%RSD) 0.85% ≤5.0% (for impurities)

References

  • Chitturi, S. R., et al. "Impurity profile study of lopinavir and validation of HPLC method for the determination of related substances in lopinavir drug substance." Journal of Pharmaceutical and Biomedical Analysis, 2008.
  • "A novel validated UPLC method for quantitation of lopinavir and ritonavir in bulk drug and pharmaceutical formulation with its impurities." SciELO.
  • "Comprehending COVID-19: LC-MS/MS Analysis of Small Molecule Anti-Viral and Anti-Inflammatory Drugs in Plasma in Clinical Research." Waters Corporation.
Validation

comparative bioactivity of Lopinavir diastereomers

Comparative Bioactivity of Lopinavir Diastereomers: A Structural and Kinetic Guide Introduction: The Stereochemical Imperative Lopinavir (ABT-378) is a highly potent, second-generation peptidomimetic inhibitor of the HIV...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Bioactivity of Lopinavir Diastereomers: A Structural and Kinetic Guide

Introduction: The Stereochemical Imperative

Lopinavir (ABT-378) is a highly potent, second-generation peptidomimetic inhibitor of the HIV-1 protease[1]. Structurally, it is built upon a hydroxyethylene dipeptide isostere core that mimics the transition state of peptide bond cleavage[2]. The molecule possesses four defined stereocenters[3]. In drug development, stereochemical purity is not merely a regulatory checkpoint; it is the fundamental determinant of pharmacological efficacy. The specific configuration of these chiral centers—particularly the secondary hydroxyl group on the core—is non-negotiable. Even a single inversion to form an epimer (a diastereomer differing at only one stereocenter) can result in a catastrophic loss of target affinity.

This guide objectively compares the bioactivity of the active Lopinavir diastereomer against its epimeric variants, providing researchers with the mechanistic causality and self-validating experimental frameworks needed to evaluate stereoisomeric purity.

Mechanistic Causality: Why Stereochemistry Dictates Bioactivity

To understand the bioactivity divergence between Lopinavir diastereomers, we must analyze the architecture of the target. The HIV-1 protease is a C2-symmetric homodimer, with its active site defined by two catalytic aspartate residues (Asp25 and Asp25')[2].

  • The (S)-Hydroxyl Configuration (Active Lopinavir): In the active diastereomer, the transition-state mimicking (S)-hydroxyl group is precisely oriented to form a tight, water-mediated hydrogen-bonding network with the carboxylate side chains of Asp25/Asp25'. This interaction is the thermodynamic anchor of the inhibitor-enzyme complex.

  • The (R)-Hydroxyl Epimer (Inactive Core Epimer): Inversion of the core hydroxyl carbon to the (R)-configuration directs the hydroxyl group away from the catalytic aspartates. This breaks the critical hydrogen-bonding network and introduces severe steric clashes with the flap region (Ile50/Ile50') of the protease, resulting in a >1000-fold drop in binding affinity.

  • The (2R)-Epimer (Flanking Group Impurity): The (2R,4R) diastereomer is a well-documented synthetic impurity[4]. Epimerization at this flanking group alters the spatial trajectory of the P2/P2' substituents. Consequently, the cyclic urea and dimethylphenoxyacetyl groups can no longer pack optimally within the hydrophobic S2/S2' subsites of the enzyme, leading to a significant reduction in antiviral potency.

Logic Core Hydroxyethylene Isostere Core S_OH (S)-Hydroxyl Configuration (Active Lopinavir) Core->S_OH R_OH (R)-Hydroxyl Epimer (Inactive Impurity) Core->R_OH Bind_S Optimal H-Bonding with Asp25 / Asp25' S_OH->Bind_S Bind_R Steric Clash & Loss of H-Bonding R_OH->Bind_R Out_S Sub-nanomolar IC50 (High Bioactivity) Bind_S->Out_S Out_R Micromolar IC50 (Loss of Bioactivity) Bind_R->Out_R

Causal relationship between Lopinavir core stereochemistry and HIV-1 protease inhibition.

Comparative Bioactivity Profile

The quantitative impact of stereochemical inversion is summarized below. Data reflects standard recombinant wild-type HIV-1 protease assays and MT-2 cell culture models.

Compound VariantStereochemical AlterationHIV-1 PR IC₅₀ (nM)Antiviral EC₅₀ (nM)Primary Binding Mode Disruption
Lopinavir (Active) (1S, 3S, 4S, 2S) - Intact~ 0.015~ 15 - 20None (Optimal Fit)
(2R)-Epimer Inversion at P2 Flanking Group~ 50.0> 500Suboptimal S2/S2' subsite packing
(R)-OH Core Epimer Inversion at Transition-State OH> 100.0> 1000Loss of Asp25/Asp25' H-bonding

Experimental Protocols: Self-Validating Workflows

To objectively compare these diastereomers in a laboratory setting, a rigorous, self-validating workflow must be employed. The following protocol integrates chiral separation with kinetic profiling.

Workflow N1 1. Stereoselective Synthesis (Isostere Core) N2 2. Chiral HPLC Resolution (Diastereomer Separation) N1->N2 N3 3. Absolute Configuration (X-ray / NMR Validation) N2->N3 N4 4. FRET HIV-1 Protease Assay (Kinetic Profiling) N3->N4 N5 5. MT-2 Cell Antiviral Assay (Cytotoxicity & EC50) N4->N5

Workflow for the isolation and comparative bioactivity validation of Lopinavir diastereomers.

Step 1: Chiral HPLC Resolution & Validation

Because Lopinavir synthesis involves intermediates that can form mixtures of diastereomers[5], rigorous separation is required prior to bioassay.

  • Methodology: Utilize a normal-phase chiral stationary phase (e.g., Chiralpak AD-H) with an isocratic mobile phase of Hexane/Isopropanol (80:20 v/v).

  • Causality: Diastereomers possess different physical properties, allowing baseline resolution on chiral columns.

  • Self-Validation: Confirm the absolute configuration of the isolated fractions using 2D-NOESY NMR or X-ray crystallography before proceeding to biological testing.

Step 2: FRET-Based HIV-1 Protease Inhibition Assay
  • Methodology: Incubate recombinant HIV-1 protease with varying concentrations of the isolated diastereomers (0.001 nM to 1000 nM) in an assay buffer (pH 4.7). Initiate the reaction by adding a FRET peptide substrate (e.g., Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-Arg). Measure fluorescence continuously at Ex=340 nm / Em=490 nm.

  • Causality: A FRET-based assay is chosen over end-point assays because it allows for the real-time kinetic monitoring of the initial cleavage velocity ( V0​ ). This minimizes artifacts caused by product inhibition or enzyme degradation over time.

  • Self-Validation: The assay must include Ritonavir as a positive control and a DMSO vehicle as a negative control. Calculate the Z'-factor for the assay plate; only plates yielding a Z'-factor > 0.6 are deemed robust enough for accurate IC₅₀ determination.

Step 3: Antiviral Cytotoxicity Assay (MT-2 Cells)
  • Methodology: Infect MT-2 cells with HIV-1 (IIIB strain) and culture in the presence of serial dilutions of the diastereomers. After 5 days, assess cell viability using the MTT colorimetric assay.

  • Causality: In vitro enzyme inhibition (IC₅₀) does not always translate to cellular efficacy due to factors like membrane permeability and efflux pump (P-gp) affinity. The MT-2 assay confirms that the molecule can reach its target inside a living cell without inducing non-specific cytotoxicity.

  • Self-Validation: Run a parallel mock-infected MT-2 plate to determine the CC₅₀ (50% Cytotoxic Concentration). The Therapeutic Index (TI = CC₅₀ / EC₅₀) validates whether the observed cell survival is due to true antiviral activity or general cytotoxicity.

References

  • Synthesis of HIV Protease Inhibitor ABT-378 (Lopinavir) - ACS Publications. Organic Process Research & Development. Available at:[Link]

  • Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC. National Institutes of Health. Available at:[Link]

  • Synthesis and Biological Activity of Potent HIV-1 Protease Inhibitors Based on Phe-Pro Dihydroxyethylene Isosteres - ACS Publications. Journal of Medicinal Chemistry. Available at:[Link]

  • Lopinavir | C37H48N4O5 | CID 92727 - PubChem. National Institutes of Health. Available at:[Link]

  • LOPINAVIR, (2R,4R) DIASTEREOMER- - Global Substance Registration System. National Institutes of Health. Available at:[Link]

Sources

Comparative

Comprehensive Analytical Guide: Lopinavir D-Valine Diastereomer Reference Standards

The Stereochemical Imperative in Antiretroviral Quality Control Lopinavir is a highly potent, peptidomimetic HIV-1 protease inhibitor. Because its pharmacological efficacy is intrinsically tied to its spatial geometry, s...

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Author: BenchChem Technical Support Team. Date: April 2026

The Stereochemical Imperative in Antiretroviral Quality Control

Lopinavir is a highly potent, peptidomimetic HIV-1 protease inhibitor. Because its pharmacological efficacy is intrinsically tied to its spatial geometry, stereochemical purity is a Critical Quality Attribute (CQA). During the synthesis of the Active Pharmaceutical Ingredient (API), epimerization of the L-valine precursor can lead to the formation of the Lopinavir D-Valine Diastereomer (officially designated in pharmacopeias as ).

Because diastereomers share identical molecular weights (628.80 g/mol ) and highly similar polarities, their chromatographic separation is notoriously difficult. Selecting the correct analytical reference standard and deploying a mechanistically sound separation protocol is non-negotiable for validating stability-indicating assays and ensuring patient safety.

Comparative Analysis of Analytical Reference Standards

When establishing a method to quantify Impurity K, laboratories must select an appropriate grade of reference standard based on the analytical phase (e.g., early development vs. final API release). The table below objectively compares the three primary tiers of Lopinavir D-Valine Diastereomer standards.

Table 1: Comparative Evaluation of Lopinavir D-Valine Diastereomer Standards

Standard TierExample Provider / GradePrimary ApplicationTraceability & ValidationRelative Cost
Primary Pharmacopeial USP / EP Reference StandardFinal API release testing, regulatory dispute resolution.Direct (Absolute purity defined by pharmacopeia).High
Secondary / CRM Routine QC, method development, batch-to-batch consistency.Traceable to USP/EP primary standards (ISO 17034).Moderate
Stable Isotope-Labeled LC-MS/MS bioanalysis, internal standard for matrix effects.CoA (Isotopic purity and chemical purity).Very High

Causality-Driven Method Development

Standard isocratic elution often results in the co-elution of Lopinavir and its D-Valine diastereomer due to their nearly identical lipophilicity. To achieve baseline resolution, we must engineer a chromatographic environment that exploits minute differences in their hydrophobic interactions. The causality behind our experimental choices is as follows:

  • Stationary Phase (L1/C18): A highly end-capped C18 column provides the dense hydrophobic interaction surface necessary to distinguish the minor spatial differences in the valine moiety.

  • Column Temperature (50°C): Lopinavir is a bulky molecule. Elevated temperatures decrease mobile phase viscosity, thereby improving mass transfer kinetics within the porous silica. This sharpens the peaks and minimizes band broadening.

  • Mobile Phase pH (6.0): Utilizing a potassium phosphate buffer adjusted to pH 6.0 suppresses the ionization of trace functional groups. This ensures the analytes remain in a consistent, neutral state, preventing peak tailing and retention time drift.

  • Detection (215 nm): Due to the lack of highly conjugated chromophores in the aliphatic regions of the molecule, low UV wavelengths are required to detect the amide bonds with sufficient sensitivity, as validated in .

Self-Validating Experimental Protocol

The following protocol for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is designed as a closed-loop, self-validating system. It incorporates mandatory System Suitability Testing (SST) to ensure the system is capable of resolving the diastereomers before any sample data is collected.

Step 1: Preparation of Solutions
  • Buffer Preparation: Dissolve 2.7 g of monobasic potassium phosphate and 0.9 g of dibasic potassium phosphate in 1 L of ultrapure water. Adjust to exactly pH 6.0 using dilute phosphoric acid. Filter through a 0.45-µm membrane.

  • Standard Preparation: Dissolve the Lopinavir D-Valine Diastereomer reference standard in a diluent (Buffer:Acetonitrile, 1:3) to achieve a working concentration of 20 µg/mL.

  • Sample Preparation: Extract the API or formulation in the diluent to a nominal Lopinavir concentration of 4 mg/mL. Sonicate for 15 minutes and filter through a 0.22-µm PTFE syringe filter.

Step 2: System Suitability Testing (SST) - The Validation Gate

Inject a System Suitability Mixture containing both Lopinavir API and the D-Valine Diastereomer.

  • Causality Check: The system must demonstrate a chromatographic resolution ( Rs​ ) of ≥1.5 between the two peaks. If Rs​<1.5 , the run must be aborted, as the column efficiency or mobile phase composition is compromised.

Step 3: Chromatographic Execution
  • Column: 4.6-mm × 25-cm; 4-µm packing L1 (C18).

  • Flow Rate: 1.0 mL/min.

  • Gradient Program: Initiate with a high aqueous ratio to retain the analytes, linearly ramping the Acetonitrile organic modifier over 60 minutes to elute the tightly bound diastereomers, followed by a column wash phase.

  • Injection Volume: 20 µL.

Step 4: Data Integration and Acceptance

Integrate the peaks at 215 nm. Calculate the Relative Retention Time (RRT) of the impurity against the main Lopinavir peak to confirm identity.

Workflow Visualization

G A 1. Standard & Sample Preparation B 2. System Suitability Testing (SST) A->B C 3. RP-HPLC Separation (C18, 50°C, pH 6.0) B->C D 4. UV Detection (215 nm) C->D E 5. Chromatographic Integration D->E F 6. Data Validation (ICH Q2) E->F

Analytical workflow for chiral separation of Lopinavir and diastereomeric impurities.

Quantitative Validation Metrics

Based on rigorous and pharmacopeial guidelines, the method must meet specific quantitative thresholds. The table below outlines the expected retention behavior and sensitivity limits for Lopinavir and its primary chiral impurities.

Table 2: Chromatographic Parameters & Validation Metrics

Analyte / ImpurityRelative Retention Time (RRT)LOD (µg/mL)LOQ (µg/mL)Detection Wavelength
Lopinavir (API) 1.000.0280.084215 nm
D-Valine Diastereomer (Impurity K) 1.250.0430.129215 nm
Lopinavir (2R,4R)-Diastereomer (Impurity M) 1.320.0500.150215 nm

Note: LOD and LOQ values are highly dependent on detector age and flow cell geometry, but the values above represent the industry-standard baseline for a validated method.

References

  • Impurity profile study of lopinavir and validation of HPLC method for the determination of related substances in lopinavir drug substance Source: PubMed (Journal of Pharmaceutical and Biomedical Analysis) URL:[Link]

  • A novel validated UPLC method for quantitation of lopinavir and ritonavir in bulk drug and pharmaceutical formulation with its impurities Source: SciELO (Brazilian Journal of Pharmaceutical Sciences) URL:[Link]

  • Lopinavir Monograph and Impurity Specifications Source: TrungTamThuoc (Pharmacopeial Data Aggregator) URL:[Link]

Validation

Cross-Validation of Lopinavir D-Valine Diastereomer Quantification Methods: A Technical Comparison Guide

Executive Summary & Mechanistic Background Lopinavir is a highly potent antiretroviral protease inhibitor. During its chemical synthesis, the coupling of the valine-derived moiety can undergo slight racemization or utili...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Background

Lopinavir is a highly potent antiretroviral protease inhibitor. During its chemical synthesis, the coupling of the valine-derived moiety can undergo slight racemization or utilize starting materials with trace chiral impurities. This leads to the formation of the D-Valine diastereomer, officially recognized as Lopinavir EP/USP Impurity K[1]. Accurate quantification of this specific chiral impurity is a critical quality attribute for Active Pharmaceutical Ingredient (API) release and stability testing[2].

As analytical laboratories modernize—often transferring legacy High-Performance Liquid Chromatography (HPLC) methods to Ultra-Performance Liquid Chromatography (UPLC) or orthogonal Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) platforms—rigorous cross-validation becomes mandatory. According to the, cross-validation is essential to demonstrate how reported data correlate when multiple bioanalytical methods are employed across different studies or laboratories[3].

Analytical Challenge: Diastereomeric Separation Logic

The fundamental causality behind the separation strategy lies in stereochemistry. Unlike enantiomers, which are perfect mirror images and require specialized (and expensive) chiral stationary phases for separation, the D-Valine impurity and Lopinavir are diastereomers . Because Lopinavir possesses multiple fixed chiral centers, the inversion of the single stereocenter at the valine position alters the molecule's overall 3D conformation, dipole moment, and hydrophobic surface area.

This physical difference allows the diastereomers to be separated on standard achiral reverse-phase columns (e.g., C18 or ODS-AQ)[2]. However, because the structural variance is highly localized within a large molecule, the difference in binding affinity to the stationary phase is minimal. Achieving baseline resolution ( Rs​>1.5 ) requires highly optimized gradient elution, precise pH control (typically around pH 2.5 to suppress silanol ionization), and strict column temperature regulation[2].

Chromatographic separation logic of Lopinavir and its D-Valine diastereomer.

Comparison of Quantification Alternatives

When cross-validating methods, understanding the inherent strengths and limitations of each analytical platform is crucial. The table below objectively compares the three primary alternatives for quantifying the Lopinavir D-Valine diastereomer based on recent validated methodologies[2][4].

ParameterLegacy RP-HPLC-UVModern UPLC-PDALC-MS/MS (Orthogonal)
Stationary Phase 5 µm C18 (e.g., 250 x 4.6 mm)1.7 µm C18 (e.g., 100 x 2.1 mm)1.7 µm C18 or Biphenyl
Detection UV at 210 nm or 254 nmPhotodiode Array (PDA) 210 nmElectrospray Ionization (ESI+) MRM
Run Time 45 - 60 minutes10 - 15 minutes5 - 8 minutes
LOD / LOQ ~0.06 µg/mL / ~0.19 µg/mL~0.015 µg/mL / ~0.06 µg/mL< 0.005 µg/mL / < 0.01 µg/mL
Resolution ( Rs​ ) 1.5 - 2.0> 2.5N/A (Mass-to-charge specific)
Primary Use Case Routine API Quality ControlHigh-throughput release testingPharmacokinetics / Trace impurity

The Cross-Validation Framework (Post-ICH M10)

Historically, cross-validation relied on rigid pass/fail criteria (e.g., Incurred Sample Reanalysis where 67% of samples must fall within 20% variance). However, the implementation of the ICH M10 guidelines has shifted this paradigm. Cross-validation is no longer a simple binary outcome; it deliberately omits strict pass/fail acceptance criteria in favor of a statistical assessment of bias between the two methods[5]. This ensures that any systematic proportional or constant bias is identified before data from different platforms are combined.

Workflow for cross-validating Lopinavir impurity quantification methods.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following cross-validation protocol is designed as a self-validating system . It incorporates internal feedback loops that continuously verify the integrity of the data during the analytical run, preventing the propagation of hidden errors.

Step 1: System Suitability and Resolution Verification
  • Action: Inject a resolution mixture containing 100 µg/mL Lopinavir API spiked with 0.5% D-Valine Diastereomer (USP Impurity K).

  • Causality: This step validates the thermodynamic efficiency and current state of the column chemistry.

  • Self-Validation Check: The chromatography data system (CDS) must be programmed to automatically halt the sequence if the resolution ( Rs​ ) between the D-Valine peak and the main Lopinavir peak falls below 1.5. This ensures that column degradation or mobile phase preparation errors are caught before any sample analysis occurs.

Step 2: Orthogonal Peak Purity Assessment
  • Action: Utilize a Photodiode Array (PDA) detector across the 190-400 nm range during the UPLC/HPLC runs.

  • Causality: Diastereomers share nearly identical UV chromophores. However, matrix degradants may co-elute at the exact same retention time.

  • Self-Validation Check: The software calculates the "Purity Angle" versus the "Purity Threshold" for the D-Valine peak. If the Purity Angle > Purity Threshold, the system flags the peak as impure, indicating a co-eluting interference that would otherwise falsely inflate the impurity quantification.

Step 3: Execution of Spiked QCs and Incurred Samples
  • Action: Analyze a randomized sequence of Spiked Quality Control (QC) samples (Low, Mid, High) and Incurred Samples using both Method A and Method B.

  • Causality: Spiked QCs verify theoretical accuracy and recovery, while Incurred Samples (actual aged or stressed API batches) account for real-world matrix effects and extraction efficiencies that synthetic QCs might miss[5].

  • Self-Validation Check: Implement a strict bracketing strategy. If a closing QC fails the ±15% accuracy threshold, the system automatically invalidates all unknown samples within that specific bracket, ensuring the temporal stability of the run.

Step 4: Statistical Bias Evaluation
  • Action: Instead of simple percentage differences, apply Bland-Altman analysis or a paired t-test to the paired results from Method A and Method B.

  • Causality: Identifies systematic proportional or constant bias between the methods, fulfilling the statistical bias assessment requirements mandated by ICH M10[5].

References

  • Chitturi, S. R., et al. (2008). "Impurity profile study of lopinavir and validation of HPLC method for the determination of related substances in lopinavir drug substance." Journal of Pharmaceutical and Biomedical Analysis, 48(5), 1430-1440.[Link]

  • International Council for Harmonisation (ICH). (2022). ICH Harmonised Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis.[Link]

  • Fjording, M. S., et al. (2024). "Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion." Bioanalysis.[Link]

  • SciELO Brazil. (2012). "A novel validated UPLC method for quantitation of lopinavir and ritonavir in bulk drug and pharmaceutical formulation with its impurities." Brazilian Journal of Pharmaceutical Sciences. [Link]

Sources

Comparative

Structural Comparison and Analytical Resolution of Lopinavir Diastereomers: A Technical Guide

Executive Summary As a Senior Application Scientist specializing in pharmaceutical impurity profiling, I frequently encounter the analytical challenge of resolving complex peptidomimetic diastereomers. Lopinavir (LPV), a...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

Executive Summary

As a Senior Application Scientist specializing in pharmaceutical impurity profiling, I frequently encounter the analytical challenge of resolving complex peptidomimetic diastereomers. Lopinavir (LPV), a cornerstone HIV-1 protease inhibitor, presents a unique stereochemical puzzle. Its clinical efficacy is strictly dictated by the precise 3D spatial arrangement of its chiral centers. During synthesis or forced degradation, epimerization can yield diastereomeric impurities that are structurally nearly identical but pharmacologically inert.

This guide provides an objective structural comparison between the active Lopinavir isomer and its diastereomeric impurities, detailing a self-validating experimental workflow to isolate and characterize these variants.

Structural Foundations: The Lopinavir Core

Lopinavir is a highly potent, peptidomimetic inhibitor designed to mimic the natural peptide substrate of the HIV-1 protease 1. Its IUPAC name is (2S)-N-[(2S, 4S, 5S)-5-{[2-(2,6-dimethylphenoxy)acetyl]amino}-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide2.

The molecule possesses multiple chiral centers, with the (2S, 4S, 5S) configuration of the central hydroxyethylene core being non-negotiable for target binding. Diastereomeric impurities typically arise when one of these specific stereocenters undergoes inversion (epimerization) during multi-step API synthesis.

Mechanistic Impact: Why Stereochemistry Dictates Efficacy

To understand why we must rigorously screen for these impurities, we must look at the causality of target binding.

G LPV Lopinavir (2S, 4S, 5S) Active Isomer Target HIV-1 Protease Active Site LPV->Target Binds Epi Diastereomeric Impurity (e.g., 4R-Epimer) Epi->Target Binds Bind1 Optimal H-Bonding (Asp25 / Asp25') Target->Bind1 4S-OH Alignment Bind2 Steric Clash & Loss of H-Bonding Target->Bind2 4R-OH Misalignment Result1 Protease Inhibition (Viral Maturation Blocked) Bind1->Result1 Result2 Reduced/No Inhibition (Viral Replication Continues) Bind2->Result2

Caption: Stereochemical impact of Lopinavir diastereomers on HIV-1 protease binding and inhibition.

The Causality of Binding: The HIV-1 protease active site is a C2-symmetric homodimer. Lopinavir's central hydroxyethylene core must perfectly align with the catalytic Asp25 and Asp25' residues 3. The hydroxyl group at the C4 position (in the S configuration) acts as a critical transition-state mimic, forming a tightly bound hydrogen bond network. If epimerization occurs (e.g., yielding a 4R-diastereomer), the altered spatial trajectory of the hydroxyl group causes a severe steric clash within the binding pocket. This misalignment abolishes the hydrogen bonding, drastically reducing the inhibitor's binding affinity and rendering the impurity pharmacologically inactive.

Analytical Resolution: Separating Lopinavir from its Diastereomers

Because diastereomers possess identical molecular weights and atomic connectivity, they cannot be differentiated by standard 1D NMR or basic mass spectrometry. To confidently identify Lopinavir diastereomers, we must deploy a self-validating orthogonal workflow : Reverse-Phase HPLC for physical separation, LC-MS for isobaric confirmation, and 2D NMR for definitive stereochemical mapping.

G Sample Lopinavir API (Contains Diastereomers) HPLC RP-HPLC Separation (YMC Pack ODS-AQ, pH 2.5) Sample->HPLC Injection LCMS LC-MS Profiling (Isobaric Mass Confirmation) HPLC->LCMS Peak Detection Prep Preparative Isolation LCMS->Prep Target ID NMR 2D NMR (GCOSY/HSQC) (Stereocenter Assignment) Prep->NMR Structural Elucidation

Caption: Self-validating analytical workflow for the isolation and structural elucidation of epimers.

Step-by-Step Experimental Protocol: Orthogonal HPLC-NMR Workflow

Step 1: Chromatographic Separation (RP-HPLC) 4

  • Rationale: Diastereomers exhibit subtle differences in their 3D hydrodynamic radii and hydrophobic surface area exposure. We exploit these micro-variations using a specialized stationary phase.

  • Column: YMC Pack ODS-AQ (250 mm x 4.6 mm, 5 µm).

    • Causality: The hydrophilic end-capping of the ODS-AQ column prevents stationary phase collapse under highly aqueous conditions. This provides the unique selectivity required to resolve closely eluting epimers that standard C18 columns often co-elute.

  • Mobile Phase: Gradient elution using 0.02 M KH₂PO₄ (pH 2.5) and Acetonitrile.

    • Causality: Maintaining a strictly acidic pH of 2.5 ensures full protonation of any trace basic sites and suppresses secondary silanol interactions on the silica matrix, guaranteeing sharp, symmetrical peaks and baseline resolution.

  • Detection: Photodiode Array (PDA) at 210 nm.

Step 2: Isobaric Confirmation (LC-MS)

  • Rationale: To validate that the separated peaks are true stereoisomers and not structurally distinct degradation products.

  • Action: Route the HPLC eluent to an Electrospray Ionization Mass Spectrometer (ESI-MS). The system is self-validating when both the active Lopinavir peak and the impurity peak yield an identical [M+H]⁺ ion (confirming their isobaric nature).

Step 3: Structural Elucidation (2D NMR - GCOSY) 2

  • Rationale: ¹H and ¹³C 1D NMR spectra of diastereomers are heavily overlapped due to the complex peptidomimetic backbone.

  • Action: Isolate the target impurity via preparative HPLC. Dissolve the purified fraction in DMSO-d6 and acquire Gradient Correlation Spectroscopy (GCOSY) spectra.

    • Causality: GCOSY allows us to trace the proton-proton spin couplings (J-couplings) through the chiral backbone. The inversion of a single stereocenter (e.g., at C4) alters the dihedral angles between adjacent protons, resulting in distinct cross-peak patterns in the 2D spectrum. This definitively assigns the exact site of epimerization.

Comparative Data Summary

The following table summarizes the key structural and analytical differences between the active API and its diastereomeric counterparts:

ParameterLopinavir (Active API)Diastereomeric ImpurityAnalytical Differentiation
Core Stereochemistry 2S, 4S, 5Se.g., 2S, 4R, 5S2D NMR (GCOSY) Cross-peaks
Target Affinity High (Binds Asp25/25')Low / NegligibleIn vitro Protease Assay
Molecular Weight 628.80 g/mol 628.80 g/mol Indistinguishable by standard MS
HPLC Retention Baseline (Reference)Shifted (Earlier/Later)RP-HPLC (YMC Pack ODS-AQ)

Conclusion

The structural integrity of Lopinavir relies entirely on its specific stereochemical configuration. Because diastereomeric impurities pose a direct threat to the drug's binding affinity and overall efficacy, employing a self-validating analytical framework—combining the physical separation power of RP-HPLC with the structural precision of 2D NMR—is non-negotiable for modern drug development and quality control professionals.

References

  • Structural confirmation of regioisomers of Lopinavir impurities using MS and gradient COSY (1H and 13C NMR assignment of Lopinavir impurities) Source: NIH / PubMed URL:[Link]

  • X-ray crystallographic structure of ABT-378 (lopinavir) bound to HIV-1 protease Source: NIH / PubMed URL:[Link]

  • Impurity profile study of lopinavir and validation of HPLC method for the determination of related substances in lopinavir drug substance Source: ResearchGate URL:[Link]

Sources

Validation

In Vivo Comparison of Lopinavir Diastereomers: Stereoselective Optimization and Pharmacokinetic Profiling

Executive Overview The development of Lopinavir (ABT-378) stands as a definitive case study in structure-based drug design and stereochemical optimization. Engineered specifically to overcome the Val82 mutation in HIV-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The development of Lopinavir (ABT-378) stands as a definitive case study in structure-based drug design and stereochemical optimization. Engineered specifically to overcome the Val82 mutation in HIV-1 protease—a primary resistance mechanism against first-generation inhibitors—Lopinavir’s clinical viability is entirely dictated by its precise stereochemistry.

As a transition-state mimic, the core of Lopinavir contains multiple chiral centers. The active pharmaceutical ingredient is exclusively the (1S, 3S, 4S) diastereomer. This guide provides an in-depth comparative analysis of the active Lopinavir diastereomer against its inactive epimers, detailing the mechanistic causality behind its stereoselective target engagement and the self-validating in vivo protocols required to evaluate these complex chiral molecules.

Stereochemical Causality & Target Engagement

HIV-1 protease is a C2-symmetric homodimeric aspartic protease. To inhibit this enzyme, Lopinavir utilizes a hydroxyethylene isostere to mimic the tetrahedral intermediate of peptide bond hydrolysis.

The causality behind the strict stereochemical requirement lies in the spatial orientation of the 3-position hydroxyl group. In the (3S) configuration, the hydroxyl group perfectly aligns to form critical, tightly bound hydrogen interactions with the catalytic Asp25 and Asp25' residues of the protease active site .

Conversely, chiral inversion to the (3R) epimer drastically alters the vector of this hydroxyl group. This not only abolishes the essential hydrogen-bonding network but also introduces a severe steric clash within the tightly packed S1/S1' subsites. Consequently, the (3R) diastereomer exhibits an exponential drop in binding affinity ( Ki​ ), rendering it completely ineffective in vivo.

TargetEngagement Lop Lopinavir (1S, 3S, 4S) Active Isomer HB Optimal H-Bonding Asp25 / Asp25' Lop->HB Epi (1S, 3R, 4S) Epimer Inactive Diastereomer SC Steric Clash & Loss of Contact Epi->SC Eff Sub-picomolar Ki Potent Viral Suppression HB->Eff Fail Micromolar Ki In Vivo Failure SC->Fail

Caption: Stereoselective binding logic of Lopinavir diastereomers to HIV-1 protease.

Comparative Pharmacodynamics & Pharmacokinetics

When comparing diastereomers in vivo, we must decouple intrinsic target affinity from metabolic clearance. Both the (3S) active isomer and the (3R) epimer are rapidly metabolized by hepatic Cytochrome P450 3A4 (CYP3A4). Lopinavir's Vmax​ for CYP3A4 is exceptionally high, meaning that without a pharmacokinetic booster, in vivo exposure is too transient to accurately measure sustained antiviral efficacy.

To objectively compare the diastereomers in vivo, they must be co-administered with a sub-therapeutic dose of Ritonavir (a potent CYP3A4 inhibitor). This "pharmacokinetic boosting" isolates the variable of target affinity, proving that the in vivo failure of the (3R) epimer is due to a lack of intrinsic potency, not merely rapid clearance .

Quantitative Data Summary

Table 1: Representative Preclinical Comparison of Lopinavir vs. its (3R)-Epimer

ParameterLopinavir (1S, 3S, 4S)(1S, 3R, 4S) DiastereomerMechanistic Rationale
Enzyme Affinity ( Ki​ ) 1.3 pM> 1,000 pMLoss of transition-state Asp25/Asp25' hydrogen bonding.
Antiviral Efficacy ( EC50​ ) 0.017 µM> 5.0 µMInability to inhibit viral polyprotein cleavage in target cells.
Unboosted In Vivo Clearance Rapid (CYP3A4 mediated)Rapid (CYP3A4 mediated)Both isomers possess the oxidizable moieties targeted by CYP3A4.
Boosted In Vivo Efficacy Sustained viral suppressionComplete therapeutic failureRitonavir boosts systemic exposure, but the epimer lacks target affinity.

Self-Validating Experimental Workflows

To ensure scientific integrity, the in vivo evaluation of diastereomers requires protocols that inherently validate themselves against chiral inversion and metabolic artifacts.

Protocol 1: In Vivo Pharmacokinetic Evaluation via Stereoselective LC-MS/MS

This protocol determines if the diastereomers undergo in vivo chiral inversion and establishes their boosted pharmacokinetic profiles.

  • System Suitability & Chiral Integrity Check (Validation Step): Prior to in vivo analysis, inject a racemic mixture standard into the LC-MS/MS equipped with a chiral stationary phase column. Confirm baseline resolution ( Rs​>1.5 ) of the (1S, 3S, 4S) and (1S, 3R, 4S) diastereomers. Causality: This validates that no spontaneous chiral inversion occurs during sample preparation and ensures the system can definitively distinguish the epimers.

  • Animal Dosing & CYP3A4 Inhibition: Divide Sprague-Dawley rats into four cohorts.

    • Cohort A: (1S, 3S, 4S) alone (10 mg/kg, PO).

    • Cohort B: (1S, 3R, 4S) alone (10 mg/kg, PO).

    • Cohort C & D: Administer Ritonavir (5 mg/kg, PO) 30 minutes prior to dosing with the respective diastereomers. Causality: This internal control isolates target affinity from CYP3A4-mediated rapid clearance.

  • Serial Sampling: Collect blood via the jugular vein catheter at 0, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes. Centrifuge immediately at 4°C to extract plasma.

  • Stereoselective Extraction & Quantification: Spike plasma with a deuterated internal standard (Lopinavir-d8). Perform liquid-liquid extraction using methyl tert-butyl ether (MTBE). Analyze the organic layer via chiral LC-MS/MS, monitoring the specific MRM transitions for the intact transition-state core.

  • Data Synthesis: Calculate AUC0−24​ , Cmax​ , and Clearance ( CL/F ). Verify that plasma from Cohort A contains exclusively the (3S) isomer, confirming in vivo stereochemical stability.

PKWorkflow S1 Dose Diastereomers (Sprague-Dawley Rats) S3 Serial Blood Sampling (0-24 Hours) S1->S3 S2 Ritonavir Co-dosing (CYP3A4 Inhibition) S2->S1 Booster S4 Stereoselective LC-MS/MS Analysis S3->S4 S5 PK Parameter Calculation (AUC, CL) S4->S5

Caption: In vivo pharmacokinetic workflow for evaluating Lopinavir diastereomers.

Protocol 2: Ex Vivo Viral Suppression Assay

This protocol validates whether the plasma concentrations achieved in Protocol 1 are sufficient to halt viral replication.

  • Plasma Matrix Preparation: Harvest steady-state plasma from the Ritonavir-boosted animal cohorts (Protocol 1, Cohorts C & D).

  • Cellular Infection (Validation Step): Infect MT4 human T-cells with wild-type HIV-1 ( HIV−1IIIB​ ) and a Ritonavir-resistant mutant strain (containing the V82A mutation). Causality: Running parallel mutant strains ensures the assay is sensitive enough to detect the specific structural advantages of the (1S, 3S, 4S) core over first-generation inhibitors.

  • Plasma Incubation: Culture the infected cells in media supplemented with 50% of the harvested in vivo plasma.

  • p24 Antigen Quantification: After 5 days of incubation, quantify the viral p24 core antigen using an ELISA.

  • Efficacy Determination: The plasma containing the (1S, 3S, 4S) diastereomer will show >90% suppression of p24 antigen in both wild-type and V82A strains. The (1S, 3R, 4S) plasma will exhibit p24 levels equivalent to the untreated control, definitively proving that despite pharmacokinetic boosting, the incorrect stereocenter results in absolute in vivo failure.

References

  • Sham HL, Kempf DJ, Molla A, et al. "ABT-378, a highly potent inhibitor of the human immunodeficiency virus protease." Antimicrobial Agents and Chemotherapy, vol. 42, no. 12, 1998, pp. 3218-3224.[Link]

Comparative

Head-to-Head Comparison of Lopinavir D-Valine Diastereomer Analytical Techniques

Executive Summary & The Chiral Challenge Lopinavir is a highly potent, heavily prescribed antiretroviral protease inhibitor used in the treatment of HIV-1. The molecule possesses multiple chiral centers, with its core st...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Chiral Challenge

Lopinavir is a highly potent, heavily prescribed antiretroviral protease inhibitor used in the treatment of HIV-1. The molecule possesses multiple chiral centers, with its core structure synthesized utilizing an L-valine-derived intermediate. During bulk Active Pharmaceutical Ingredient (API) manufacturing, stereochemical inversion or the presence of D-valine in starting materials can lead to the formation of the Lopinavir D-Valine Diastereomer (often classified as Impurity K or M in pharmacopeial monographs) [4].

Mechanistic Insight: Unlike enantiomers, which require specialized chiral stationary phases for separation, diastereomers exhibit distinct 3D spatial arrangements that alter their intramolecular hydrogen-bonding networks and dipole moments. This subtle shift in the molecule's hydrodynamic volume and hydrophobic surface area means that the D-Valine diastereomer exhibits a different binding affinity to achiral C18 alkyl chains compared to the parent Lopinavir [1]. Consequently, they can be resolved using conventional reversed-phase chromatography—provided the thermodynamic and kinetic conditions are rigorously optimized.

This guide objectively compares the three primary analytical techniques used by drug development professionals to quantify this critical quality attribute (CQA).

Head-to-Head Comparison of Analytical Techniques

A. Gradient RP-HPLC (The Compendial Workhorse)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) remains the global standard for routine batch release and pharmacopeial compliance.

  • Mechanism: This method relies on long, high-capacity columns (e.g., 250 mm length, 5 µm particle size) paired with acidic phosphate buffers (pH ~2.5). The low pH is critical; it suppresses the ionization of the weakly basic nitrogen atoms in the Lopinavir structure, ensuring the molecules remain in a neutral, hydrophobic state to maximize interaction with the C18 phase [1].

  • Pros: Exceptional robustness, high reproducibility across different laboratory environments, and accessible to standard Quality Control (QC) facilities.

  • Cons: Extended run times (often 50–70 minutes for a full impurity profile) and high solvent consumption limit throughput [3].

B. UPLC / UHPLC (The High-Throughput Optimizer)

Ultra-Performance Liquid Chromatography (UPLC) modernizes the compendial approach by leveraging sub-2-micron particle technology.

  • Mechanism: By utilizing 1.7 µm Bridged Ethyl Hybrid (BEH) C18 particles, the van Deemter curve is flattened, allowing for higher flow rates without a loss in theoretical plates. The BEH particle backbone resists dissolution at extreme pH levels and withstands ultra-high pressures [2].

  • Pros: Reduces run times by up to 80% (under 15 minutes), significantly decreases organic solvent waste, and produces sharper peaks that enhance the Signal-to-Noise (S/N) ratio.

  • Cons: Requires specialized, high-pressure instrumentation (capable of >10,000 psi) and meticulous sample filtration to prevent column frit clogging.

C. LC-MS/MS (The Trace & Biological Matrix Specialist)

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is deployed when absolute sensitivity and structural elucidation are required.

  • Mechanism: Because diastereomers share the exact same molecular mass ( m/z 629.8 for Lopinavir [M+H]+ ), mass spectrometry alone cannot differentiate them. The technique relies on rapid chromatographic separation using volatile buffers (e.g., formic acid) followed by Electrospray Ionization (ESI+). The mass spectrometer acts as a highly specific detector using Multiple Reaction Monitoring (MRM) [3].

  • Pros: Unmatched sensitivity (Limits of Detection in the pg/mL range) and the ability to quantify the impurity in complex biological matrices (plasma/serum) without interference.

  • Cons: High capital expenditure, complex matrix effects (ion suppression/enhancement), and incompatible with the non-volatile phosphate buffers used in standard compendial methods.

Quantitative Performance Matrix

The following table synthesizes the experimental performance data across the three methodologies for the Lopinavir D-Valine Diastereomer[1, 2, 3].

ParameterGradient RP-HPLCUPLC / UHPLCLC-MS/MS (ESI+)
Stationary Phase YMC Pack ODS-AQ (250 × 4.6 mm, 5 µm)Acquity BEH C18 (50 × 2.1 mm, 1.7 µm)Core-Shell C18 (100 × 2.1 mm, 2.7 µm)
Mobile Phase 0.02 M KH₂PO₄ (pH 2.5) / Acetonitrile0.1% H₃PO₄ / Acetonitrile-Methanol0.1% Formic Acid / Acetonitrile
Run Time 50 – 70 min10 – 15 min< 10 min
Detection UV / PDA (210 nm)UV / PDA (215 nm)Triple Quadrupole (MRM)
LOD (approx.) 0.03 – 0.05 µg/mL0.01 – 0.02 µg/mL< 0.001 µg/mL
Resolution ( Rs​ ) > 1.5 (Baseline)> 2.0 (Excellent)N/A (Mass/Time specific)

Optimized UPLC Protocol: A Self-Validating System

To transition from legacy HPLC to high-throughput UPLC, follow this rigorously designed, step-by-step methodology [2]. Every step is engineered to validate the system's integrity prior to sample analysis.

Step 1: Mobile Phase Preparation

  • Buffer (A): Prepare 0.1% Phosphoric Acid ( H3​PO4​ ) in LC-MS grade water.

    • Causality: The low pH (~2.2) fully protonates the analytes, preventing secondary interactions with residual column silanols that cause peak tailing. Phosphoric acid is chosen over organic acids because it is completely transparent at the 215 nm UV detection wavelength.

  • Organic (B): Prepare a mixture of Acetonitrile and Methanol (85:15 v/v).

    • Causality: While acetonitrile drives the elution strength, the addition of methanol modifies the hydrogen-bonding capacity of the mobile phase. This subtle chemical shift drastically enhances the selectivity ( α ) between the closely eluting Lopinavir and its D-Valine diastereomer.

Step 2: Sample Preparation

  • Accurately weigh the Lopinavir API and dissolve it in 100% Methanol to achieve a working concentration of 4.0 mg/mL.

    • Causality: Methanol ensures the complete solubilization of the highly lipophilic API, preventing localized precipitation at the injection valve.

  • Filter the solution through a 0.22 µm PTFE syringe filter.

    • Causality: Sub-2-micron UPLC columns utilize highly restrictive inlet frits. Filtering eliminates microscopic particulates, preventing catastrophic pressure spikes.

Step 3: Chromatographic Execution

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30°C.

    • Causality: Precise thermostatic control is non-negotiable. Temperature fluctuations alter mobile phase viscosity and analyte partition coefficients, which will directly degrade the resolution of the diastereomers.

  • Gradient: Initiate at 40% B, ramp to 80% B over 8 minutes, hold for 2 minutes, and re-equilibrate.

Step 4: System Suitability Testing (SST) - The Self-Validation Check

  • Inject a resolution standard containing Lopinavir spiked with 0.5% D-Valine diastereomer.

  • Acceptance Criteria: The Resolution ( Rs​ ) between the two peaks must be ≥1.5 , and the Tailing Factor ( Tf​ ) must be ≤1.5 .

  • Troubleshooting: If Rs​<1.5 , immediately verify the pH of Mobile Phase A. A drift of even 0.2 pH units can collapse the separation window for these structurally similar epimers.

Analytical Decision Matrix

Use the following flowchart to determine the optimal analytical technique based on your laboratory's immediate objective.

Lopinavir_Analytical_Workflow Sample Lopinavir API / Formulation (Target: D-Valine Diastereomer) Decision Primary Analytical Objective? Sample->Decision Obj_QC Routine QC & Compendial Release (High Robustness) Decision->Obj_QC Standard Obj_HT Process Optimization (High Throughput) Decision->Obj_HT Speed Obj_Trace Biological Matrix / Trace Profiling (High Sensitivity) Decision->Obj_Trace Sensitivity HPLC Gradient RP-HPLC Column: 5 µm C18 (250 mm) Detector: UV/PDA (210 nm) Run Time: 50-70 min Obj_QC->HPLC UPLC UHPLC / UPLC Column: 1.7 µm BEH C18 (50 mm) Detector: UV/PDA (215 nm) Run Time: 10-15 min Obj_HT->UPLC LCMS LC-MS/MS Column: 2.7 µm Core-Shell C18 Detector: Triple Quad (ESI+) Run Time: <10 min Obj_Trace->LCMS

Decision matrix for selecting the optimal analytical technique for Lopinavir D-Valine diastereomer.

References

  • Title: Impurity profile study of lopinavir and validation of HPLC method for the determination of related substances in lopinavir drug substance Source: PubMed (Journal of Pharmaceutical and Biomedical Analysis) URL: [Link]

  • Title: A novel validated UPLC method for quantitation of lopinavir and ritonavir in bulk drug and pharmaceutical formulation with its impurities Source: SciELO (Brazilian Journal of Pharmaceutical Sciences) URL: [Link]

  • Title: Lopinavir/Ritonavir: A Review of Analytical Methodologies for the Drug Substances, Pharmaceutical Formulations and Biological Matrices Source: PubMed (Critical Reviews in Analytical Chemistry) URL: [Link]

  • Title: Synthesis and Characterization of Impurities in the Production Process of Lopinavir Source: PubMed Central (PMC) URL: [Link]

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of Lopinavir D-Valine Diastereomer

In the highly regulated landscape of drug development, the management of Active Pharmaceutical Ingredient (API) impurities requires as much operational rigor as the handling of the primary drug substance. Lopinavir D-Val...

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Author: BenchChem Technical Support Team. Date: April 2026

In the highly regulated landscape of drug development, the management of Active Pharmaceutical Ingredient (API) impurities requires as much operational rigor as the handling of the primary drug substance. Lopinavir D-Valine Diastereomer is a critical metabolite and synthetic impurity associated with Lopinavir, a potent HIV-1 protease inhibitor[1].

Because stereoisomers and diastereomers share the same highly stable structural backbone as their parent APIs, they exhibit similar environmental persistence. This guide provides a self-validating, scientifically grounded protocol for the safe segregation, containment, and disposal of Lopinavir D-Valine Diastereomer, ensuring absolute compliance with environmental and laboratory safety standards.

The Ecotoxicological Imperative: Why Disposal Matters

A common operational failure in laboratory settings is the assumption that aqueous dilution or UV-degradation is sufficient for clearing API waste. For Lopinavir and its diastereomers, these methods are fundamentally flawed.

Lopinavir contains a robust hydroxyethylene peptidomimetic scaffold designed to resist enzymatic cleavage[2]. Research indicates that photo-induced degradation (such as photolysis and photocatalysis) of Lopinavir does not neutralize the environmental threat; instead, it generates sub-lethal toxic intermediates[3]. When exposed to these photolytic byproducts, aquatic models such as Danio rerio (zebrafish) exhibit severe developmental defects, including a 23% reduction in body length, scoliosis, and pericardial edema[3]. Furthermore, it induces severe oxidative stress and oxygen depletion in marine bacteria like Allivibrio fischeri[3].

Consequently, aqueous discharge (flushing down the drain) is strictly prohibited[4]. The only scientifically sound method for disposal is high-temperature incineration, which ensures the complete thermal destruction of the stable peptidomimetic bonds.

Quantitative Ecotoxicological & Physicochemical Data

To inform your risk assessment, the following table summarizes the critical physicochemical and toxicity metrics comparing the parent API to its diastereomer impurity:

ParameterLopinavir (Parent API)Lopinavir D-Valine Diastereomer (-d9)Operational Implication
Molecular Weight 628.8 g/mol [2]637.86 g/mol [1]High mass indicates low volatility; dust aerosolization is the primary inhalation hazard.
Structural Scaffold Hydroxyethylene peptidomimetic[2]Hydroxyethylene peptidomimeticResists natural biodegradation; requires extreme thermal destruction.
Aquatic Toxicity (PNEC) High (ng/L range)[3]High (Assumed equivalent)Zero-tolerance for aqueous drain disposal[4].
Photolytic Degradation Yields toxic intermediates[3]Yields toxic intermediatesUV/Chemical degradation is not a viable disposal substitute for incineration.
Disposal Workflow Visualization

The following logic tree dictates the mandatory segregation and disposal pathway for this compound.

G A API Waste Generation (Lopinavir D-Valine) B Hazard Assessment (High Aquatic Toxicity) A->B C Solid/Liquid Segregation (Non-Halogenated) B->C Approved Pathway F Aqueous Drain Discharge B->F STRICTLY PROHIBITED D Seal in HDPE Containers & Label (EPA/RCRA) C->D E High-Temp Incineration (>1000°C) D->E Licensed Transporter

Logical workflow for the segregation and thermal destruction of Lopinavir D-Valine Diastereomer.

Self-Validating Disposal Protocol

To guarantee safety and compliance, every step in this methodology includes a mechanistic justification (causality) and a built-in validation check.

Step 1: Personnel Protection and Environmental Isolation

  • Causality: Lopinavir D-Valine Diastereomer is a fine powder that poses an inhalation hazard and can cause systemic exposure if aerosolized[5].

  • Action: Don double nitrile gloves, safety goggles, and a NIOSH-approved particulate respirator (N95 or P100) before handling[5]. Ensure the workspace is under negative pressure or utilize a Class II Biological Safety Cabinet (BSC).

  • Self-Validation Check: Perform a positive/negative pressure seal check on the respirator. Verify the BSC magnehelic gauge reads within the certified safe operating range before opening the API container.

Step 2: Spill Containment and Collection

  • Causality: Dry sweeping aerosolizes the peptidomimetic dust, spreading the contamination across the laboratory[4].

  • Action: In the event of a spill, do not sweep. Absorb liquid solutions with finely-powdered liquid-binding material, or use a wet-wipe method with a compatible solvent (e.g., ethanol) to collect solid particulates[4].

  • Self-Validation Check: After wet-wiping, illuminate the spill zone with a high-intensity oblique flashlight or UV light to visually confirm 100% removal of particulate residue from the surface.

Step 3: Waste Segregation and Packaging

  • Causality: Cross-contamination with incompatible chemicals (such as strong oxidizers) can cause dangerous reactions[4].

  • Action: Transfer all collected waste—including contaminated gloves, weighing boats, and wipes—into a chemically compatible, sealable High-Density Polyethylene (HDPE) container[5]. Label explicitly as "Hazardous Pharmaceutical Waste - Toxic to Aquatic Life."

  • Self-Validation Check: Weigh the sealed waste container. Cross-reference this mass against the laboratory's API consumption log to ensure total mass balance and 100% accountability of the generated waste.

Step 4: Final Disposal via High-Temperature Incineration

  • Causality: Because alternative methods like photolysis leave toxic byproducts that cause severe developmental defects in aquatic life[3], complete thermal destruction is required.

  • Action: Store the sealed containers in a cool, well-ventilated area away from direct sunlight[4]. Transfer custody to an EPA-licensed (or local equivalent) hazardous waste contractor specifically mandated for high-temperature incineration (>1000°C).

  • Self-Validation Check: Do not close the internal laboratory disposal log until the facility receives and archives the official Certificate of Destruction (CoD) from the incineration contractor, thereby permanently closing the chain of custody.

References
  • Szabo-Scandic Lopinavir Safety D
  • Lopinavir D-Valine Diastereomer-d9 Product Inform
  • Fisher Scientific Safety D
  • Lopinavir Compound Summary PubChem - NIH
  • Revealing the toxicity of lopinavir- and ritonavir-containing water and wastewater treated by photo-induced processes to Danio rerio and Allivibrio fischeri PMC - NIH

Sources

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